molecular formula C69H81NO15 B1683849 DHA-paclitaxel CAS No. 199796-52-6

DHA-paclitaxel

Numéro de catalogue: B1683849
Numéro CAS: 199796-52-6
Poids moléculaire: 1164.4 g/mol
Clé InChI: LRCZQSDQZJBHAF-PUBGEWHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DHA-paclitaxel (also known as Taxoprexin) is an investigational prodrug composed of the anticancer agent paclitaxel covalently conjugated to the omega-3 fatty acid docosahexaenoic acid (DHA) at the 2'-position . This structure is designed to exploit the high demand of tumor cells for fatty acids, which they use as biochemical precursors and energy sources . The compound is inert until the DHA moiety is cleaved within the cell, leading to the targeted release of active paclitaxel directly in the tumor tissue . This mechanism aims to increase intratumoral drug concentration and prolong its retention, thereby enhancing the therapeutic potential while potentially mitigating systemic side effects . As a mitotic inhibitor, the released paclitaxel moiety stabilizes microtubule assembly by binding to β-tubulin, preventing depolymerization. This action arrests cell division at the G2/M phase, ultimately leading to apoptosis . This compound has demonstrated antineoplastic activity in preclinical models and has been evaluated in clinical trials for various solid tumors, including metastatic melanoma, non-small cell lung cancer, and gastric or esophageal adenocarcinoma . Research suggests its pharmacokinetic profile is characterized by a slow release of paclitaxel, which may approximate a continuous infusion and could be beneficial in overcoming certain resistance mechanisms . This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZQSDQZJBHAF-PUBGEWHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H81NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873216
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1164.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199796-52-6
Record name Taxoprexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosahexaenoyl-paclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199796526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paclitaxel docosahexaenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACLITAXEL DOCOSAHEXAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJE5810C4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of DHA-Paclitaxel in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHA-paclitaxel (Taxoprexin) is a novel prodrug that conjugates the omega-3 fatty acid, docosahexaenoic acid (DHA), to the potent anti-microtubule agent, paclitaxel (B517696). This conjugation is designed to enhance the therapeutic index of paclitaxel by leveraging the avid uptake of DHA by tumor cells, thereby targeting the cytotoxic agent directly to the tumor site. Once intracellular, the conjugate is cleaved, releasing active paclitaxel to exert its antineoplastic effects. This guide provides an in-depth examination of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Core Mechanism of Action: A Dual-Strategy Approach

The mechanism of this compound is a multi-stage process that begins with targeted delivery and culminates in the induction of apoptosis within cancer cells.

Tumor Targeting and Cellular Uptake

This compound functions as an inert, non-toxic prodrug in circulation.[1][2] Its innovative design exploits the metabolic characteristics of malignant cells, which exhibit a high demand for fatty acids like DHA for use as energy sources and for membrane biosynthesis.[3][4] This preferential uptake leads to a significant accumulation of the conjugate within tumor tissue compared to normal tissues.[3]

Intracellular Activation

Following its uptake by the cancer cell, the ester bond linking DHA to the 2'-oxygen of paclitaxel is cleaved by intracellular enzymes.[1][2] This metabolic process releases the active paclitaxel moiety, allowing it to engage with its molecular target. The parent conjugate, this compound, does not assemble microtubules and is inherently non-toxic, ensuring that the cytotoxic effect is localized within the target cells.[1]

Paclitaxel-Mediated Cytotoxicity

The released paclitaxel executes its anticancer effects through a well-established mechanism:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, the dynamic protein structures essential for the mitotic spindle.[][6] This binding stabilizes the microtubules, preventing the dynamic instability (the process of assembly and disassembly) required for chromosome segregation during mitosis.[6]

  • Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest of the cell cycle in the G2/M phase.[6][7][8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[7][9] Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways:

    • Bcl-2 Family Regulation: Paclitaxel modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It can induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and alter the Bax/Bcl-2 ratio in favor of apoptosis.[9][10][11] Some evidence suggests paclitaxel can bind directly to Bcl-2 in its loop domain, further promoting apoptosis.[12]

    • Caspase Activation: The disruption of the Bcl-2 family balance leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[13] This initiates the caspase cascade, leading to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -6), which dismantle the cell. Paclitaxel has also been shown to promote a caspase-8-mediated apoptosis through its association with microtubules.[14][15]

Anti-Angiogenic Effects

Beyond its direct cytotoxic effects on tumor cells, paclitaxel has demonstrated anti-angiogenic properties that can contribute to its overall antitumor activity.[16] At low, cytostatic concentrations, paclitaxel can inhibit the proliferation and migration of endothelial cells, which are critical for the formation of new blood vessels that supply tumors.[11][16] The DHA component itself has also been shown to inhibit pro-angiogenic effects in breast cancer cells.[17]

Quantitative Data Summary

The conjugation of DHA to paclitaxel significantly alters its pharmacokinetic profile and enhances its preclinical efficacy.

ParameterPaclitaxelThis compoundCell Line / ModelCitation
Pharmacokinetics
Tumor AUC (Equimolar Doses)1x8x higherM109 Mouse Tumor[1][3]
Tumor AUC (Equitoxic Doses)1x61x higherM109 Mouse Tumor[1]
Paclitaxel AUC from Prodrug (Equitoxic Doses)1x6.1x higherM109 Mouse Tumor[1]
Plasma Half-life (Paclitaxel vs. Derived Paclitaxel)8-10 hours~80-85 hoursHuman Phase I Trial[4][18]
In Vitro Cytotoxicity
Average IC50~10⁻⁹ M~10⁻⁶ M56 Human Cancer Cell Lines (72h incubation)[19]
IC50 (PTX/DHA Nanoemulsion)N/A0.391 µg/mLMCF-7 Cells[20]
Preclinical Efficacy
Complete Tumor Regressions0/10 mice10/10 mice (at 120 mg/kg)M109 Mouse Tumor[3]

Note: The higher IC50 value for this compound in vitro is expected for a prodrug that requires intracellular conversion to its active form.

Key Experimental Protocols

Pharmacokinetic Analysis by LC/MS/MS
  • Objective: To quantify the concentrations of this compound and paclitaxel in biological matrices.

  • Methodology:

    • Sample Collection: Collect tumors and plasma from mice at various time points after intravenous administration of this compound or paclitaxel.[1]

    • Sample Preparation: Homogenize tumor tissues and perform protein precipitation on plasma samples using a solvent like acetonitrile.

    • Chromatographic Separation: Use a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system to separate this compound and paclitaxel from endogenous components.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions for each analyte.

    • Data Analysis: Construct calibration curves using standards of known concentrations to determine the concentrations in the unknown samples. Calculate pharmacokinetic parameters such as Area Under the Curve (AUC).[1]

In Vivo Antitumor Efficacy in Xenograft Models
  • Objective: To evaluate the antitumor activity of this compound compared to paclitaxel in a living organism.

  • Methodology:

    • Cell Culture: Culture a cancer cell line, such as the Madison 109 (M109) murine lung carcinoma, under standard conditions.

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., CD2F1 or SCID mice).[1][21]

    • Treatment: Once tumors reach a specified size (e.g., ~125 mg), randomize the mice into treatment groups (e.g., vehicle control, paclitaxel, this compound at various doses). Administer drugs intravenously.[3]

    • Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint Analysis: Continue monitoring until tumors in the control group reach a predetermined maximum size. Efficacy is assessed by tumor growth delay and the number of complete or partial regressions.[3][21]

In Vitro Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 24 or 72 hours).[20]

    • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Normalize the absorbance values to untreated controls to determine the percentage of cell viability. Plot viability against drug concentration and use a non-linear regression to calculate the IC50 value.[20]

Visualizations: Pathways and Workflows

This compound Core Mechanism of Action

DHA_Paclitaxel_Mechanism cluster_delivery Targeted Delivery & Activation cluster_apoptosis Paclitaxel-Induced Apoptosis DHA_PTX This compound (Prodrug in Circulation) Uptake Preferential Uptake by Cancer Cell DHA_PTX->Uptake Tumor Metabolism Cleavage Intracellular Cleavage (Esterases) Uptake->Cleavage Paclitaxel Active Paclitaxel Released Cleavage->Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Arrest G2/M Mitotic Arrest Microtubules->Arrest Bcl2_Mod Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) Arrest->Bcl2_Mod Mito Mitochondrial Pathway Bcl2_Mod->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_pk Pharmacokinetics Cell_Culture Cancer Cell Culture MTT Cytotoxicity Assay (MTT) Cell_Culture->MTT IC50 Determine IC50 MTT->IC50 Xenograft Xenograft Tumor Model IC50->Xenograft Inform Dosing Treatment Drug Administration (DHA-PTX vs PTX) Xenograft->Treatment Efficacy Tumor Growth Measurement Treatment->Efficacy Sampling Plasma/Tumor Sampling Treatment->Sampling LCMS LC/MS/MS Analysis Sampling->LCMS AUC Calculate AUC & Half-life LCMS->AUC Logical_Flow Start Administer This compound Prodrug Targeting DHA-Mediated Tumor Targeting Start->Targeting Accumulation Selective Accumulation in Tumor Tissue Targeting->Accumulation Activation Intracellular Release of Paclitaxel Accumulation->Activation Mechanism Paclitaxel Binds β-Tubulin Activation->Mechanism Effect Mitotic Arrest & Apoptotic Signaling Mechanism->Effect Outcome Tumor Cell Death Effect->Outcome

References

The Discovery and Development of DHA-Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DHA-paclitaxel, also known as Taxoprexin®, is a novel anti-cancer agent developed by conjugating the omega-3 fatty acid docosahexaenoic acid (DHA) to the well-established chemotherapeutic drug, paclitaxel (B517696). This strategic modification was designed to enhance the therapeutic index of paclitaxel by leveraging the preferential uptake of fatty acids by tumor cells, thereby increasing drug concentration at the tumor site while potentially reducing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Rationale for Development

The conjugation of DHA to paclitaxel is based on the premise that rapidly proliferating tumor cells have a high demand for nutrients, including fatty acids, for membrane synthesis and energy production.[1] By attaching DHA to paclitaxel, the resulting prodrug is anticipated to be preferentially taken up by cancer cells, leading to a targeted delivery of the cytotoxic paclitaxel moiety.[2][3] The ester bond linking DHA and paclitaxel is designed to be cleaved within the cell, releasing the active paclitaxel to exert its anti-tumor effects.[3] This targeted approach aims to improve the efficacy and reduce the side effects associated with conventional paclitaxel therapy.[2]

Synthesis and Formulation

This compound is synthesized by covalently linking docosahexaenoic acid to the 2'-hydroxyl group of paclitaxel through an ester bond.[4] While detailed proprietary synthesis protocols are not publicly available, the general principle involves an esterification reaction between paclitaxel and an activated form of DHA.

Experimental Protocol: General Esterification Procedure

A general method for the esterification of an alcohol (like paclitaxel) with a carboxylic acid (like DHA) involves the use of a coupling agent and a catalyst in an appropriate solvent.

  • Reactant Preparation: Paclitaxel and docosahexaenoic acid are dissolved in a dry, aprotic solvent such as dichloromethane (B109758) (DCM).

  • Activation: A coupling agent, for example, a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), is added to the reaction mixture.

  • Catalysis: A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is introduced to facilitate the esterification reaction.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration to allow the reaction to proceed to completion.

  • Purification: The resulting this compound conjugate is purified from the reaction mixture using chromatographic techniques, such as column chromatography, to remove unreacted starting materials and byproducts.

  • Characterization: The structure and purity of the final product are confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

This compound is a prodrug that is inactive in its conjugated form.[2][5] Upon entering the tumor cell, the ester linkage is cleaved, releasing active paclitaxel. The liberated paclitaxel then exerts its cytotoxic effects through two primary mechanisms:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[6] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

  • Induction of Apoptosis via Bcl-2 Phosphorylation: Paclitaxel can also induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2.[5] This phosphorylation is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway. The phosphorylation of Bcl-2 inactivates its anti-apoptotic function, tipping the cellular balance towards programmed cell death.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel_Signaling cluster_cell Cancer Cell Paclitaxel Paclitaxel (from this compound) Microtubules Microtubules Paclitaxel->Microtubules Stabilization JNK_Pathway JNK Signaling Pathway Microtubules->JNK_Pathway Activation Bcl2 Bcl-2 JNK_Pathway->Bcl2 Phosphorylation (Inactivation) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of Anti-apoptotic Function

Caption: Paclitaxel, released from this compound, stabilizes microtubules and activates the JNK pathway, leading to Bcl-2 phosphorylation and apoptosis.

Preclinical Studies

Preclinical evaluation of this compound demonstrated its superior anti-tumor activity and improved safety profile compared to conventional paclitaxel in various cancer models. A key study in the M109 mouse lung carcinoma model showed significant tumor growth inhibition and increased survival with this compound treatment.[4]

Table 1: Preclinical Efficacy of this compound in M109 Mouse Model

Treatment GroupDoseTumor Growth InhibitionSurvivalReference
Control---[4]
PaclitaxelEquitoxic DoseLess effective0/10 cured[4]
This compoundEquitoxic DoseMore effective10/10 cured[4]

Table 2: Pharmacokinetic Parameters in M109 Mouse Model

ParameterPaclitaxelThis compoundFold IncreaseReference
Tumor AUC (equitoxic doses)--61-fold higher[4]
Tumor AUC (equimolar doses)--8-fold higher[4]
Plasma AUC of paclitaxel from this compound-~0.5% of this compound AUC-[4]

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Tumor_Inoculation Tumor Cell Inoculation (M109) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment Treatment Initiation (this compound vs. Paclitaxel) Tumor_Growth->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis (Tumor and Plasma Samples) Treatment->PK_Analysis Toxicity_Evaluation Toxicity Evaluation Treatment->Toxicity_Evaluation

Caption: Workflow for preclinical evaluation of this compound in a mouse tumor model.

Clinical Development

This compound has undergone extensive clinical evaluation in a number of solid tumors.

Phase I Clinical Trials

Phase I studies were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound. In a study involving 24 patients with various solid tumors, the recommended Phase II dose was established.[1] Myelosuppression, particularly neutropenia, was the primary dose-limiting toxicity.[1] Notably, common paclitaxel-related side effects such as alopecia and significant peripheral neuropathy were not observed.[4]

Table 3: Summary of Phase I Clinical Trial Results

ParameterValueReference
Number of Patients24[1]
Dose Escalation200 - 1100 mg/m²[1]
Recommended Phase II Dose1100 mg/m²[4]
Dose-Limiting ToxicityNeutropenia[1]
Patient Response (evaluable)1 complete response, 10 stable disease[1]

Table 4: Pharmacokinetic Parameters from Phase I Trial (at 1100 mg/m²)

ParameterThis compoundPaclitaxel (from this compound)Reference
Cmax-282 ng/mL[7]
AUC-10,705 ng/mL*h[7]
Terminal Half-life112 h85 h[7]
Volume of Distribution7.5 L-[7]
Clearance0.11 L/h-[7]
Phase II Clinical Trials

Phase II trials evaluated the efficacy of this compound in specific cancer types. A study in patients with locally advanced or metastatic gastric or oesophageal adenocarcinoma showed modest activity.[8]

Table 5: Phase II Trial in Oesophago-Gastric Cancer

ParameterValueReference
Number of Patients53 (evaluable for toxicity), 48 (evaluable for response)[8]
Dosing Regimen1100 mg/m² every 21 days[8]
Confirmed Partial Responses9.4%[8]
Median Time to Progression84 days[8]
Median Overall Survival262 days[8]
Grade ≥3 Neutropenia93%[8]
Febrile Neutropenia17%[8]
Phase III Clinical Trials

A Phase III trial compared this compound to dacarbazine (B1669748) in patients with metastatic malignant melanoma.[5][9] The study did not demonstrate superiority of this compound over dacarbazine in terms of overall survival.[5][9]

Table 6: Phase III Trial in Metastatic Melanoma

ParameterThis compound ArmDacarbazine ArmReference
Number of Patients193195[10]
Dosing Regimen900 mg/m² every 3 weeks1000 mg/m² every 3 weeks[5]
Median Overall SurvivalNo significant differenceNo significant difference[5]
Response RateNo significant differenceNo significant difference[5]
MyelosuppressionMore commonLess common[5]

Analytical Methodologies

The quantification of this compound and its metabolite, paclitaxel, in biological matrices is crucial for pharmacokinetic and clinical studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical method.

Experimental Protocol: HPLC-MS/MS for Paclitaxel Quantification in Plasma

  • Sample Preparation:

    • A small volume of plasma (e.g., 100 µL) is used.

    • Protein precipitation is performed by adding a solvent like methanol (B129727) containing an internal standard (e.g., docetaxel).

    • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Separation:

    • An aliquot of the supernatant is injected into an HPLC system.

    • Separation is achieved on a reverse-phase C18 column.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Ionization is typically performed using electrospray ionization (ESI) in the positive ion mode.

    • Quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for paclitaxel and the internal standard.

Conclusion

The development of this compound represents a rational approach to tumor-targeted drug delivery. By conjugating paclitaxel with DHA, the aim was to enhance its therapeutic window. Preclinical studies showed promising results with increased anti-tumor efficacy and an improved safety profile. However, subsequent clinical trials, particularly the Phase III study in melanoma, did not demonstrate a significant survival advantage over standard chemotherapy. Despite this, the development of this compound has provided valuable insights into the design and evaluation of prodrug strategies for cancer therapy. The journey of this compound from concept to clinical evaluation underscores the complexities of translating promising preclinical findings into clinically superior cancer treatments.

References

A Deep Dive into the Pharmacokinetics and Biodistribution of DHA-Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHA-paclitaxel (Taxoprexin®), a conjugate of the widely used anticancer agent paclitaxel (B517696) and the omega-3 fatty acid docosahexaenoic acid (DHA), represents a novel prodrug strategy designed to enhance the therapeutic index of paclitaxel. By covalently linking DHA to the 2'-hydroxyl group of paclitaxel, this formulation aims to improve drug targeting to tumor tissues, alter the pharmacokinetic profile, and potentially reduce the toxicities associated with conventional paclitaxel formulations. This technical guide provides an in-depth analysis of the pharmacokinetics and biodistribution of this compound, summarizing key data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Pharmacokinetic Profile

The conjugation of DHA to paclitaxel results in a dramatic alteration of its pharmacokinetic properties compared to standard paclitaxel. This is primarily characterized by a significantly lower volume of distribution and a slower clearance rate.

Table 1: Pharmacokinetic Parameters of this compound in Human Clinical Trials
ParameterDoseValueReference
This compound
Volume of Distribution (Vd)1100 mg/m²7.5 (64% CV) L[1]
Beta Half-Life (t½β)1100 mg/m²112 (56% CV) h[1]
Clearance (CL)1100 mg/m²0.11 (30% CV) L/h[1]
Paclitaxel (derived from this compound)
Maximum Concentration (Cmax)1100 mg/m²282 (46% CV) ng/mL[1]
Area Under the Curve (AUC)1100 mg/m²10,705 (60% CV) ng·h/mL[1]
Terminal Half-Life (t½)1100 mg/m²85 (101% CV) h[1]

CV: Coefficient of Variation

Table 2: Plasma Protein Binding of this compound
AnalyteBinding PercentageMethodReference
This compound>99.6%Equilibrium Dialysis[2]

The extensive plasma protein binding of this compound contributes to its small volume of distribution and slow clearance.[2]

Biodistribution

Preclinical studies in tumor-bearing animal models have demonstrated the preferential accumulation of this compound in tumor tissues compared to paclitaxel alone. This targeted delivery is attributed to the high metabolic demand of tumor cells for fatty acids like DHA.

Table 3: Tumor Accumulation of this compound vs. Paclitaxel in Mice
ParameterThis compoundPaclitaxelFold IncreaseReference
Tumor AUC (equimolar doses)--8-fold higher[3]
Tumor AUC (equitoxic doses)--61-fold higher[3]
Tumor AUC of derived paclitaxel (equitoxic doses)--6.1-fold higher[3]

AUC: Area Under the Curve

Experimental Protocols

Quantification of this compound in Biological Matrices (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its metabolite, paclitaxel, in plasma and tissue homogenates.

1. Sample Preparation:

  • Plasma: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., docetaxel). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Tissue: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline). Perform protein precipitation on the homogenate as described for plasma.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is commonly employed.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transitions monitored would be specific for this compound, paclitaxel, and the internal standard.

Plasma Protein Binding Assessment (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for determining the extent of drug binding to plasma proteins.

1. Apparatus: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) is used.

2. Procedure:

  • Load one chamber of the dialysis cell with human plasma spiked with a known concentration of this compound.

  • Load the other chamber with protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

3. Analysis:

  • Determine the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% minus the unbound percentage.

Biodistribution Studies in Animal Models

1. Animal Model: Tumor-bearing immunodeficient mice (e.g., nude mice with xenograft tumors) are commonly used.

2. Drug Administration: Administer this compound intravenously via the tail vein at a predetermined dose.

3. Sample Collection: At various time points post-administration, euthanize the animals and collect blood, tumor, and major organs (liver, spleen, kidney, lung, heart, brain).

4. Sample Processing:

  • Obtain plasma from the blood samples.

  • Weigh and homogenize the tumor and organ tissues.

5. Quantification: Analyze the concentration of this compound and paclitaxel in the plasma and tissue homogenates using a validated LC-MS/MS method.

6. Data Analysis: Calculate the amount of drug per gram of tissue to determine the tissue distribution profile over time.

Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical_study Preclinical Pharmacokinetic & Biodistribution Study cluster_PK Pharmacokinetics cluster_BD Biodistribution Animal_Model Tumor-Bearing Animal Model Dosing IV Administration of this compound Animal_Model->Dosing Sample_Collection Blood & Tissue Collection at Time Points Dosing->Sample_Collection Plasma_Processing Plasma Separation Sample_Collection->Plasma_Processing Tissue_Homogenization Tissue Homogenization Sample_Collection->Tissue_Homogenization LCMS_PK LC-MS/MS Quantification Plasma_Processing->LCMS_PK PK_Analysis Pharmacokinetic Modeling LCMS_PK->PK_Analysis LCMS_BD LC-MS/MS Quantification Tissue_Homogenization->LCMS_BD BD_Analysis Tissue Distribution Analysis LCMS_BD->BD_Analysis

Caption: Workflow for a preclinical pharmacokinetic and biodistribution study of this compound.

Signaling Pathway

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_apoptosis Apoptosis Induction DHA_PTX This compound Uptake Enhanced Uptake (Fatty Acid Transporters) DHA_PTX->Uptake 1 Paclitaxel Intracellular Paclitaxel Uptake->Paclitaxel 2. Intracellular   Cleavage Microtubules Microtubule Stabilization Paclitaxel->Microtubules 3 AKT_pathway Inhibition of PI3K/AKT Pathway Paclitaxel->AKT_pathway 5b Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest 4 MAPK_pathway Activation of JNK/p38 MAPK Pathway Mitotic_Arrest->MAPK_pathway 5a Caspase_Activation Caspase Cascade Activation AKT_pathway->Caspase_Activation 6a MAPK_pathway->Caspase_Activation 6b Apoptosis Apoptosis Caspase_Activation->Apoptosis 7

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

This compound exhibits a unique pharmacokinetic and biodistribution profile that is distinct from conventional paclitaxel. Its high plasma protein binding, low volume of distribution, and slow clearance, coupled with enhanced tumor accumulation, underscore its potential as a tumor-targeting prodrug. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into this promising therapeutic agent. The illustrated signaling pathway highlights the multi-faceted mechanism by which this compound may induce cancer cell death, involving both the cytotoxic action of paclitaxel on microtubules and the modulation of key survival and apoptotic pathways. Further research is warranted to fully elucidate the intricate interplay between the pharmacokinetics of this compound and its downstream pharmacological effects.

References

The Role of DHA Conjugation in Paclitaxel Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 14, 2025

Executive Summary

Paclitaxel (B517696), a potent anti-mitotic agent, is a cornerstone of chemotherapy for various solid tumors. However, its clinical utility is often hampered by poor aqueous solubility, necessitating the use of Cremophor EL-based formulations that can induce hypersensitivity reactions and neurotoxicity. Furthermore, the non-specific distribution of paclitaxel leads to significant off-target toxicity. To address these limitations, a novel prodrug approach has been developed by conjugating paclitaxel with docosahexaenoic acid (DHA), a naturally occurring omega-3 fatty acid. This technical guide provides an in-depth analysis of the role of the DHA conjugate in enhancing paclitaxel's therapeutic index, focusing on its mechanism of action, pharmacokinetic profile, and the underlying molecular pathways.

Introduction: Overcoming the Challenges of Paclitaxel Delivery

Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Despite its efficacy, the clinical application of conventional paclitaxel formulations is associated with several challenges:

  • Poor Solubility: Paclitaxel is highly lipophilic, requiring solubilizing agents like Cremophor EL that contribute to toxicity.

  • Non-specific Biodistribution: The drug does not selectively accumulate in tumor tissue, leading to systemic side effects.

  • Toxicity: Common adverse effects include myelosuppression, peripheral neuropathy, and alopecia.[2]

The conjugation of paclitaxel to DHA, creating DHA-paclitaxel (formerly known as Taxoprexin), represents a strategic approach to mitigate these issues.[2] This prodrug design leverages the unique physiological properties of both DHA and the tumor microenvironment to achieve targeted drug delivery and an improved safety profile.

The DHA Conjugate: A Trojan Horse for Tumor Cells

The core principle behind this compound is the utilization of DHA as a tumor-targeting moiety.[3] Cancer cells exhibit a high demand for fatty acids to support rapid proliferation and membrane synthesis, leading to an overexpression of fatty acid transport proteins on their surface.[3] This avidity for fatty acids allows this compound to be preferentially taken up by tumor cells compared to healthy tissues.[3]

Once inside the tumor cell, the ester bond linking DHA and paclitaxel is cleaved by intracellular esterases, releasing the active paclitaxel to exert its cytotoxic effects.[2] This targeted activation mechanism is designed to concentrate the therapeutic agent at the site of action, thereby enhancing its anti-tumor activity while minimizing systemic exposure and associated toxicities.[2]

Pharmacokinetic Profile: Enhanced Tumor Accumulation and Retention

The conjugation of DHA to paclitaxel dramatically alters its pharmacokinetic properties, leading to a more favorable biodistribution.

Data Presentation: Pharmacokinetic Parameters of this compound vs. Paclitaxel
ParameterThis compoundPaclitaxelFold ChangeReference
Tumor AUC (equitoxic doses) --61-fold higher for this compound[4]
Tumor AUC (equimolar doses) --8-fold higher for this compound[4]
Tumor AUC of paclitaxel derived from this compound vs. paclitaxel (equitoxic doses) --6.1-fold higher[4]
Plasma AUC of paclitaxel derived from this compound vs. This compound --~0.5%[4]
Volume of Distribution (Vd) 7.5 LHigh (varies with formulation)Significantly lower[5]
Beta Half-life (t½β) 112 h8-10 hSignificantly longer[5][6]
Clearance (CL) 0.11 L/hHigh (varies with formulation)Significantly lower[5]

AUC: Area Under the Curve

These data highlight the profound impact of DHA conjugation on paclitaxel's pharmacokinetics. The significantly higher tumor AUC and prolonged half-life indicate enhanced drug accumulation and retention within the tumor. Conversely, the low plasma exposure to free paclitaxel derived from the conjugate suggests a reduction in systemic toxicity.[4]

Mechanism of Action and Signaling Pathways

Tumor Targeting and Intracellular Drug Release

The enhanced anti-tumor efficacy of this compound is primarily attributed to its targeted delivery mechanism.

Figure 1. this compound Tumor Targeting and Activation.

This compound circulates in the bloodstream, where it can bind to albumin.[7] Due to the high metabolic demand of tumor cells for fatty acids, this compound is preferentially taken up via fatty acid transport proteins overexpressed on the cancer cell surface.[3] Once inside the cell, intracellular esterases cleave the ester bond, releasing active paclitaxel.[2]

Paclitaxel-Induced Apoptosis Signaling

The released paclitaxel then executes its cytotoxic effects by stabilizing microtubules and inducing apoptosis through various signaling pathways.

G cluster_paclitaxel_action Paclitaxel Action cluster_cellular_effects Cellular Effects Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Bcl2 Bcl-2 Paclitaxel->Bcl2 Directly binds to and inhibits PI3K_AKT_inhibition PI3K/AKT Pathway Inhibition Paclitaxel->PI3K_AKT_inhibition Inhibits Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Leads to Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of anti-apoptotic function G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest G2M_Arrest->Apoptosis PI3K_AKT_inhibition->Apoptosis Promotes

Figure 2. Paclitaxel-Induced Apoptotic Signaling Pathways.

Paclitaxel's primary mechanism is the stabilization of microtubules, which disrupts their normal dynamic instability, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Additionally, paclitaxel has been shown to directly bind to the anti-apoptotic protein Bcl-2, inhibiting its function and further promoting apoptosis.[8] Studies have also indicated that paclitaxel can suppress the PI3K/AKT signaling pathway, a key regulator of cell survival, thereby contributing to its pro-apoptotic effects.[9]

Experimental Protocols

In Vivo Tumor Growth Inhibition in M109 Mouse Lung Carcinoma Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.

  • Animal Model: Balb/c mice are typically used.

  • Tumor Cell Line: M109 murine lung carcinoma cells are implanted subcutaneously or intradermally. A typical challenge dose is 2 x 10^5 cells in a volume of 200 µL.[10]

  • Drug Formulation and Administration:

    • This compound: The formulation for injection is prepared according to proprietary methods.

    • Paclitaxel: A common formulation consists of 10% Cremophor EL, 10% ethanol, and 80% saline.[4]

    • Administration: Drugs are administered intravenously (i.v.) or intraperitoneally (i.p.).

  • Treatment Schedule: Dosing schedules can vary, for example, a single bolus injection or multiple doses over a period.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. The primary endpoints are typically tumor growth delay, tumor regression, and overall survival.

Quantification of this compound and Paclitaxel in Plasma and Tumor Tissue by LC-MS/MS

This protocol provides a general framework for the bioanalysis of this compound and paclitaxel.

  • Sample Preparation:

    • Plasma: Protein precipitation is a common method. For example, 100 µL of plasma is mixed with a protein precipitating agent like acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., d5-paclitaxel).[1][11] The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

    • Tumor Tissue: Tissues are first homogenized and then subjected to a liquid-liquid or solid-phase extraction procedure to isolate the analytes.

  • LC-MS/MS System:

    • Liquid Chromatography (LC): A reverse-phase C18 column is commonly used for separation.[1] The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[1]

    • Mass Spectrometry (MS): A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for paclitaxel, this compound, and the internal standard.

  • Data Analysis: Calibration curves are generated using standards of known concentrations to quantify the analytes in the biological samples.

In Vitro Microtubule Stabilization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into stable microtubules.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance at 340 nm) or by using a fluorescent reporter.

  • Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

    • GTP

    • Test compound (this compound or paclitaxel)

  • Procedure:

    • Tubulin is incubated at 37°C in the polymerization buffer with GTP.

    • The test compound or vehicle control is added.

    • The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

  • Expected Outcome: Paclitaxel and its active metabolites will induce a more rapid and extensive increase in absorbance/fluorescence compared to the control, indicating microtubule stabilization. This compound itself is expected to be inactive in this cell-free assay.[4]

Clinical Significance and Future Directions

Phase I and II clinical trials have demonstrated that this compound is well-tolerated at doses significantly higher than the maximum tolerated dose of conventional paclitaxel.[5] The dose-limiting toxicity is primarily myelosuppression, with a notable absence of severe alopecia and peripheral neuropathy, which are common with standard paclitaxel.[5]

The improved therapeutic index of this compound holds significant promise for the treatment of various solid tumors. Further research is warranted to:

  • Fully elucidate the specific fatty acid transport proteins involved in the uptake of this compound in different tumor types.

  • Investigate the potential for combining this compound with other targeted therapies to achieve synergistic anti-tumor effects.

  • Explore the development of other fatty acid-drug conjugates based on the successful principles of this compound.

Conclusion

The conjugation of DHA to paclitaxel represents a successful prodrug strategy that effectively addresses the key limitations of conventional paclitaxel therapy. By leveraging the metabolic characteristics of tumor cells, this compound achieves targeted drug delivery, leading to enhanced anti-tumor efficacy and a significantly improved safety profile. This innovative approach underscores the potential of fatty acid conjugation as a powerful platform for developing next-generation cancer therapeutics.

References

A Technical Guide to the Structure-Activity Relationship of DHA-Paclitaxel and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696) is a potent antineoplastic agent, but its clinical use is hampered by poor solubility and significant side effects. The conjugation of paclitaxel with docosahexaenoic acid (DHA) to form DHA-paclitaxel (Taxoprexin®) represents a strategic prodrug approach designed to enhance tumor targeting, improve the pharmacokinetic profile, and increase the therapeutic index. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and evaluation workflows. The covalent linkage of DHA to the 2'-hydroxyl group of paclitaxel via an ester bond is central to its design, rendering the molecule temporarily inactive and leveraging the high avidity of tumor cells for fatty acids to achieve targeted delivery.[1][2][3]

Introduction: The Rationale for this compound Conjugation

Paclitaxel, a complex diterpenoid originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and non-small cell lung cancers.[4][5] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes polymerization and prevents depolymerization.[6][7] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][]

Despite its efficacy, paclitaxel's utility is limited by:

  • Poor aqueous solubility , necessitating formulation with potentially toxic vehicles like Cremophor EL, which can cause hypersensitivity reactions and antagonize cytotoxicity.[9]

  • Non-specific biodistribution , leading to systemic toxicities such as myelosuppression and peripheral neuropathy.[10][11]

  • Development of drug resistance , often through the upregulation of multidrug resistance (MDR) genes.[7]

Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid that is essential for various physiological functions. Crucially, many tumor cells exhibit an elevated uptake of fatty acids like DHA to support rapid proliferation and membrane synthesis.[1][10] This metabolic feature provides a natural targeting mechanism.

The conjugation of DHA to paclitaxel at the 2'-OH position—a site known to be critical for activity—creates the prodrug this compound.[12] This strategy is based on the hypothesis that the conjugate would:

  • Circulate in an inactive, less toxic form.[2][3]

  • Be preferentially taken up by tumor cells.[10][13]

  • Undergo intracellular cleavage of the ester bond, releasing active paclitaxel at the target site.[13]

  • Exhibit an improved pharmacokinetic profile, with a longer half-life and increased tumor drug concentration.[2]

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound is intrinsically linked to its three core components: the paclitaxel core, the DHA moiety, and the ester linkage.

  • Paclitaxel Core: The tetracyclic diterpenoid core is responsible for the cytotoxic effect. Once released from the conjugate, it exerts its classic anti-microtubule activity. Modifications to other parts of the paclitaxel structure, such as the 3'-N-acyl group, can also significantly impact cytotoxicity.[14][15]

  • DHA Moiety: The DHA tail acts as a tumor-targeting vector. Its lipophilicity alters the compound's overall physicochemical properties, leading to a dramatically lower volume of distribution and slower clearance compared to paclitaxel, confining the prodrug primarily to the plasma compartment before tumor uptake.[3]

  • 2'-Ester Linkage: The 2'-OH group of paclitaxel is crucial for its binding to tubulin.[16] Esterification at this position renders the conjugate inactive, preventing it from assembling microtubules.[2] The stability of this ester bond in plasma is key to preventing premature drug release, while its susceptibility to intracellular esterases is necessary for activation within the tumor cell.[3]

SAR_DHA_Paclitaxel cluster_0 This compound Conjugate cluster_1 Biological Activity & Properties Paclitaxel Paclitaxel Core Activity Cytotoxicity (Microtubule Stabilization) Paclitaxel->Activity Exerts DHA DHA Moiety Targeting Tumor Targeting (Fatty Acid Uptake) DHA->Targeting Enables PK Altered Pharmacokinetics (Long Half-Life, Low Vd) DHA->PK Modifies Linker 2'-Ester Linkage Prodrug Prodrug Mechanism (Inactive until Cleavage) Linker->Prodrug Creates

Caption: Core components of this compound and their functional roles.

Quantitative Biological Data

Table 1: In Vitro Cytotoxicity of Paclitaxel and Formulations
Compound / FormulationCell LineAssayIC₅₀ ValueReference
PaclitaxelVarious (8 lines)Clonogenic2.5 - 7.5 nM (24h exposure)[9][17]
PaclitaxelA2780CP (Ovarian)MTT160.4 ± 17.8 µM[18]
PTX/DHA-LNsMCF-7 (Breast)MTT0.536 µg/mL[19]
PTX/DHA-FA-LNsMCF-7 (Breast)MTT0.391 µg/mL[19]
Note: Direct in vitro cytotoxicity of the this compound conjugate is often reported to be lower than free paclitaxel, as the conjugate is designed to be inactive until metabolized within the cell.[3][20] The data above for lipid nanoemulsions (LNs) reflects co-delivery rather than a direct conjugate.
Table 2: Comparative Pharmacokinetic Parameters
ParameterPaclitaxelThis compoundFold ChangeAnimal ModelReference
Equitoxic Doses
Tumor AUC(baseline)6.1-fold higher (paclitaxel from conjugate)↑ 6.1xMouse (M109)[2]
Tumor AUC(baseline)61-fold higher (conjugate)↑ 61xMouse (M109)[2]
Equimolar Doses
Tumor AUC(baseline)8-fold higher (conjugate)↑ 8xMouse (M109)[2][3]
General PK
Volume of Distribution (Vd)(baseline)74-fold lower↓ 74xRat[3]
Clearance Rate(baseline)94-fold lower↓ 94xRat[3]
Half-life (paclitaxel from conjugate)8-10 hours~80 hours↑ ~8-10xHuman[10]
Table 3: In Vivo Antitumor Efficacy
CompoundDoseAnimal ModelOutcomeReference
Paclitaxel20 mg/kg (Optimum Dose)Mouse (M109 Lung)0/10 complete regressions[3]
This compound120 mg/kg (Optimum Dose)Mouse (M109 Lung)10/10 complete regressions (sustained for 60 days)[3][21]
PTX/DHA-FA-LNs-Mouse (MCF-7 Xenograft)Significantly higher tumor growth inhibition vs. other groups[19]

Mechanism of Action & Signaling Pathways

The mechanism begins with the systemic administration of the inactive prodrug, this compound. Due to its altered physicochemical properties, the conjugate has a long circulatory half-life. It is preferentially taken up by tumor cells, which overexpress fatty acid transport proteins. Inside the cell, esterases cleave the bond between DHA and paclitaxel, releasing the active drug. The liberated paclitaxel then binds to β-tubulin, stabilizing microtubules and inducing cell cycle arrest and apoptosis through various signaling cascades, including the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase, and the phosphorylation of anti-apoptotic proteins like Bcl-2.[1][7]

Mechanism_Pathway DHA_PTX This compound (Prodrug) in Circulation Uptake Preferential Uptake by Tumor Cell DHA_PTX->Uptake Cleavage Intracellular Cleavage (Esterases) Uptake->Cleavage Paclitaxel Active Paclitaxel Released Cleavage->Paclitaxel Tubulin Binds to β-Tubulin Paclitaxel->Tubulin Stabilization Microtubule Stabilization Tubulin->Stabilization Arrest G2/M Cell Cycle Arrest Stabilization->Arrest Apoptosis Apoptosis Arrest->Apoptosis Signal JNK/p38 MAPK Pathway Bcl-2 Phosphorylation Arrest->Signal Signal->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound (General Workflow)

The synthesis of this compound involves the esterification of the 2'-hydroxyl group of paclitaxel with DHA. This is typically achieved using a coupling agent to activate the carboxylic acid of DHA.

Synthesis_Workflow start Start Materials paclitaxel Paclitaxel start->paclitaxel dha Docosahexaenoic Acid (DHA) start->dha coupling Couple Activated DHA with Paclitaxel in Anhydrous Solvent paclitaxel->coupling activation Activate DHA Carboxyl Group (e.g., with DCC/DMAP) dha->activation activation->coupling reaction Stir at Room Temperature (Monitor by TLC/HPLC) coupling->reaction purification Purify Crude Product (e.g., Column Chromatography) reaction->purification characterization Characterize Final Product (LC/MS, NMR) purification->characterization end This compound characterization->end

Caption: General experimental workflow for the synthesis of this compound.
In Vitro Cytotoxicity: MTT Assay

This protocol assesses the effect of a compound on cell viability.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A2780CP) in a 96-well plate at a density of 5,000-10,000 cells/well.[18] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound, paclitaxel, and a vehicle control. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures a compound's ability to promote or inhibit tubulin polymerization by monitoring changes in light scattering or fluorescence.[22][23]

  • Reagent Preparation:

    • Reconstitute lyophilized bovine tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[23][24]

    • Prepare a 10 mM stock of GTP.

    • Prepare 10x concentrated solutions of test compounds (this compound), a positive control for polymerization enhancement (paclitaxel, ~10 µM final), a positive control for inhibition (e.g., nocodazole (B1683961) or vinblastine), and a vehicle control (DMSO).[22][24]

  • Reaction Setup:

    • Pre-warm a 96-well half-area plate in a temperature-controlled spectrophotometer or fluorescence plate reader set to 37°C.[23][25]

    • On ice, prepare the main reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and, if using a fluorescence-based assay, a fluorescent reporter like DAPI.[23][24]

  • Initiation and Measurement:

    • Pipette 10 µL of the 10x compound solutions into the pre-warmed wells.

    • To initiate the reaction, add 90 µL of the tubulin/GTP mixture to each well.

    • Immediately begin recording the absorbance at 340 nm (for light scattering) or fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.[22][25]

  • Data Analysis:

    • Plot the absorbance/fluorescence intensity versus time.

    • Analyze the polymerization curves. An increase in the maximum rate (Vmax) and the final plateau signal relative to the control indicates polymerization enhancement, characteristic of a paclitaxel-like mechanism.

In Vivo Antitumor Efficacy Study

This protocol outlines a typical xenograft study in mice to evaluate antitumor activity.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ M109 or MCF-7 cells) into the flank of each mouse.[2][19]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, Paclitaxel, this compound).

  • Drug Administration: Administer compounds via an appropriate route (e.g., intravenous bolus injection) at predetermined doses and schedules (e.g., once every 3 weeks).[11]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

    • Euthanize the mice, excise the tumors, and weigh them.

    • Compare the average tumor volume and weight between treatment groups to determine efficacy. Calculate the tumor growth inhibition (TGI).

Conclusion and Future Directions

The conjugation of DHA to paclitaxel is a highly successful application of prodrug design, effectively leveraging tumor cell metabolism to enhance drug delivery and improve the therapeutic index. The structure-activity relationship is well-defined: the DHA moiety provides tumor targeting and favorable pharmacokinetics, the 2'-ester linkage ensures systemic inactivity, and the paclitaxel core delivers the potent cytotoxic effect upon intracellular release. This approach has demonstrated significantly improved antitumor efficacy and reduced toxicity in preclinical models compared to conventional paclitaxel.[2][3][21]

Future research in this area may focus on:

  • Alternative Fatty Acids: Exploring other fatty acids to determine if tumor specificity or pharmacokinetic profiles can be further optimized.

  • Different Linkers: Investigating linkers with varying cleavage rates to fine-tune the drug release profile within the tumor microenvironment.

  • Combination Therapies: Evaluating this compound in combination with other targeted agents or immunotherapies.

  • Conjugation to Other Drugs: Applying the DHA-targeting strategy to other potent cytotoxic agents that suffer from similar limitations as paclitaxel.[20][26]

References

In Vitro Cytotoxicity of DHA-Paclitaxel on Diverse Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of DHA-paclitaxel, a conjugate of docosahexaenoic acid (DHA) and the widely used anticancer agent paclitaxel (B517696). By leveraging the propensity of tumor cells to uptake fatty acids like DHA, this conjugate aims to enhance tumor targeting and improve the therapeutic index of paclitaxel.[1][2][3] This document details the synthesis of this compound, its cytotoxic effects on various cancer cell lines, and the experimental protocols for assessing its efficacy. Furthermore, it elucidates the underlying signaling pathways and experimental workflows through detailed diagrams.

Quantitative Assessment of Cytotoxicity

The conjugation of DHA to paclitaxel has been shown to modulate its cytotoxic activity across a range of cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the IC50 values of this compound in comparison to free paclitaxel in several gastrointestinal and breast cancer cell lines.

Cancer Cell LineCell TypePaclitaxel IC50 (nM)This compound IC50 (nM)Fold Change in PotencyReference
FLO-1Esophageal3.8 ± 0.681.1 ± 0.173.5
AGSGastric5.1 ± 0.581.4 ± 0.233.6[4]
MIA PaCa-2Pancreatic5.1 ± 0.751.8 ± 0.352.8[4]
A2780/TOvarian (Taxol-resistant)5420 ± 14511830 ± 532 (with DHA pre-treatment)3.0[5]
MCF-7BreastNot specified0.391 µg/mL (as PTX/DHA-FA-LNs)Not applicable

Note: The study on A2780/T cells involved pre-treatment with DHA followed by paclitaxel, not a direct this compound conjugate, but demonstrates the synergistic effect. The MCF-7 data is for a lipid nanoemulsion co-delivering paclitaxel and DHA with folic acid modification.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key in vitro assays used to evaluate its cytotoxicity.

Synthesis of this compound

The synthesis of this compound involves a single-step esterification reaction to couple DHA to the 2'-hydroxyl position of paclitaxel.[6]

Materials:

  • Paclitaxel

  • Docosahexaenoic acid (DHA)

  • Methylene (B1212753) chloride (CH2Cl2)

  • 4-Dimethylaminopyridine (DMAP)

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • 5% aqueous hydrochloric acid (HCl)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for radial chromatography

  • Ethyl acetate-hexane solvent system

Procedure:

  • Dissolve paclitaxel in methylene chloride under an argon atmosphere.

  • Add 4-dimethylaminopyridine, 1,3-dicyclohexylcarbodiimide, and DHA to the solution.

  • Stir the reaction mixture at ambient temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with 5% aqueous hydrochloric acid, water, and saturated aqueous sodium chloride.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by radial chromatography on silica gel using an ethyl acetate-hexane solvent system to yield solid this compound.[6]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound and paclitaxel

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, acidified ethanol, or SDS in HCl)[10]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound or paclitaxel and incubate for a specified period (e.g., 24, 48, or 96 hours).[10]

  • Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C, protected from light.[9][10]

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry.[11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI double-staining kit

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.[11]

  • Harvest the cells and resuspend them in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 10-20 minutes in the dark at room temperature.[11][12]

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+[11]

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a specified duration.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate the cells to allow for RNA digestion and DNA staining.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Visualizing Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Experimental_Workflow_Synthesis cluster_synthesis This compound Synthesis start Start: Paclitaxel & DHA reaction Reaction: - Methylene Chloride - DMAP, DCC - 2h at room temp start->reaction workup Work-up: - Diethyl Ether Wash - Acid/Water/Brine Wash reaction->workup purification Purification: - Dry (Na2SO4) - Concentrate - Radial Chromatography workup->purification end End: Solid this compound purification->end

Caption: Workflow for the synthesis of this compound.

Experimental_Workflow_Cytotoxicity cluster_mtt MTT Assay Workflow cluster_apoptosis Apoptosis Assay Workflow seed Seed cells in 96-well plate treat Treat with this compound seed->treat incubate_mtt Add MTT, Incubate 1-4h treat->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read seed_apop Seed cells in 6-well plate treat_apop Treat with this compound seed_apop->treat_apop harvest Harvest & Resuspend Cells treat_apop->harvest stain Stain with Annexin V/PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflows for MTT and Apoptosis assays.

Signaling Pathways

This compound exerts its cytotoxic effects through mechanisms inherited from paclitaxel and modulated by DHA. Paclitaxel is well-known for its role in microtubule stabilization, leading to mitotic arrest and apoptosis.[14][15] DHA can enhance the cytotoxic activity of chemotherapeutic agents and may help overcome drug resistance.[5][16][17]

Signaling_Pathway cluster_pathway Proposed Mechanism of this compound Action DHA_PTX This compound Cell_Uptake Enhanced Tumor Cell Uptake (DHA-mediated) DHA_PTX->Cell_Uptake Paclitaxel_Release Intracellular Cleavage to Paclitaxel Cell_Uptake->Paclitaxel_Release NFkB_Inhibition Inhibition of NF-κB Pathway (DHA-mediated) Cell_Uptake->NFkB_Inhibition DHA Component Microtubule Microtubule Stabilization Paclitaxel_Release->Microtubule Bcl2_Inhibition Inhibition of Bcl-2 Paclitaxel_Release->Bcl2_Inhibition Mitotic_Arrest Mitotic (G2/M) Arrest Microtubule->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Drug_Resistance Overcoming Drug Resistance Apoptosis_Induction->Drug_Resistance Bcl2_Inhibition->Apoptosis_Induction NFkB_Inhibition->Drug_Resistance

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound represents a promising strategy in cancer therapy, demonstrating enhanced in vitro cytotoxicity against various cancer cell lines compared to paclitaxel alone. The conjugation of DHA not only facilitates targeted delivery to tumor cells but also appears to potentiate the cytotoxic effects of paclitaxel, potentially by modulating signaling pathways involved in apoptosis and drug resistance. The experimental protocols and data presented in this guide provide a foundational framework for researchers engaged in the preclinical evaluation of this and similar targeted drug delivery systems. Further investigation into the precise molecular mechanisms and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Activation of DHA-Paclitaxel Prodrug in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696) is a potent anti-neoplastic agent widely used in chemotherapy; however, its clinical application is hampered by poor water solubility and indiscriminate toxicity. The development of prodrugs, such as docosahexaenoic acid-paclitaxel (DHA-paclitaxel), represents a strategic approach to overcome these limitations. This technical guide provides an in-depth analysis of the activation mechanism of the this compound prodrug within the tumor microenvironment. By covalently conjugating paclitaxel to the omega-3 fatty acid DHA, the prodrug leverages the metabolic idiosyncrasies of cancer cells for targeted delivery and intracellular activation. This document details the uptake, enzymatic cleavage, and subsequent cytotoxic action of the released paclitaxel, supported by quantitative pharmacokinetic and efficacy data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to the this compound Prodrug Strategy

The core concept behind the this compound prodrug, also known as Taxoprexin, is to chemically mask the cytotoxic paclitaxel molecule until it reaches the tumor site. Paclitaxel is conjugated via an ester bond to docosahexaenoic acid (DHA) at its 2'-hydroxyl group, a position crucial for its cytotoxic activity. This modification renders the molecule temporarily inert and non-toxic.

The rationale for choosing DHA as the carrier molecule is twofold:

  • Enhanced Tumor Targeting : Cancer cells exhibit a high demand for fatty acids to support rapid proliferation and membrane synthesis, leading to an active uptake of DHA. This allows the prodrug to accumulate preferentially in tumor tissue.

  • Improved Pharmacokinetics : The conjugation alters the physicochemical properties of paclitaxel, leading to a more favorable pharmacokinetic profile, including increased solubility and a longer half-life in circulation.

Activation Mechanism in the Tumor Microenvironment

The efficacy of this compound hinges on its precise activation within the cancer cell, a multi-step process involving cellular uptake and subsequent cleavage of the ester bond.

Cellular Uptake

Tumor cells actively sequester DHA from the bloodstream to meet their metabolic needs. It is hypothesized that this compound is taken up by tumor cells through the same fatty acid transport mechanisms. This targeted delivery is a key advantage, concentrating the cytotoxic payload at the site of action while minimizing exposure to healthy tissues.

Intracellular Cleavage and Paclitaxel Release

Once inside the tumor cell, the ester bond linking DHA and paclitaxel must be cleaved to release the active drug. The this compound conjugate itself is not cytotoxic and does not assemble microtubules. The activation is achieved through hydrolysis of the ester linkage, a process that can occur spontaneously or, more likely, is catalyzed by intracellular esterases that are abundant within cells. This slow cleavage is responsible for the gradual and sustained release of active paclitaxel directly within the tumor cells.

DHA_Paclitaxel_Activation This compound Activation in the Tumor Microenvironment cluster_extracellular Extracellular Space / Bloodstream cluster_cell Tumor Cell This compound This compound (Prodrug, Inactive) Membrane Cell Membrane This compound->Membrane Preferential Uptake via Fatty Acid Transporters (e.g., CD36, FATPs) Intracellular_Prodrug This compound (Intracellular) Membrane->Intracellular_Prodrug Activation Ester Hydrolysis (e.g., Esterases) Intracellular_Prodrug->Activation Paclitaxel Paclitaxel (Active Drug) Activation->Paclitaxel DHA DHA Activation->DHA

Caption: Workflow of this compound uptake and intracellular activation.

Pharmacological Profile and Efficacy

The conjugation of DHA to paclitaxel significantly alters its pharmacological properties, leading to an improved therapeutic index. This is evidenced by preclinical and clinical data on its pharmacokinetics and antitumor activity.

Quantitative Pharmacokinetic Data

Studies have shown that this compound circulates in a non-toxic state with a slow clearance rate and a small volume of distribution. The area under the curve (AUC) for the prodrug in tumors is substantially higher than for paclitaxel at equitoxic doses.

Table 1: Comparative Pharmacokinetics of this compound vs. Paclitaxel

Parameter This compound Paclitaxel Fold Difference Reference
Tumor AUC (Equitoxic Doses) - - 61-fold higher for this compound
Tumor AUC (Equimolar Doses) - - 8-fold higher for this compound
Tumor AUC of Derived Paclitaxel - - 6.1-fold higher from this compound
Volume of Distribution (Vd) 7.5 Liters ~375 Liters (50x higher) ~50-fold smaller
Systemic Clearance 0.11 Liters/hour ~33 Liters/hour (300x higher) ~300-fold slower
Terminal Half-life (Derived Paclitaxel) ~85 hours 8-10 hours ~8.5 to 10.5-fold longer

| Plasma Protein Binding | 99.6 ± 0.057% | ~89-98% | High | |

Data compiled from multiple preclinical and Phase I clinical studies.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant antitumor activity across various cancer models. While the prodrug itself is inert, the released paclitaxel retains its potent cytotoxic effects.

Table 2: Antitumor Efficacy Data

Model / Cell Line Metric This compound Result Paclitaxel Result Reference
M109 Mouse Lung Tumor In Vivo Efficacy Cured 10/10 mice Cured 0/10 mice
MCF-7 (Breast Cancer) IC50 (as part of FA-LNs*) 0.391 µg/mL -

| M109 Murine Model | In Vivo Antitumor Activity | Vigorous activity | - | |

Note: IC50 value is for a formulation of DHA co-delivered with Paclitaxel in Folic Acid-Lipid Nanoemulsions, demonstrating synergistic effects.

Mechanism of Action of Released Paclitaxel

Upon its release, paclitaxel exerts its well-characterized antimitotic effect. It binds to the β-subunit of tubulin, the protein component of microtubules. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for disassembly. The inability of the mitotic spindle to break down arrests the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Additionally, paclitaxel can induce apoptosis by binding to and inactivating the anti-apoptotic protein Bcl-2.

Paclitaxel_MoA Paclitaxel's Intracellular Mechanism of Action cluster_pathway Apoptotic Signaling Paclitaxel Paclitaxel (Active) Bcl2_Inhibition Inhibition of Bcl-2 Paclitaxel->Bcl2_Inhibition Directly Binds & Functionally Inhibits Microtubules Microtubule Stabilization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2_Inhibition->Apoptosis Promotes Tubulin Tubulin Tubulin->Microtubules Bcl2 Bcl2 Bcl2->Bcl2_Inhibition Target MTT_Workflow Experimental Workflow: MTT Cytotoxicity Assay start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate overnight (for attachment) seed->incubate1 treat 3. Treat cells with serial dilutions of this compound incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize formazan crystals with DMSO incubate3->solubilize read 8. Measure absorbance (~570 nm) solubilize->read analyze 9. Analyze data and calculate IC50 read->analyze end End analyze->end

Cellular Uptake Pathways of DHA-Paclitaxel in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHA-paclitaxel (Taxoprexin®), a conjugate of docosahexaenoic acid (DHA) and paclitaxel (B517696), represents a strategic approach to enhance the therapeutic index of taxane-based chemotherapy. By covalently linking paclitaxel to the omega-3 fatty acid DHA, the conjugate is designed to exploit the metabolic characteristics of solid tumors, which exhibit a high demand for fatty acids for membrane synthesis and energy production.[1] This design paradigm aims to increase the drug's accumulation within tumor cells while minimizing systemic toxicity. Preclinical and clinical studies have demonstrated that this conjugation significantly alters the pharmacokinetic profile of paclitaxel, leading to a greater area under the curve (AUC) in tumor tissue compared to conventional paclitaxel.[2] While the precise molecular mechanisms are still under investigation, the cellular uptake of this compound is hypothesized to occur through a combination of endocytic pathways and direct membrane interactions, leveraging the cell's natural fatty acid transport machinery. This guide provides an in-depth overview of the proposed cellular uptake pathways, summarizes key quantitative data, and details experimental protocols for investigating these mechanisms.

The Rationale: Exploiting Tumor Metabolism

Solid tumors are characterized by rapid proliferation, which necessitates an elevated uptake of nutrients, including fatty acids.[1] DHA, an essential omega-3 fatty acid, is actively taken up by these cells. The conjugation of paclitaxel to DHA creates a prodrug that is largely inert in circulation, targeting it for activation within the tumor microenvironment.[2][3] This targeted delivery is supported by pharmacokinetic data showing that this compound achieves a significantly higher concentration and longer retention time in tumors compared to paclitaxel administered alone at equitoxic doses.[2]

Proposed Cellular Uptake Pathways

While direct experimental elucidation for this compound is limited, the primary uptake mechanisms are believed to involve several parallel endocytic and non-endocytic routes, based on the biology of fatty acids and studies of other paclitaxel nano-formulations.

Caveolae-Mediated Endocytosis

Caveolae are flask-shaped invaginations in the plasma membrane rich in cholesterol and sphingolipids, with caveolin-1 (B1176169) (Cav-1) as their principal structural protein. This pathway is a key route for the uptake of albumin.[4] Given that fatty acids like DHA are transported in the blood bound to albumin, it is highly probable that this compound, associated with albumin, enters cells via this mechanism. Studies on albumin-bound paclitaxel (nab-paclitaxel) have shown a direct correlation between Cav-1 expression levels and drug sensitivity, with higher Cav-1 expression leading to increased drug uptake.[4] This pathway typically bypasses the lysosomal compartment, potentially protecting the drug from degradation and facilitating its release into the cytoplasm.

G Caveolae-Mediated Endocytosis Pathway extracellular Extracellular Space dha_ptx This compound (bound to Albumin) caveolae Caveolae Formation (Caveolin-1) dha_ptx->caveolae Binding to Receptor (e.g., gp60) membrane Plasma Membrane pinch Vesicle Pinching Off (Dynamin-dependent) caveolae->pinch caveosome Caveosome (pH-neutral) pinch->caveosome er_golgi Endoplasmic Reticulum / Golgi Complex caveosome->er_golgi Trafficking release Esterase-mediated Cleavage caveosome->release er_golgi->release paclitaxel Active Paclitaxel release->paclitaxel cytoplasm Cytoplasm

Diagram of the proposed Caveolae-Mediated Endocytosis pathway for this compound.
Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a well-characterized, receptor-dependent pathway responsible for the internalization of a wide array of molecules. The process involves the formation of clathrin-coated pits on the cell surface, which invaginate to form vesicles that transport cargo into the cell.[5] While less specific than caveolae for albumin-bound molecules, CME is a major entry route for many nanoparticle-based drug delivery systems.[6] It is plausible that this compound, particularly if it forms aggregates or is associated with certain plasma proteins, could be internalized via this pathway. Following internalization, the vesicles mature into early and late endosomes, eventually fusing with lysosomes. The acidic environment of the lysosome could facilitate the cleavage of the ester bond linking DHA and paclitaxel, releasing the active drug.

G Clathrin-Mediated Endocytosis Pathway dha_ptx This compound receptor Surface Receptor dha_ptx->receptor Binding pit Clathrin-Coated Pit receptor->pit Recruitment vesicle Clathrin-Coated Vesicle pit->vesicle Invagination uncoating Uncoating vesicle->uncoating early_endosome Early Endosome uncoating->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome (Low pH, Esterases) late_endosome->lysosome Fusion release Active Paclitaxel lysosome->release Cleavage

Diagram of the proposed Clathrin-Mediated Endocytosis pathway for this compound.
Macropinocytosis

Macropinocytosis is a non-specific, actin-dependent process of fluid-phase endocytosis, where the cell engulfs large volumes of extracellular fluid into vesicles called macropinosomes.[7] This pathway is often upregulated in cancer cells as a mechanism to scavenge for nutrients. Studies involving paclitaxel-loaded lipid nanocapsules have indicated that macropinocytosis can be a significant route of cellular entry.[7] This pathway could contribute to the uptake of this compound, particularly in tumor types with high macropinocytotic activity.

Other Potential Mechanisms
  • Fatty Acid Transporters: Cells express a variety of fatty acid transport proteins (FATPs) and fatty acid translocase (FAT/CD36) to facilitate the uptake of free fatty acids. It is conceivable that these transporters recognize the DHA moiety of the conjugate, mediating its transport across the plasma membrane.

  • Membrane Intercalation and Fluidity: The DHA component of the conjugate can directly intercalate into the lipid bilayer of the plasma membrane. This incorporation can alter the biophysical properties of the membrane, such as its fluidity, potentially influencing membrane protein function and passive drug transport.[8]

Quantitative Data Summary

The conjugation of DHA to paclitaxel significantly improves its pharmacokinetic profile, leading to enhanced tumor targeting and drug exposure.

Table 1: Comparative Pharmacokinetics of this compound vs. Paclitaxel in a Preclinical Mouse Model

Parameter This compound Paclitaxel Fold Increase
Tumor AUC (Equimolar Doses) - - 8-fold[2]
Tumor AUC (Equitoxic Doses) - - 61-fold[2]
Tumor AUC of derived Paclitaxel (Equitoxic Doses) - - 6.1-fold[2]

Data from M109 mouse tumor model. AUC: Area Under the Curve.

Table 2: Pharmacokinetic Parameters of this compound in Patients with Solid Tumors (Phase I Trial)

Parameter (at 1100 mg/m²) Mean Value Coefficient of Variation (%)
Volume of Distribution (L) 7.5 64[3]
Beta Half-life (h) 112 56[3]
Clearance (L/h) 0.11 30[3]
Derived Paclitaxel Parameters
Cmax (ng/mL) 282 46[3]
AUC (ng/mL x h) 10,705 60[3]

| Terminal Half-life (h) | 85 | 101[3] |

Table 3: In Vitro Cellular Uptake of this compound Formulations in MCF-7 Breast Cancer Cells

Formulation Mean Fluorescence Intensity (0.5 h) Mean Fluorescence Intensity (2 h)
DiD/DHA-LNs 158.1 ± 7.2 195.5 ± 9.3[9]
DiD/DHA-FA-LNs 228.3 ± 5.6 283.8 ± 6.1[9]

Data represents uptake of a DiD-labeled lipid nanoemulsion (LN) co-delivering DHA and paclitaxel. FA denotes folate targeting.

Experimental Protocols

Investigating the specific uptake pathways of this compound requires a multi-faceted approach combining pharmacological inhibition, molecular techniques, and advanced imaging.

Protocol: Endocytosis Inhibition Assay

This protocol aims to dissect the contribution of different endocytic pathways to this compound uptake using chemical inhibitors.

1. Cell Culture:

  • Plate tumor cells (e.g., MCF-7, PANC-1) in 6-well or 12-well plates and culture to 70-80% confluency.

2. Pre-incubation with Inhibitors:

  • Aspirate the culture medium and wash cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, serum-free medium containing one of the following inhibitors at a pre-determined, non-toxic concentration:

    • Clathrin-mediated inhibitor: Chlorpromazine (e.g., 10 µg/mL) or Pitstop® 2.[6][10]
    • Caveolae-mediated inhibitor: Genistein (e.g., 200 µM), Nystatin, or Filipin.[6]
    • Macropinocytosis inhibitor: Amiloride or EIPA.[11]
    • Control: Add medium without any inhibitor.

  • Incubate the cells for 1 hour at 37°C.

3. Drug Treatment:

  • Without removing the inhibitor-containing medium, add this compound to each well at the desired final concentration.

  • Incubate for a defined period (e.g., 2-4 hours) at 37°C. Include a control at 4°C to assess passive binding and energy-dependent uptake.

4. Cell Harvesting and Lysis:

  • Place plates on ice to stop uptake.

  • Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by scraping cells into a known volume of solvent (e.g., acetonitrile) for drug extraction.

5. Quantification:

  • Quantify the intracellular concentration of this compound and/or released paclitaxel using LC-MS/MS (see Protocol 5.2).

  • Normalize the drug concentration to the total protein content of the cell lysate (determined by BCA or Bradford assay).

6. Data Analysis:

  • Compare the intracellular drug concentration in inhibitor-treated cells to the control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

G Experimental Workflow: Endocytosis Inhibition Assay A 1. Seed Tumor Cells in Multi-well Plates B 2. Pre-incubate with Inhibitors (Chlorpromazine, Genistein, etc.) for 1 hour A->B C 3. Add this compound Incubate for 2-4 hours at 37°C B->C D 4. Stop Uptake on Ice Wash 3x with Cold PBS C->D E 5. Lyse Cells / Extract Drug D->E F 6. Quantify Intracellular Drug (LC-MS/MS) E->F G 7. Normalize to Protein Content F->G H 8. Analyze Data: Compare Inhibitor vs. Control Uptake G->H

Workflow for determining endocytic pathways using chemical inhibitors.
Protocol: Quantification of Intracellular Paclitaxel via LC-MS/MS

This protocol provides a general framework for the sensitive quantification of paclitaxel from cell lysates.

1. Sample Preparation:

  • To the cell lysate or extract from Protocol 5.1, add an internal standard (e.g., paclitaxel-d5 (B16692) or docetaxel) at a known concentration.[12][13]

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile. Vortex vigorously for 1 minute.[12]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).[13]

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm).[14]
    • Mobile Phase A: Water + 0.1% Formic Acid.[15]
    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[15]
    • Gradient: A suitable gradient to separate paclitaxel from matrix components.
    • Flow Rate: Dependent on column dimensions (e.g., 0.4-0.6 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Monitor specific precursor-to-product ion transitions for paclitaxel (e.g., m/z 854.4 → 286.1) and the internal standard. [Note: Exact m/z values may vary based on adduct formation, e.g., [M+H]+ or [M+Na]+].

3. Quantification:

  • Generate a standard curve by spiking known amounts of paclitaxel into a blank matrix (lysate from untreated cells).

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of paclitaxel in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The conjugation of DHA to paclitaxel is a promising strategy that effectively leverages the metabolic cravings of solid tumors to enhance drug delivery and efficacy. While pharmacokinetic data strongly supports the principle of tumor targeting, the precise cellular uptake mechanisms remain an area for active investigation. Current evidence suggests a multi-pathway model involving caveolae-mediated endocytosis, clathrin-mediated endocytosis, and macropinocytosis, complemented by direct membrane interactions.

Future research should focus on using techniques such as siRNA-mediated knockdown of key endocytic proteins (e.g., caveolin-1, clathrin heavy chain) to provide more definitive evidence for the involvement of each pathway. Furthermore, high-resolution live-cell imaging with fluorescently labeled this compound could visualize the internalization process in real-time, providing critical insights into the subcellular trafficking and ultimate fate of the conjugate. A comprehensive understanding of these pathways will be instrumental in optimizing the design of next-generation fatty acid-drug conjugates and identifying predictive biomarkers to select patient populations most likely to benefit from this targeted therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with DHA-Paclitaxel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Docosahexaenoic acid (DHA)-paclitaxel conjugate, also known as Taxoprexin, in preclinical in vivo animal studies. This novel formulation is designed to enhance the therapeutic index of paclitaxel (B517696) by targeting its delivery to tumor tissues.

Introduction

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including breast, ovarian, and lung cancer. Its clinical efficacy can be limited by its poor solubility and associated toxicities. The conjugation of paclitaxel to docosahexaenoic acid (DHA), an omega-3 fatty acid, aims to overcome these limitations. The resulting prodrug, DHA-paclitaxel, is designed for targeted delivery, as tumor cells exhibit high uptake of fatty acids.[1] Preclinical and clinical studies have demonstrated that this formulation can lead to a higher concentration of paclitaxel in tumor tissues over a prolonged period, potentially increasing efficacy while reducing systemic toxicity.[2][3]

Mechanism of Action

This compound is an inert prodrug that becomes cytotoxic upon the cleavage of the ester bond linking DHA to paclitaxel, which is believed to occur preferentially within the tumor microenvironment.[1] The released paclitaxel then exerts its anti-cancer effect by binding to and stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The conjugation with DHA is thought to facilitate transport across the cell membrane and increase accumulation within tumor cells.[3]

cluster_bloodstream Bloodstream cluster_tumor_cell Tumor Cell This compound This compound DHA-Paclitaxel_in This compound This compound->DHA-Paclitaxel_in Uptake by Tumor Cell Paclitaxel Paclitaxel DHA-Paclitaxel_in->Paclitaxel Ester Bond Cleavage Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Mouse Tumor Models
Animal ModelTumor TypeTreatment GroupsKey Efficacy OutcomesReference
CD2F1 MiceM109 (subcutaneous)This compound vs. PaclitaxelThis compound cured 10/10 animals, while paclitaxel cured 0/10.[2]
BALB/c Nude MiceMCF-7 (breast cancer xenograft)PTX/DHA-FA-LNs vs. other formulationsSignificant inhibition of tumor volume growth and prolonged survival time compared to control groups.[4]
Xenograft Mouse ModelPancreatic CancerOral DHP23002 (25, 62.5, 125 mg/kg)Tumor inhibitory effect of 80%, 92%, and 97% respectively after 7 weeks.[5]
Table 2: Comparative Pharmacokinetics of this compound and Paclitaxel in Mice
ParameterThis compoundPaclitaxelFold Difference (at equitoxic doses)Reference
Tumor AUC61-fold higherLower61x[2]
Tumor AUC of derived paclitaxel6.1-fold higherLower6.1x[2]
Plasma AUC of paclitaxel~0.5% of this compound AUCHigher-[2]
Table 3: Pharmacokinetic Parameters of this compound in Human Clinical Trials
DoseCmax (ng/mL)AUC (ng/mL*h)Terminal Half-life (h)Volume of Distribution (L)Clearance (L/h)Reference
1100 mg/m²282 (paclitaxel derived)10,705 (paclitaxel derived)85 (paclitaxel derived), 112 (this compound)7.50.11[6]
Table 4: Toxicity Profile of this compound in Human Clinical Trials
DosePrimary ToxicityGrade 3/4 NeutropeniaOther Notable ToxicitiesReference
1100 mg/m² (every 3 weeks)Myelosuppression21%/53% of coursesInfrequent grade 3 toxicities; no alopecia or significant peripheral neuropathy.[6]
up to 600 mg/m² (weekly)Hyperbilirubinemia (dose-limiting)Occurred in 5 patients (not dose-limiting)Grade 1 sensory neuropathy at the highest dose.[7]

Experimental Protocols

The following are detailed protocols for conducting in vivo animal studies with this compound.

Formulation Preparation

Objective: To prepare a this compound formulation suitable for intravenous administration in mice.

Materials:

  • This compound powder

  • Cremophor EL

  • Dehydrated ethanol

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile vials

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a stock solution of this compound by dissolving it in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.[8]

  • Vortex the solution until the this compound is completely dissolved.

  • Just prior to injection, dilute the stock solution with sterile saline or D5W to the final desired concentration. A common final formulation consists of 10% Cremophor EL, 10% ethanol, and 80% saline.[2][8]

  • For example, to prepare 1 mL of the final formulation, mix 100 µL of the this compound stock solution in Cremophor EL/ethanol with 800 µL of sterile saline.

  • Gently mix the final solution to avoid precipitation.

  • Filter the final formulation through a 0.22 µm sterile filter before administration.

Xenograft Tumor Model Establishment

Objective: To establish a subcutaneous tumor model in immunocompromised mice.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[4]

  • Appropriate cell culture medium and supplements

  • Sterile Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer and trypan blue

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)[4][8]

  • Syringes and needles

Protocol:

  • Culture the selected cancer cell line according to standard protocols until they reach 70-80% confluency.[8]

  • Harvest the cells by washing with PBS, detaching with trypsin-EDTA, and neutralizing with complete medium.[8]

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Adjust the cell suspension to the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse.[4]

  • Monitor the mice for tumor growth. Begin treatment when the tumors reach a palpable size (e.g., approximately 100 mm³).[4]

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Tumor_Implantation Tumor Cell Implantation (e.g., MCF-7) Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (e.g., IV injection) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Data Analysis (Efficacy & Toxicity) Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study.

Materials:

  • Tumor-bearing mice

  • Prepared this compound formulation

  • Vehicle control (e.g., 10% Cremophor EL, 10% ethanol, 80% saline)

  • Paclitaxel formulation (as a positive control)

  • Digital calipers

  • Animal balance

Protocol:

  • Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 6-10 mice per group).[4]

  • Treatment groups may include:

    • Vehicle control

    • This compound

    • Paclitaxel

    • Other relevant control groups

  • Administer the treatments via the desired route, typically intravenous (tail vein) injection.[4] The dosing schedule will depend on the study design (e.g., once weekly, daily for 5 days).

  • Measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8]

  • Monitor the body weight of the mice at each tumor measurement. A body weight loss of over 15% may indicate significant toxicity.[8]

  • Continue the study until a predetermined endpoint is reached, such as the tumor volume in the control group reaching a specific size, or for a set duration.

  • At the end of the study, euthanize the mice and collect tumors and other organs for further analysis if required.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and released paclitaxel.

Materials:

  • Tumor-bearing mice

  • Prepared this compound formulation

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Anesthetic agents

  • LC/MS/MS system for analysis[2]

Protocol:

  • Administer a single bolus of the this compound formulation to the mice, typically via intravenous injection.[2]

  • At predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24, 48 hours post-injection), collect blood samples from a cohort of mice (typically 3 mice per time point).

  • Euthanize the mice at each time point and collect tumors and other tissues of interest.[2]

  • Process the blood samples to separate plasma.

  • Freeze all plasma and tissue samples at -80°C until analysis.

  • Extract this compound and paclitaxel from the plasma and homogenized tissue samples.

  • Analyze the concentrations of this compound and paclitaxel using a validated LC/MS/MS method.[2]

  • Use the concentration-time data to calculate pharmacokinetic parameters such as AUC, Cmax, half-life, and clearance.

Conclusion

The this compound formulation represents a promising strategy for improving the therapeutic window of paclitaxel. The protocols outlined in these application notes provide a framework for conducting robust in vivo animal studies to further evaluate the efficacy, pharmacokinetics, and toxicity of this and similar targeted drug delivery systems. Careful attention to formulation preparation and experimental design is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Dissolving DHA-Paclitaxel for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHA-paclitaxel is a novel conjugate of docosahexaenoic acid (DHA) and paclitaxel (B517696), designed as a prodrug to enhance the therapeutic index of paclitaxel.[1][2] Paclitaxel, a potent anti-mitotic agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[3][4] However, its high lipophilicity and poor aqueous solubility present challenges for in vitro studies.[3][5][6] The conjugation with DHA further increases its lipophilicity.[6] This document provides a detailed protocol for the dissolution of this compound for use in cell culture assays, based on established methods for paclitaxel and considerations for the physicochemical properties of both paclitaxel and DHA.

Quantitative Data Summary

ParameterValueReference
Paclitaxel Properties
Molecular FormulaC₄₇H₅₁NO₁₄[3][7]
Molecular Weight853.9 g/mol [3][7]
AppearanceCrystalline solid[3][8]
Purity≥98%[3][8]
Solubility in DMSO5 - 50 mg/mL[3][8][9]
Solubility in Ethanol~1.5 - 20 mg/mL[7][8]
Aqueous Solubility<0.01 mg/mL (practically insoluble)[5][6]
Recommended Stock Concentration1 mM to 10 mM in DMSO[3][7][10]
Storage (Solid Form)-20°C, desiccated, protected from light[3][7]
Storage (DMSO Stock Solution)-20°C in small aliquots, protected from light[3][7][11]
Stock Solution StabilityStable for up to 3 months when stored properly at -20°C[3][7]
DHA Considerations
Stability in MediaUnstable at 37°C and neutral pH, half-life can be a few hours.[12][12]

Experimental Protocols

Safety Precautions

Warning: Paclitaxel and its derivatives are cytotoxic agents. Handle with appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses. All handling of the powder and concentrated solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet.[3]

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol provides an example for preparing a 10 mM stock solution. Adjust calculations as needed for different desired concentrations. Due to the increased lipophilicity of this compound, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • High-purity, sterile DMSO (cell culture grade)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the mass of this compound required. The molecular weight of this compound will be higher than paclitaxel alone and should be obtained from the supplier's certificate of analysis. For this example, we will assume a hypothetical molecular weight.

  • Weighing: Under a chemical fume hood, carefully weigh the required amount of this compound powder into a sterile vial.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C may aid dissolution, but prolonged heating should be avoided.[3]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials to protect from light and prevent repeated freeze-thaw cycles.[3][7] Store the aliquots at -20°C. Under these conditions, the DMSO stock solution is expected to be stable for up to 3 months.[3][7]

Protocol for Preparation of Working Solutions in Cell Culture Medium

This compound, like paclitaxel, has very poor solubility in aqueous media and can precipitate when a concentrated DMSO stock is diluted into cell culture medium.[3] Furthermore, DHA itself is unstable in typical cell culture conditions (37°C, neutral pH).[12] Therefore, working solutions should be prepared fresh immediately before use.

Procedure:

  • Thawing: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. Typical working concentrations for paclitaxel range from 1 nM to 1000 nM.[13]

  • Minimizing Precipitation: To reduce the risk of precipitation, add the DMSO stock solution to the culture medium slowly while gently vortexing or stirring the medium to ensure rapid dispersion.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][10][14] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.[13]

  • Immediate Use: Due to the instability of both paclitaxel in aqueous solutions and DHA, the prepared working solutions should be added to the cells immediately.[3][12] Do not store aqueous working solutions.[3][8]

Visualization of Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add High-Purity DMSO weigh->add_dmso Sterile Vial vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Light-Protected Single-Use Vials vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution (Room Temp) store->thaw dilute Serially Dilute in Culture Medium thaw->dilute Freshly Prepared vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle add_to_cells Add to Cells Immediately dilute->add_to_cells vehicle->add_to_cells

Caption: Workflow for the preparation of this compound stock and working solutions.

Signaling Pathway Considerations

Paclitaxel is known to induce apoptosis through various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and p38 mitogen-activated protein kinase (MAPK) pathways.[10]

G dha_ptx This compound tubulin β-Tubulin dha_ptx->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest jnk_sap_mapk JNK/SAPK & p38 MAPK Activation mitotic_arrest->jnk_sap_mapk Leads to apoptosis Apoptosis mitotic_arrest->apoptosis jnk_sap_mapk->apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

References

Application Notes and Protocols for In Vitro Evaluation of DHA-Paclitaxel Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHA-paclitaxel (Taxoprexin) is a novel anti-cancer agent created by conjugating the omega-3 fatty acid docosahexaenoic acid (DHA) to paclitaxel (B517696).[1][2] This conjugation is designed to enhance the therapeutic index of paclitaxel. The core concept is that tumor cells exhibit a high demand for fatty acids like DHA for membrane synthesis and as an energy source, leading to preferential uptake of the conjugate compared to normal cells.[3] this compound acts as a prodrug; it is not cytotoxic until the ester bond linking DHA and paclitaxel is cleaved intracellularly, releasing the active paclitaxel moiety.[1][4] The released paclitaxel then exerts its classic anti-cancer effect by binding to and stabilizing microtubules, which disrupts the process of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][][6]

These application notes provide a comprehensive guide to the essential in vitro assays required to evaluate the efficacy of this compound, compare its performance to conventional paclitaxel, and elucidate its mechanism of action.

Key In Vitro Assays for Efficacy Evaluation

A panel of in vitro assays is crucial for a comprehensive assessment of this compound. The primary assays focus on evaluating its cytotoxicity, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its cellular uptake efficiency.

  • Cytotoxicity Assays: These assays are fundamental for determining the dose-dependent effect of a compound on cell viability. The half-maximal inhibitory concentration (IC50), a key metric of drug potency, is derived from this data. The MTT assay is a widely used colorimetric method for this purpose.[7]

  • Apoptosis Assays: To confirm that cell death occurs through a controlled, apoptotic process rather than necrosis, assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]

  • Cell Cycle Analysis: Since paclitaxel's mechanism involves mitotic disruption, analyzing the cell cycle distribution is critical. Staining cells with a DNA-intercalating dye like Propidium Iodide allows for the quantification of cells in the G0/G1, S, and G2/M phases by flow cytometry, revealing the expected G2/M arrest.[9][10]

  • Cellular Uptake Studies: A key hypothesis for this compound's enhanced efficacy is its increased intracellular accumulation. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify the intracellular concentration of the drug over time, comparing the uptake of this compound to that of paclitaxel.[11]

In_Vitro_Assay_Workflow_for_DHA_Paclitaxel cluster_setup Experimental Setup cluster_assays Efficacy Evaluation Assays cluster_analysis Data Analysis & Interpretation start Select Cancer Cell Lines (e.g., MCF-7, PC-3, H460) culture Cell Culture & Seeding (e.g., 96-well, 6-well plates) start->culture treat Treatment with this compound & Paclitaxel Controls (Dose-Response & Time-Course) culture->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle uptake Cellular Uptake Assay (e.g., LC-MS/MS) treat->uptake ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate g2m_arrest Measure G2/M Arrest cell_cycle->g2m_arrest uptake_kinetics Analyze Drug Accumulation uptake->uptake_kinetics DHA_Paclitaxel_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dha_ptx This compound (Prodrug) uptake Cellular Uptake (via Fatty Acid Transporters) dha_ptx->uptake cleavage Ester Bond Cleavage uptake->cleavage paclitaxel Active Paclitaxel cleavage->paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules arrest G2/M Phase Arrest microtubules->arrest apoptosis Apoptosis arrest->apoptosis Paclitaxel_Apoptosis_Pathway ptx Paclitaxel mt Microtubule Stabilization ptx->mt arrest Mitotic Arrest (G2/M) mt->arrest bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) arrest->bcl2_family cas9 Caspase-9 Activation bcl2_family->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

References

Revolutionizing Oncology Research: Animal Models for Evaluating DHA-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Assessment of a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of DHA-paclitaxel (Taxoprexin), a promising taxane (B156437) derivative, in oncology research. By conjugating the potent chemotherapeutic agent paclitaxel (B517696) with docosahexaenoic acid (DHA), an omega-3 fatty acid, this novel prodrug is designed for enhanced tumor targeting and reduced systemic toxicity. Tumor cells exhibit a high demand for fatty acids like DHA, leading to preferential uptake of this compound.[1][2] Once inside the tumor cell, the ester bond linking DHA and paclitaxel is cleaved, releasing the active paclitaxel to exert its anti-tumor effects.[2]

This document outlines detailed protocols for utilizing animal models, specifically the M109 murine lung carcinoma model, to assess the efficacy, toxicity, and pharmacokinetics of this compound. Furthermore, it delves into the molecular mechanisms and signaling pathways implicated in its action, providing a robust framework for rigorous preclinical investigation.

Animal Model: M109 Murine Lung Carcinoma

The Madison 109 (M109) lung carcinoma is a well-established, transplantable murine tumor model that is highly responsive to various chemotherapeutic agents, making it a suitable choice for evaluating novel anti-cancer drugs.[3]

Animal Strain: BALB/c mice or CD2F1 mice are commonly used for the M109 model.[4][5]

M109 Cell Line Culture

The M109 cell line was initiated from a spontaneous, anaplastic murine lung carcinoma and can be propagated continuously in vitro.[5]

Protocol for M109 Cell Culture:

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

  • Doubling Time: Approximately 18.6 to 19.2 hours.[6]

Subcutaneous Tumor Implantation

Protocol for Subcutaneous Implantation of M109 Cells:

  • Cell Preparation: Harvest M109 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution, such as PBS or serum-free media, at a concentration of 1–5 × 10⁸ cells/mL.[7] Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mice using an appropriate method (e.g., ketamine/xylazine). Shave the injection site on the flank of the mouse.

  • Injection: Inject 100–200 µL of the M109 cell suspension subcutaneously into the shaved flank of the mouse using a 23-25 gauge needle.[8] To enhance tumor engraftment, the cell suspension can be mixed 1:1 with Matrigel.[7]

  • Monitoring: Monitor the animals regularly for tumor growth, body weight, and overall health. Tumor growth can be measured using calipers.

This compound Formulation and Administration

Formulation

For preclinical in vivo studies, this compound can be formulated in a vehicle similar to that used in clinical trials. A common formulation consists of a mixture of Cremophor EL and dehydrated ethanol, which is then diluted with a sterile solution like saline or 5% dextrose in water before administration.[4][9]

Example Formulation:

  • This compound is dissolved in a 1:1 (v/v) mixture of Cremophor EL and ethanol.

  • This stock solution is then diluted to the final desired concentration with sterile saline or 5% dextrose solution for injection.

Administration

Protocol for Intravenous Administration:

  • Animal Restraint: Properly restrain the mouse.

  • Injection: Administer the formulated this compound solution via intravenous injection, typically through the tail vein. The injection volume is usually between 0.1 and 0.5 mL.[10]

Efficacy and Toxicity Evaluation

Assessment of Anti-Tumor Efficacy

Protocol for Efficacy Assessment:

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).[11] Calculate tumor volume using the formula: (width² × length)/2.

  • Survival Studies: Monitor animal survival over a defined period.

  • Data Analysis: Compare tumor growth and survival rates between treatment and control groups.

Assessment of Toxicity

Protocol for Toxicity Evaluation:

  • Body Weight: Monitor the body weight of the animals regularly (e.g., three times per week) as an indicator of systemic toxicity.[11]

  • Clinical Observations: Observe the animals daily for any signs of distress, such as changes in behavior, appetite, or appearance.

  • Hematological Analysis: At the end of the study, collect blood samples for complete blood counts to assess for myelosuppression.[12]

  • Histopathology: Collect major organs (e.g., liver, spleen, kidneys, heart) for histopathological examination to identify any drug-related tissue damage.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in M109 Mouse Model

ParameterThis compoundPaclitaxelReference
Cure Rate 10/10 animals cured0/10 animals cured[4]
Tumor AUC (equitoxic doses) 61-fold higher-[4]
Tumor AUC (equimolar doses) 8-fold higher-[4]
Tumor AUC of paclitaxel (from this compound vs. paclitaxel) 6.1-fold higher-[4]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Study)

ParameterValue (at 1100 mg/m²)Reference
Volume of Distribution 7.5 (64% CV) L[1][13]
Beta Half-life 112 (56% CV) h[1][13]
Clearance 0.11 (30% CV) L/h[1][13]
Paclitaxel Cmax (from this compound) 282 (46% CV) ng/mL[1][13]
Paclitaxel AUC (from this compound) 10,705 (60% CV) ng/mL*h[1][13]
Paclitaxel Terminal Half-life (from this compound) 85 (101% CV) h[1][13]

Molecular Mechanism and Signaling Pathways

This compound acts as a prodrug, with its primary mechanism of action being the targeted delivery of paclitaxel to tumor cells.

Cellular Uptake and Activation

G DHA_Paclitaxel This compound (in circulation) Tumor_Cell Tumor Cell Membrane DHA_Paclitaxel->Tumor_Cell Fatty_Acid_Transporter Fatty Acid Transporters Tumor_Cell->Fatty_Acid_Transporter Uptake Intracellular_DHA_Paclitaxel Intracellular This compound Fatty_Acid_Transporter->Intracellular_DHA_Paclitaxel Esterase Intracellular Esterases Intracellular_DHA_Paclitaxel->Esterase Cleavage Paclitaxel Active Paclitaxel Esterase->Paclitaxel DHA DHA Esterase->DHA

Caption: Cellular uptake and activation of this compound.

Paclitaxel-Induced Signaling Pathway

Once released, paclitaxel stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14][15] This process involves the activation of several signaling pathways, including the JNK and MAPK pathways.[16][17]

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest JNK_MAPK JNK/MAPK Pathway Activation Microtubules->JNK_MAPK Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_MAPK->Apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathway.

Potential Contribution of DHA to Enhanced Efficacy

DHA itself may contribute to the enhanced anti-tumor effect of the conjugate. Studies have shown that DHA can induce oxidative stress and DNA damage in cancer cells, potentially leading to p53 activation and increased chemosensitivity.[18]

G DHA DHA Oxidative_Stress Increased Reactive Oxygen Species (ROS) DHA->Oxidative_Stress DNA_Damage Oxidative DNA Damage Oxidative_Stress->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Chemosensitivity Increased Chemosensitivity p53_Activation->Chemosensitivity

Caption: Proposed mechanism of DHA-mediated chemosensitization.

Experimental Workflow

The following diagram illustrates the overall workflow for a preclinical study evaluating this compound in an M109 mouse model.

G Start Start Cell_Culture M109 Cell Culture Start->Cell_Culture Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, Paclitaxel, or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Determination (Tumor Size / Survival) Monitoring->Endpoint Analysis Data Collection and Analysis (Efficacy and Toxicity) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo evaluation.

By following these detailed application notes and protocols, researchers can effectively utilize animal models to conduct robust preclinical evaluations of this compound, contributing to the development of more targeted and less toxic cancer therapies.

References

Application Notes and Protocols for the Administration of DHA-Paclitaxel in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of DHA-paclitaxel (Taxoprexin), a novel taxane (B156437) conjugate, in mouse xenograft models. This document outlines detailed protocols for drug formulation, administration, and efficacy evaluation, supported by quantitative data and visualizations to aid in experimental design and execution.

Introduction

This compound is a prodrug that covalently links the omega-3 fatty acid docosahexaenoic acid (DHA) to paclitaxel (B517696).[1] This conjugation is designed to enhance the therapeutic index of paclitaxel by leveraging the increased uptake of fatty acids by tumor cells, thereby targeting the cytotoxic agent to the tumor site.[1] Preclinical studies in mouse xenograft models are crucial for evaluating the pharmacokinetics and anti-tumor efficacy of this compound.

Data Presentation

Efficacy of this compound in Mouse Xenograft Models

The in vivo efficacy of this compound can vary significantly depending on the tumor model. Below is a summary of reported efficacy data in different mouse xenograft models.

Cancer TypeMouse StrainCell Line/PDX ModelThis compound Dose (mg/kg)Dosing ScheduleEfficacy Summary
Murine SarcomaCD2F1M109Not specifiedNot specifiedCured 10 out of 10 tumored animals.[1]
Human Non-Small Cell Lung CancerRPCI SCIDH460240 (Total Dose, MTD)q3dx3 (every 3 days for 3 doses)Tumor growth delay of 3 days.[2]
Human Colon Cancer (P-glycoprotein positive)SCIDDLD1Not specifiedNot specifiedReported as "totally ineffective".[2]
Pharmacokinetics of this compound vs. Paclitaxel in a Mouse Xenograft Model

A key feature of this compound is its altered pharmacokinetic profile, which favors accumulation in tumor tissue.[1]

CompoundDoseTumor AUC (Area Under the Curve)Plasma AUCTumor vs. Plasma AUC Ratio
This compound Equitoxic Dose61-fold higher than paclitaxel--
Paclitaxel Equitoxic DoseBaseline--
This compound Equimolar Dose8-fold higher than paclitaxel--
Paclitaxel Equimolar DoseBaseline--
Paclitaxel derived from this compound MTD6.1-fold higher than paclitaxel~0.5% of this compound AUCSignificantly Increased
Paclitaxel MTDBaselineBaselineBaseline

Data from a study using CD2F1 mice bearing M109 tumors.[1]

Experimental Protocols

I. Formulation of this compound for Injection

This protocol describes the preparation of this compound for intravenous or intraperitoneal administration in mice, based on a commonly used vehicle for taxanes.

Materials:

  • This compound powder

  • Cremophor® EL

  • Dehydrated Ethanol (B145695) (100%)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • In a sterile vial, dissolve the required amount of this compound powder in dehydrated ethanol to create a concentrated stock solution. For example, to achieve a final formulation with 10% ethanol, prepare a 10x concentrated stock.

  • Vehicle Preparation:

    • In a separate sterile vial, prepare a 1:1 (v/v) mixture of Cremophor® EL and dehydrated ethanol.

  • Final Formulation:

    • To prepare the final injection solution with a composition of 10% Cremophor® EL, 10% ethanol, and 80% saline, follow these steps: a. Start with the appropriate volume of the this compound in ethanol stock solution. b. Add an equal volume of Cremophor® EL to the this compound/ethanol solution. c. Mix thoroughly by vortexing or gentle inversion until a clear solution is obtained. d. Just before injection, dilute this mixture with 8 parts of sterile saline. e. Mix again thoroughly. The final solution should be clear. If precipitation occurs, the solution should not be used.

    • It is recommended to prepare the final formulation fresh before each injection, as the solution may not be stable over long periods.[3]

II. Administration of this compound in Mouse Xenograft Models

This protocol outlines the general procedure for administering this compound to mice bearing subcutaneous or orthotopic xenograft tumors.

Animal Models:

  • Immunocompromised mouse strains such as NSG, SCID, or nude mice are commonly used for establishing xenografts.

Tumor Implantation:

  • Subcutaneous Model:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Subcutaneously inject the desired number of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of the mouse.

  • Orthotopic Model:

    • For orthotopic models, inject the tumor cells directly into the organ of origin. This procedure requires surgical expertise and appropriate anesthesia and analgesia.

Treatment Protocol:

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable and measurable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Administration:

    • Intravenous (IV) Injection: Administer the prepared this compound formulation via the tail vein. This route ensures 100% bioavailability. Proper restraint of the mouse is necessary.

    • Intraperitoneal (IP) Injection: Inject the this compound formulation into the peritoneal cavity.

    • The control group should receive the vehicle solution (e.g., 10% Cremophor® EL, 10% ethanol, 80% saline) following the same administration route and schedule.

  • Monitoring:

    • Continue to measure tumor volume 2-3 times per week.

    • Monitor the body weight of the mice at each tumor measurement. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Observe the mice for any other signs of toxicity, such as changes in behavior, posture, or grooming.

Visualizations

Signaling Pathway of Paclitaxel-Induced Apoptosis

The following diagram illustrates the key signaling pathways activated by paclitaxel, leading to microtubule stabilization, cell cycle arrest, and ultimately, apoptosis.

paclitaxel_pathway paclitaxel This compound (intracellular paclitaxel) microtubules β-Tubulin in Microtubules paclitaxel->microtubules pi3k_akt PI3K/Akt Pathway paclitaxel->pi3k_akt inhibition mapk MAPK Pathway (p38, JNK) paclitaxel->mapk activation bcl2 Bcl-2 Inhibition paclitaxel->bcl2 stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest G2/M Phase Cell Cycle Arrest stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis pi3k_akt->apoptosis mapk->apoptosis caspases Caspase Activation bcl2->caspases caspases->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow for this compound Administration in Mouse Xenograft Models

This diagram outlines the key steps involved in a typical in vivo study evaluating the efficacy of this compound.

experimental_workflow start Start: Tumor Cell Culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implantation growth Tumor Growth Monitoring (Calipers) implantation->growth randomization Randomization of Mice (Tumor Volume ~100-200 mm³) growth->randomization treatment Treatment Initiation randomization->treatment group1 Control Group (Vehicle) treatment->group1 group2 Treatment Group (this compound) treatment->group2 monitoring Continued Monitoring (Tumor Volume, Body Weight, Toxicity) group1->monitoring group2->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit, Time) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Survival) endpoint->analysis

Caption: Workflow for in vivo this compound efficacy studies.

References

Co-delivery of DHA-Paclitaxel with Other Chemotherapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the co-delivery of docosahexaenoic acid (DHA)-paclitaxel with other chemotherapeutic agents. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of combination cancer therapy and advanced drug delivery systems.

Introduction

The conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) to the potent chemotherapeutic agent paclitaxel (B517696) creates a novel taxane (B156437) derivative, DHA-paclitaxel (Taxoprexin®). This conjugation is designed to enhance the therapeutic index of paclitaxel by leveraging the preferential uptake of fatty acids by tumor cells.[1][2][3] Co-delivering this compound with other chemotherapeutic agents presents a promising strategy to achieve synergistic antitumor effects, overcome drug resistance, and reduce systemic toxicity. This approach can involve the co-formulation of the this compound conjugate with another drug in a single delivery system or the co-administration of DHA as a chemosensitizer alongside paclitaxel.

Co-delivery Strategies and Rationale

The co-delivery of this compound with other agents is driven by the potential for synergistic interactions that target multiple oncogenic pathways simultaneously. Key combination strategies include:

  • Co-delivery with Platinum-Based Drugs (e.g., Carboplatin, Cisplatin): This combination is widely used for various solid tumors. Preclinical and clinical studies have explored the co-administration of this compound with carboplatin, demonstrating manageable toxicity profiles.[4] The synergy may arise from complementary mechanisms of DNA damage by platinum agents and microtubule stabilization by paclitaxel.

  • Co-delivery with Anthracyclines (e.g., Doxorubicin): The combination of paclitaxel and doxorubicin (B1662922) is a standard regimen for breast cancer. Co-encapsulation of these agents in nanocarriers can enhance their synergistic effects by ensuring their simultaneous arrival at the tumor site.[5][6] This can lead to enhanced apoptosis induction.[4][7]

  • Co-delivery with Antimetabolites (e.g., Gemcitabine): This combination is particularly relevant for pancreatic cancer.[8][9][10] The sequential administration of gemcitabine (B846) followed by paclitaxel has shown synergistic effects, which can be further enhanced by co-encapsulation in a nanoparticle delivery system.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the co-delivery of this compound or paclitaxel and DHA with other chemotherapeutic agents.

Table 1: Physicochemical Properties of Co-delivery Nanoparticle Formulations

FormulationDrug CombinationNanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PTX/DHA-FA-LNsPaclitaxel + DHAFolic Acid-Lipid Nanoemulsions~150< 0.2-PTX: ~96, DHA: ~92
NP-PTX-DOXPaclitaxel + DoxorubicinmPEG-PαLA Micelles~100---
LpPGPaclitaxel + GemcitabineLiposomes~130< 0.2~ -20PTX: ~90, GEM: ~5
PTX-PLGA/Au-HS-RGD NPsPaclitaxelGold Half-Shell Coated PLGA~200< 0.25-20 to -25> 90

Table 2: In Vitro Cytotoxicity of Co-delivery Formulations

Cell LineDrug CombinationFormulationIC50Synergy (Combination Index)Reference
MCF-7 (Breast Cancer)Paclitaxel + DHA (1:5)Free Drugs0.1352 µg/mLSynergistic[1]
MCF-7 (Breast Cancer)PTX/DHA-FA-LNsLipid Nanoemulsions0.391 µg/mL-[1]
NCI/ADR-RES (Doxorubicin-resistant)DoxorubicinLipid Nanoparticles6-8 fold lower than free Dox-[5]
NCI/ADR-RES (Doxorubicin-resistant)PaclitaxelLipid Nanoparticles> 9-fold lower than Taxol®-[5]
A549 (NSCLC)Gemcitabine → PaclitaxelFree DrugsGEM: 6.6 nM, PTX: 46.1 nMCI < 1 (Synergistic)[11]
H520 (NSCLC)Gemcitabine → PaclitaxelFree DrugsGEM: 1.35 nM, PTX: 7.59 nMCI < 1 (Synergistic)[11]

Table 3: In Vivo Antitumor Efficacy of Co-delivery Formulations

Tumor ModelDrug CombinationFormulationTreatment RegimenTumor Growth InhibitionReference
M109 Mouse TumorThis compoundConjugate-Cured 10/10 animals vs 0/10 for paclitaxel[12]
MCF-7 XenograftPaclitaxel + DHAPTX/DHA-FA-LNs-Significantly higher than single agents[1]
NCI/ADR-RES XenograftPaclitaxelPegylated Nanoparticlesi.v. injectionMarked anticancer efficacy vs controls[5]
Pancreatic Cancer XenograftGemcitabine + PaclitaxelLiposomes-Enhanced antitumor activity[13]

Experimental Protocols

Synthesis of this compound Conjugate

Materials:

  • Paclitaxel

  • Docosahexaenoic acid (DHA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve paclitaxel and a molar excess (e.g., 1.5 equivalents) of DHA in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (e.g., 1.5 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the paclitaxel/DHA solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the this compound conjugate.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Preparation of this compound and Doxorubicin Co-loaded PLGA Nanoparticles

This protocol describes a method for encapsulating both the hydrophobic this compound conjugate and doxorubicin into biodegradable PLGA nanoparticles using a single emulsion-solvent evaporation technique.[6][14][15][16]

Materials:

  • This compound conjugate

  • Doxorubicin hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Triethylamine (for doxorubicin base conversion)

Procedure:

  • To prepare the doxorubicin base, dissolve doxorubicin hydrochloride in deionized water and add a molar excess of triethylamine. Extract the doxorubicin base into DCM.

  • Dissolve a defined amount of PLGA and this compound in DCM. Add the doxorubicin base solution to this mixture.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Add the organic phase (PLGA, this compound, and doxorubicin in DCM) dropwise to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the DCM.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water multiple times to remove unencapsulated drugs and excess PVA.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Preparation of Gemcitabine and this compound Co-loaded Liposomes

This protocol outlines the preparation of liposomes co-loaded with the hydrophilic drug gemcitabine and the hydrophobic this compound conjugate using the thin-film hydration method followed by extrusion.[1][9][13][17]

Materials:

  • This compound conjugate

  • Gemcitabine hydrochloride

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform and methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG2000 in a specific molar ratio) and this compound in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing gemcitabine hydrochloride by rotating the flask at a temperature above the lipid phase transition temperature.

  • To achieve a uniform size distribution, subject the resulting liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated gemcitabine by dialysis or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, and the encapsulation efficiency of both drugs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the co-delivery formulations on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and second chemotherapeutic agent (free or formulated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the single drugs and their combinations at a fixed ratio.

  • Remove the old medium from the wells and add fresh medium containing the drug solutions. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each treatment.

  • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The synergistic effects of co-delivering this compound with other chemotherapeutic agents can be attributed to the modulation of multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

cluster_0 Co-delivery System (this compound + Doxorubicin) cluster_1 Cellular Targets cluster_2 Cellular Outcomes DHA-PTX_DOX This compound + Doxorubicin Microtubules Microtubule Stabilization DHA-PTX_DOX->Microtubules Paclitaxel Topoisomerase_II Topoisomerase II Inhibition DHA-PTX_DOX->Topoisomerase_II Doxorubicin PI3K_Akt PI3K/Akt Pathway DHA-PTX_DOX->PI3K_Akt Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Bcl2 Bcl-2 Family (Anti-apoptotic) PI3K_Akt->Bcl2 Activation Apoptosis Synergistic Apoptosis Bcl2->Apoptosis Inhibition G2M_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Synergistic mechanisms of this compound and Doxorubicin co-delivery.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the development and evaluation of a co-delivery system for this compound and another chemotherapeutic agent.

cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of This compound Conjugate Co-encapsulation Co-encapsulation with Second Drug in Nanocarrier Synthesis->Co-encapsulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Co-encapsulation->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) on Cancer Cells Characterization->Cytotoxicity Synergy Synergy Analysis (Combination Index) Cytotoxicity->Synergy Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Synergy->Apoptosis Animal_Model Tumor Xenograft Animal Model Apoptosis->Animal_Model Efficacy Antitumor Efficacy Study Animal_Model->Efficacy Toxicity Systemic Toxicity Evaluation Efficacy->Toxicity

Caption: Experimental workflow for co-delivery system development.

Logical Relationship of Co-delivery System Components

This diagram illustrates the logical relationship between the different components of a targeted co-delivery system for this compound and another chemotherapeutic agent.

cluster_0 Nanocarrier Core cluster_1 Therapeutic Payload cluster_2 Surface Modification cluster_3 Targeted Co-delivery System Core Biodegradable Polymer or Lipid Matrix System Multifunctional Nanoparticle Core->System Forms the backbone DHA_PTX This compound (Hydrophobic) DHA_PTX->System Encapsulated Drug_2 Second Chemo Agent (Hydrophilic/Hydrophobic) Drug_2->System Encapsulated PEG PEGylation (Stealth Properties) PEG->System Surface conjugated Targeting Targeting Ligand (e.g., Folic Acid) Targeting->System Surface conjugated

Caption: Components of a targeted co-delivery nanoparticle.

References

Application Notes and Protocols: Lipid Nanoemulsions for DHA-Paclitaxel Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paclitaxel (B517696) (PTX) is a potent anti-neoplastic agent widely used in chemotherapy; however, its clinical application is often hampered by poor aqueous solubility and significant side effects.[1] To overcome these limitations, novel drug delivery systems are being explored. Lipid nanoemulsions (LNEs) have emerged as a promising platform for delivering hydrophobic drugs like paclitaxel due to their high drug-loading capacity, biocompatibility, and ability to improve pharmacokinetic profiles.[2][3]

Conjugating paclitaxel with docosahexaenoic acid (DHA), an omega-3 fatty acid, has been shown to reduce toxicity and enhance drug accumulation in tumors.[4][5] The co-delivery of DHA and paclitaxel within a lipid nanoemulsion can offer synergistic effects, increasing the sensitivity of tumor cells to the chemotherapeutic agent.[6][7] Furthermore, the surface of these nanoemulsions can be decorated with targeting ligands, such as folic acid (FA), to facilitate receptor-mediated endocytosis and improve tumor-specific delivery.[1][6][7]

These application notes provide detailed protocols for the preparation, characterization, and evaluation of DHA-paclitaxel loaded lipid nanoemulsions for cancer therapy research.

Data Summary

The following tables summarize the physicochemical properties and in vitro efficacy of various paclitaxel and this compound nanoemulsion formulations as reported in the literature.

Table 1: Physicochemical Characterization of Nanoemulsion Formulations

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (EE%)Drug Loading (DL%)Reference
PTX/DHA-LNs157.7 ± 4.20.271 ± 0.009PTX: 96.2%, DHA: 92.3%Not Reported[6]
PTX/DHA-FA-LNs186.6 ± 4.90.255 ± 0.011PTX: 96.2%, DHA: 92.3%Not Reported[6]
DHA-SBT-1214 NE~200Not Reported97%Up to 20 mg/mL[4][8]
PTX-loaded Niosomes190Not Reported87%5.1%[9]
PTX-HSNs< 100Narrow~100%3 mg/mL[10]
G/W NE (Paclitaxel)206~0.1~97%Not Reported[2]

Table 2: In Vitro Cytotoxicity of Nanoemulsion Formulations

FormulationCell LineIC50 ValueCommentsReference
PTX/DHA-FA-LNsMCF-70.391 µg/mLShowed higher inhibitory effect than non-targeted LNs.[6]
PTX/DHA-LNsMCF-70.536 µg/mLMore cytotoxic than free PTX and PTX+DHA solution.[6]
PTX-loaded NiosomesA2780CP110.3 ±10.8 µMHigher toxicity compared to the free drug (160.4 ±17.8 µM).[9]
PTX-loaded LNEsHeLa1.53 ± 0.23 nMEquivalent cytotoxicity to free paclitaxel (1.76 ± 0.08 nM).[11]
Reformulated PTX NEPancreatic0.5 µMMore active than original Tocosol™ formulation (1.1 µM).[12]

Experimental Protocols & Workflows

The overall workflow for developing and evaluating this compound lipid nanoemulsions involves formulation, characterization, and a series of in vitro and in vivo tests.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation prep Protocol 1: Nanoemulsion Preparation char Protocol 2: Physicochemical Characterization prep->char Size, PDI, EE% release Protocol 3: Drug Release Study char->release Quality Control cyto Protocol 4: Cytotoxicity Assay (MTT) char->cyto Quality Control efficacy Protocol 5: Antitumor Efficacy Study cyto->efficacy Promising Candidates safety Safety Evaluation (Histology) efficacy->safety

Caption: Experimental workflow from formulation to in vivo analysis.

Protocol 1: Preparation of this compound Lipid Nanoemulsions

This protocol describes the preparation of lipid nanoemulsions using a high-pressure homogenization technique, adapted from literature.[10]

Materials:

  • Paclitaxel (PTX)

  • Docosahexaenoic acid (DHA)

  • Soybean oil or other medium-chain triglyceride

  • Lecithin (e.g., egg or soy lecithin)

  • Polysorbate 80 (Tween® 80)

  • Glycerol (B35011)

  • Water for Injection (WFI)

Equipment:

  • High-shear homogenizer

  • High-pressure homogenizer (Microfluidizer)

  • Magnetic stirrer and hot plate

  • Filtration system (e.g., 0.22 µm syringe filter)

Procedure:

  • Oil Phase Preparation:

    • Dissolve paclitaxel and DHA in the selected oil (e.g., soybean oil).

    • Add the emulsifier, lecithin, to the oil mixture.

    • Gently heat the mixture to 60-70°C while stirring until a clear, homogenous oil phase is obtained.

  • Aqueous Phase Preparation:

    • Dissolve the co-surfactant (Polysorbate 80) and glycerol in WFI.

    • Heat the aqueous phase to the same temperature as the oil phase (60-70°C) under constant stirring.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot oil phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for several cycles (typically 5-10 cycles).

    • Maintain the temperature of the system during homogenization to prevent drug degradation.

  • Final Steps:

    • Cool the resulting nanoemulsion to room temperature.

    • Filter the final product through a 0.22 µm filter to remove any large aggregates and for sterilization.

    • Store the nanoemulsion at 4°C for further characterization.

Protocol 2: Physicochemical Characterization

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Dilute the nanoemulsion sample with deionized water.

  • Measure the particle size and PDI using Dynamic Light Scattering (DLS) (e.g., Zetasizer).

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Method: Centrifugation-based method.[11]

  • Procedure:

    • Place a known amount of the nanoemulsion into an ultra-centrifugal filter tube (with a molecular weight cut-off that retains the nanoemulsion, e.g., 30 kDa).

    • Centrifuge at a high speed (e.g., 4000 rpm) for a set time to separate the aqueous phase containing free (unencapsulated) drug from the nanoemulsion.

    • Quantify the amount of free drug in the filtrate using a validated HPLC method.

    • Calculate EE% and DL% using the following formulas[9]:

      • EE% = [(Total Drug - Free Drug) / Total Drug] × 100

      • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] × 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis bag method to simulate in vivo drug release conditions.[6][9][13]

Materials:

  • Dialysis bags (e.g., MWCO 3.5-12 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tween-80 (to maintain sink conditions)

  • Incubator shaker

Procedure:

  • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Pipette a precise volume (e.g., 2 mL) of the this compound nanoemulsion into the dialysis bag and seal it securely.

  • Immerse the sealed bag into a container with a known volume of release medium (e.g., 40 mL of PBS with 0.5% w/w Tween-80).

  • Place the container in an incubator shaker set at 37°C with mild agitation (e.g., 100 rpm).[6]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 2-3 mL) of the release medium.[6][9]

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the concentration of paclitaxel and DHA in the collected samples using HPLC.

  • Calculate the cumulative drug release percentage at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cell-killing ability of the nanoemulsion on a cancer cell line (e.g., MCF-7 breast cancer cells).[6][9]

Materials:

  • MCF-7 cells (or other relevant cancer cell line)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the this compound nanoemulsion, free paclitaxel, and a blank (drug-free) nanoemulsion in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared treatment solutions. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[6]

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability percentage relative to the untreated control cells and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol describes a xenograft mouse model to evaluate the therapeutic efficacy of the nanoemulsion. All animal experiments must be approved by an institutional ethics committee.[6]

Materials:

  • BALB/c nude mice (or other appropriate strain)

  • MCF-7 cells (or other tumor cells)

  • Saline solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 x 10⁵ cells in 80 µL) into the right flank of each mouse.[6]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). This may take around 15 days.[6]

  • Grouping and Treatment: Randomly divide the mice into treatment groups (e.g., 6 mice per group)[6]:

    • Group 1: Saline (Negative Control)

    • Group 2: Free Paclitaxel + DHA

    • Group 3: Paclitaxel-LNs

    • Group 4: this compound-LNs

    • Group 5: Targeted this compound-LNs (e.g., FA-decorated)

  • Administration: Administer the formulations intravenously via the tail vein at a specified dose and schedule.

  • Monitoring:

    • Measure the tumor volume (Volume = 0.5 × length × width²) and body weight of the mice every few days for the duration of the study (e.g., 30 days).[6]

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, sacrifice the mice.

    • Excise the tumors, weigh them, and perform histological analysis (H&E staining) on the tumors and major organs (heart, liver, spleen, lungs, kidneys) to assess efficacy and systemic toxicity.[6]

Mechanisms of Action & Cellular Uptake

The enhanced efficacy of this compound nanoemulsions stems from a combination of passive and active targeting mechanisms, leading to increased drug accumulation at the tumor site and synergistic cytotoxicity.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Tumor Cell LNE DHA-PTX Nanoemulsion receptor Folate Receptor LNE->receptor Active Targeting (FA Ligand) EPR EPR Effect (Leaky Vasculature) LNE->EPR Passive Targeting endocytosis Receptor-Mediated Endocytosis receptor->endocytosis release Drug Release (PTX + DHA) endocytosis->release effect Synergistic Effect: - Microtubule Stabilization - Increased Sensitivity - Apoptosis release->effect EPR->endocytosis Cellular Uptake

Caption: Targeted delivery and mechanism of DHA-PTX nanoemulsions.

The nano-sized particles (<200 nm) can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[6] If the nanoemulsion is surface-modified with a ligand like folic acid, it can bind to folate receptors that are often overexpressed on cancer cells, leading to active targeting via receptor-mediated endocytosis.[6][7] Inside the cell, paclitaxel and DHA are released. DHA has been shown to increase the sensitivity of cancer cells to paclitaxel, leading to a synergistic antitumor effect and enhanced apoptosis.[6][7]

References

Synthesis of DHA-Paclitaxel Conjugates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the laboratory synthesis of docosahexaenoic acid (DHA)-paclitaxel conjugates, a promising class of anti-cancer prodrugs. Designed for researchers, scientists, and drug development professionals, this document outlines the chemical pathways, experimental procedures, and analytical methods necessary for the successful synthesis, purification, and characterization of these conjugates.

Introduction

Paclitaxel (B517696) is a potent mitotic inhibitor used in the treatment of various cancers. However, its poor water solubility and associated toxicities have prompted the development of prodrug strategies to improve its therapeutic index. Conjugating paclitaxel with docosahexaenoic acid (DHA), an omega-3 fatty acid preferentially taken up by tumor cells, is a promising approach to enhance tumor targeting and reduce systemic toxicity.[1][2] The most common strategy involves the esterification of the hydroxyl group at the C2' position of paclitaxel with DHA. This ester linkage is designed to be stable in circulation but cleaved within the tumor microenvironment, releasing the active paclitaxel.

Synthesis Pathway Overview

The primary method for synthesizing DHA-paclitaxel conjugates is through a direct esterification reaction. This involves the coupling of the carboxylic acid group of DHA with the 2'-hydroxyl group of paclitaxel. To facilitate this reaction, activating agents such as carbodiimides are employed in the presence of a catalyst.

Below is a general schematic of the synthesis:

Synthesis_Pathway Paclitaxel Paclitaxel Reaction Esterification Reaction Paclitaxel->Reaction DHA DHA DHA->Reaction Coupling_Agents Coupling Agents (DCC/EDC, DMAP) Coupling_Agents->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (Flash Chromatography) Reaction->Purification DHAPaclitaxel This compound Conjugate Purification->DHAPaclitaxel Characterization Characterization (NMR, Mass Spec) DHAPaclitaxel->Characterization

Figure 1: General workflow for the synthesis of this compound conjugates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of this compound conjugates.

Protocol 1: Synthesis of 2'-O-Docosahexaenoyl-Paclitaxel

This protocol describes the direct esterification of paclitaxel with DHA using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials:

  • Paclitaxel

  • Docosahexaenoic acid (DHA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve paclitaxel (1.0 equivalent) and DHA (1.2 equivalents) in anhydrous dichloromethane.

  • To this solution, add DMAP (0.2 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.5 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture over a period of 15-20 minutes, while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of the crude this compound conjugate using flash column chromatography on silica (B1680970) gel.

Materials:

  • Crude this compound conjugate

  • Silica gel (230-400 mesh)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)[3]

  • Glass column for flash chromatography

  • Fraction collector or test tubes

Procedure:

  • Prepare a silica gel slurry in the initial elution solvent (a low polarity mixture, e.g., 10% ethyl acetate in hexane).

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed product and carefully load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane (B92381) (e.g., 10%) and gradually increasing to a higher concentration (e.g., 40%).[3]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure this compound conjugate.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 3: Characterization of this compound Conjugate

This protocol describes the characterization of the purified conjugate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Materials:

  • Purified this compound conjugate

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • High-resolution mass spectrometer (e.g., LC-MS/MS)

Procedure:

1. NMR Spectroscopy:

  • Dissolve a small amount of the purified product in CDCl₃.
  • Acquire ¹H NMR and ¹³C NMR spectra.
  • Confirm the presence of characteristic peaks for both the paclitaxel and DHA moieties and the shift of the H-2' proton signal, indicating successful esterification.

2. Mass Spectrometry:

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile/water).
  • Analyze the sample using a high-resolution mass spectrometer to determine the exact mass of the conjugate, confirming its molecular formula.[1][4]

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of this compound conjugates.

Table 1: Reaction Parameters and Yields

ParameterValueReference
Paclitaxel:DHA:DCC:DMAP Molar Ratio1 : 1.2 : 1.5 : 0.2General Procedure
Reaction Time12-24 hoursGeneral Procedure
Reaction Temperature0°C to Room TemperatureGeneral Procedure
Typical Yield70-90%Estimated

Table 2: Characterization Data

AnalysisExpected ResultReference
¹H NMR Appearance of signals corresponding to DHA protons (olefinic and aliphatic) and downfield shift of the H-2' proton of paclitaxel.[5]
¹³C NMR Appearance of signals corresponding to the carbonyl and aliphatic carbons of the DHA moiety.[5]
Mass Spec (ESI-MS) [M+Na]⁺ or [M+H]⁺ ion corresponding to the calculated molecular weight of the this compound conjugate.[1][4]
Purity (HPLC) >95%[6]

Visualizations

The following diagrams illustrate the key chemical structures and the experimental workflow.

Chemical_Structures cluster_paclitaxel Paclitaxel cluster_dha DHA cluster_dhapaclitaxel This compound Conjugate paclitaxel dhapaclitaxel paclitaxel->dhapaclitaxel + DHA dha

Figure 2: Chemical structures of key molecules.

Experimental_Workflow start Start dissolve Dissolve Paclitaxel & DHA in anhydrous DCM start->dissolve add_dmap Add DMAP dissolve->add_dmap cool Cool to 0°C add_dmap->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at RT for 12-24h add_dcc->react filter Filter to remove DCU react->filter concentrate Concentrate crude product filter->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize by NMR & Mass Spec purify->characterize end End characterize->end

Figure 3: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound conjugates is a viable strategy for developing targeted cancer therapeutics. The protocols outlined in this application note provide a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of these promising compounds. Adherence to these detailed procedures will enable researchers to produce high-quality conjugates for further preclinical and clinical investigation.

References

Troubleshooting & Optimization

Improving the aqueous solubility of DHA-paclitaxel for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHA-paclitaxel. The following information is intended to help overcome challenges related to the low aqueous solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

This compound, a conjugate of docosahexaenoic acid (DHA) and paclitaxel (B517696), is a highly lipophilic molecule.[1][2] This inherent hydrophobicity, similar to its parent compound paclitaxel, leads to very poor solubility in water and aqueous buffers.[1][3] Paclitaxel itself has an aqueous solubility of only about 0.3 µg/mL.[1] The large, complex structure requires significant energy to overcome the crystal lattice and interact with water molecules, making direct dissolution in aqueous media for most experimental concentrations impractical.

Q2: What are the primary strategies for solubilizing this compound for in vitro experiments?

The most common and effective strategies for solubilizing this compound and other taxanes for laboratory experiments involve using co-solvents or specialized formulation techniques. These include:

  • Co-solvents: Utilizing a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution that can then be carefully diluted into your aqueous experimental medium.[2][4]

  • Surfactant-based systems: Employing surfactants to form micelles that encapsulate the hydrophobic this compound, thereby enabling its dispersion in an aqueous solution.

  • Nanoparticle Formulations: Encapsulating this compound into systems like liposomes or polymeric micelles.[1][5][6] These formulations not only improve solubility but can also offer controlled release and targeted delivery.[3][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO/Ethanol stock solution in aqueous media. "Solvent Shock": The rapid change in solvent polarity when adding the concentrated organic stock to the aqueous buffer can cause the compound to crash out of solution.1. Prepare a highly concentrated stock solution in 100% DMSO or ethanol.[4]2. Warm the aqueous destination buffer (e.g., cell culture media) to 37°C.3. Add the stock solution drop-wise to the pre-warmed buffer while gently vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the organic solvent.[2]
Inconsistent results or lower than expected efficacy in cell-based assays. Incomplete Dissolution or Aggregation: Even if not visibly precipitated, this compound may form small aggregates in the aqueous medium, reducing its effective concentration and bioavailability.1. After dilution, briefly sonicate the final solution to break up any potential micro-aggregates.2. Visually inspect the solution against a light source for any signs of cloudiness or particulates.3. Consider using a formulation approach like micelles or liposomes for more stable and uniform dispersion.[5][7]
Final concentration of organic solvent (e.g., DMSO) is too high and causing cellular toxicity. Low Solubility of this compound: The inherent low solubility may necessitate a higher volume of the organic stock solution to reach the desired final concentration, leading to solvent-induced toxicity.1. Optimize the stock solution concentration to be as high as possible while ensuring complete dissolution in the organic solvent.2. Explore alternative solubilization methods that do not rely on high concentrations of organic solvents, such as cyclodextrin (B1172386) inclusion complexes or pre-formulated nanoparticle solutions.[8][9]3. Always run a vehicle control (media with the same final concentration of the organic solvent) to differentiate between compound and solvent toxicity.
Difficulty in preparing stable nanoparticle formulations (micelles/liposomes). Improper Technique or Formulation Ratios: The stability of nanoparticle formulations is highly dependent on the preparation method and the ratio of lipids/polymers to the drug.1. Follow a validated protocol for thin-film hydration or solvent evaporation methods.[7][10]2. Ensure the drug-to-lipid/polymer molar ratio is optimized; excessively high drug loading can destabilize the nanoparticles.[6]3. Use techniques like sonication or extrusion through polycarbonate membranes to achieve a uniform and stable particle size.[11][12]

Quantitative Data Summary

The following tables summarize solubility data for paclitaxel, which provides a relevant baseline for understanding the behavior of the structurally similar and also lipophilic this compound.

Table 1: Solubility of Paclitaxel in Common Organic Solvents

SolventApproximate SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~5 mg/mL[4]
Ethanol~1.5 mg/mL[4]
Methanol50 mg/mL[13]
AcetonitrileSoluble[13]

Table 2: Examples of Formulations to Enhance Aqueous Solubility of Taxanes

Formulation MethodExcipient(s)Resulting Solubility/IncreaseReference(s)
Co-solvent Dilution 10% DMSO in PBS (pH 7.2)~0.1 mg/mL[4]
Cyclodextrin Complexation 0.1 M 2,6-Dimethyl β-cyclodextrin2.3 mM[9]
Surfactant Micelles D-α-tocopheryl PEG 1000 succinate (B1194679) (TPGS) at 5 mg/mL~38-fold increase[8]
Liposomal Formulation S(100)PC with cholesterol and 5% PEG 400Up to 3.39 mg/mL[14]
Polymeric Micelles Amphiphilic MPC polymer (PMB30W)Up to 5.0 mg/mL[15]

Experimental Protocols

Protocol 1: Solubilization using a DMSO Co-Solvent

This protocol describes the standard method for preparing an aqueous solution of this compound for in vitro experiments using DMSO.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add 100% anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Dilution into Aqueous Medium:

    • Pre-warm the desired aqueous medium (e.g., cell culture medium + 10% FBS) to 37°C.

    • While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop.

    • Do not exceed a final DMSO concentration of 0.5% (v/v) in the final solution to avoid solvent toxicity in most cell lines.

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

Protocol 2: Preparation of this compound Loaded Polymeric Micelles via Thin-Film Hydration

This protocol provides a general method for creating polymeric micelles to enhance the aqueous solubility of this compound.

  • Organic Phase Preparation:

    • In a round-bottom flask, dissolve the amphiphilic block co-polymer (e.g., PEG-PLA) and this compound in a suitable organic solvent like dichloromethane (B109758) (DCM) or a mixture of DCM and methanol.[10]

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[10]

    • A thin, uniform drug-polymer film will form on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration and Micelle Formation:

    • Hydrate the thin film with a pre-warmed (e.g., 37°C) aqueous solution (e.g., PBS pH 7.4 or 0.9% NaCl) by adding the solution to the flask and shaking.[11]

    • Incubate the mixture in a water bath at a temperature above the glass transition temperature of the polymer to facilitate micelle formation.

  • Purification and Sterilization:

    • Sonicate the resulting micellar suspension to ensure homogeneity.[11]

    • To remove any non-encapsulated drug or large aggregates, filter the solution through a 0.22 µm syringe filter.[11]

    • The resulting clear solution contains this compound encapsulated in polymeric micelles, ready for experimental use.

Visualizations

Workflow_CoSolvent Workflow for Co-Solvent Solubilization cluster_stock Stock Solution Preparation cluster_dilution Dilution in Aqueous Medium cluster_qc Quality Control stock1 Weigh this compound Powder stock2 Add 100% DMSO stock1->stock2 stock3 Vortex until dissolved stock2->stock3 dil2 Drop-wise addition of stock while vortexing stock3->dil2 Add stock to medium dil1 Pre-warm Aqueous Medium (37°C) dil1->dil2 dil3 Final Solution for Experiment dil2->dil3 qc1 Visually inspect for precipitation dil3->qc1

Caption: Workflow for solubilizing this compound using a co-solvent method.

Workflow_Micelle Workflow for Polymeric Micelle Formulation cluster_film Thin-Film Preparation cluster_hydration Hydration & Purification film1 Dissolve this compound & Polymer in Organic Solvent film2 Rotary Evaporation film1->film2 film3 Dry film under vacuum film2->film3 hyd1 Hydrate film with Aqueous Buffer film3->hyd1 Form Micelles hyd2 Sonicate suspension hyd1->hyd2 hyd3 Filter through 0.22 µm filter hyd2->hyd3 hyd4 Final Micelle Solution hyd3->hyd4

Caption: Workflow for preparing this compound polymeric micelles.

Troubleshooting_Logic Troubleshooting Logic for Precipitation start Precipitate observed after diluting stock solution? cause1 Cause: Solvent Shock start->cause1 Yes cause2 Cause: Solubility Limit Exceeded start->cause2 Yes end No Precipitate: Proceed with Experiment start->end No sol1 Solution: Add stock drop-wise to pre-warmed, stirring buffer cause1->sol1 sol2 Solution 1: Decrease final concentration cause2->sol2 sol3 Solution 2: Use alternative method (e.g., Micelles, Liposomes) cause2->sol3

References

Technical Support Center: Overcoming Multidrug Resistance with DHA-Paclitaxel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving DHA-paclitaxel formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound overcomes multidrug resistance?

A1: this compound is a prodrug that covalently links paclitaxel (B517696) with docosahexaenoic acid (DHA).[1][2] This conjugation enhances the delivery of paclitaxel to tumor cells, which actively uptake fatty acids like DHA.[3] The this compound conjugate itself is not cytotoxic until the ester bond linking DHA and paclitaxel is cleaved within the cancer cell, releasing the active paclitaxel.[2] This targeted delivery system increases the intracellular concentration and retention time of paclitaxel, helping to overcome efflux pump-mediated resistance, a common mechanism of multidrug resistance (MDR).[4][5] Additionally, DHA itself has been shown to have chemosensitizing properties, which may include the inhibition of drug efflux transporters like P-glycoprotein (P-gp) and the induction of apoptosis.[6][7]

Q2: What are the expected pharmacokinetic differences between this compound and conventional paclitaxel?

A2: this compound exhibits a significantly different pharmacokinetic profile compared to conventional paclitaxel. Due to its extensive binding to plasma proteins (approximately 99.6%), this compound has a much smaller volume of distribution and a slower clearance rate.[3][8] This results in a prolonged beta half-life, which has been observed to be around 112 hours in clinical studies, compared to the much shorter half-life of paclitaxel (around 8-10 hours).[3][9] Consequently, the area under the curve (AUC) for this compound in tumors is substantially higher—up to 61-fold higher at equitoxic doses in preclinical models—leading to greater drug exposure at the tumor site.[4]

Q3: What are the common adverse effects observed with this compound in preclinical and clinical studies?

A3: The primary dose-limiting toxicity associated with this compound is myelosuppression, specifically neutropenia.[3][9] In a phase I clinical trial, grade 3/4 neutropenia was the principal toxicity observed.[9] However, some severe adverse effects associated with conventional paclitaxel, such as alopecia and significant peripheral neuropathy, have been reported to be less frequent or severe with this compound formulations.[4][9] Other reported adverse events include thrombocytopenia and lymphopenia.[1]

Q4: Can this compound be used in combination with other chemotherapeutic agents?

A4: Yes, preclinical and clinical studies have explored the use of this compound in combination with other agents. For instance, a Phase I/II study investigated this compound in combination with carboplatin (B1684641) for advanced malignant solid tumors, suggesting potential for improved therapeutic ratios compared to paclitaxel alone.[10] The rationale for combination therapy is to target multiple pathways and potentially reduce the likelihood of developing resistance.

Troubleshooting Guides

Issue 1: Low Efficacy or High IC50 Values in In Vitro Cytotoxicity Assays

  • Possible Cause 1: Incomplete Hydrolysis of the this compound Conjugate: The cytotoxic effect of this compound relies on the intracellular cleavage of the ester bond to release free paclitaxel.[2] If the cancer cell line used has low esterase activity, the release of active paclitaxel may be inefficient, leading to apparently low efficacy.

    • Troubleshooting Step:

      • Confirm Esterase Activity: If possible, measure the esterase activity of your cell line.

      • Increase Incubation Time: Extend the duration of the cytotoxicity assay to allow more time for the conjugate to be hydrolyzed.

      • Use a Positive Control: Include a sensitive cell line with known high esterase activity as a positive control.

      • Co-delivery Formulation: Consider using a lipid nanoemulsion (LN) formulation for co-delivery of DHA and paclitaxel, which has shown greater cytotoxicity than paclitaxel alone.[11]

  • Possible Cause 2: Suboptimal Formulation and Drug Delivery: The formulation of this compound can significantly impact its delivery and uptake by cells.

    • Troubleshooting Step:

      • Characterize Your Formulation: If preparing your own formulation, ensure proper characterization of particle size, encapsulation efficiency, and drug loading. For lipid nanoemulsions, an average droplet size of around 200 nm has been reported.[10]

      • Optimize Delivery Vehicle: Experiment with different delivery systems, such as lipid nanoemulsions, to enhance cellular uptake.[11]

Issue 2: High Toxicity and Poor Tolerability in Animal Models

  • Possible Cause 1: Dose and Schedule: The administered dose of this compound may be too high, or the dosing schedule may be too frequent for the specific animal model.

    • Troubleshooting Step:

      • Dose De-escalation Study: Perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Phase I clinical trials in humans escalated doses from 200 mg/m² to 1100 mg/m².[3][9]

      • Adjust Dosing Schedule: In clinical trials, a 3-week dosing schedule was common.[1][9] Consider increasing the interval between doses.

      • Monitor for Hematological Toxicity: As myelosuppression is a known side effect, regularly monitor complete blood counts (CBC) to assess for neutropenia.[9]

  • Possible Cause 2: Formulation-Related Toxicity: The vehicle used to formulate the this compound may be contributing to the observed toxicity.

    • Troubleshooting Step:

      • Vehicle Control Group: Always include a control group that receives only the formulation vehicle to distinguish between drug- and vehicle-related toxicities.

      • Alternative Formulations: If using a Cremophor-based formulation, which is known to have its own toxicities, consider exploring alternative formulations like lipid nanoemulsions.

Issue 3: Inconsistent Results in Multidrug-Resistant Cell Lines

  • Possible Cause 1: Variation in MDR Mechanisms: Multidrug resistance is complex and can be mediated by various mechanisms beyond P-gp overexpression, such as alterations in tubulin structure or apoptotic pathways.[5]

    • Troubleshooting Step:

      • Characterize the Resistance Profile: Thoroughly characterize the MDR phenotype of your cell line, including the expression levels of different ABC transporters (e.g., P-gp, MRP1) and the status of key apoptotic proteins.

      • Investigate Apoptosis Induction: Use flow cytometry or other methods to assess whether this compound is successfully inducing apoptosis in your resistant cell line. Chemotherapy drugs can induce apoptosis by interfering with cell growth and proliferation.[11]

  • Possible Cause 2: Influence of Experimental Conditions: Cell culture conditions can influence the expression of MDR-related proteins.

    • Troubleshooting Step:

      • Standardize Culture Conditions: Maintain consistent cell culture conditions, including media composition and passage number, to ensure reproducible results.

      • Verify P-gp Expression: Periodically verify the expression and activity of P-gp in your resistant cell line using methods like flow cytometry with rhodamine 123.[12]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Formulations

FormulationCell LineIC50 (µg/mL)Fold Improvement vs. PTXReference
PTX/DHA-FA-LNsMCF-70.391-[11]
PTX/DHA-LNsMCF-70.536-[11]

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelFormulationDoseOutcomeReference
M109 Mouse TumorThis compoundEquitoxic to PTXCured 10/10 animals (vs. 0/10 for PTX)[4]
M109 Mouse TumorThis compoundEquitoxic to PTX61-fold higher tumor AUC vs. PTX[4]
M109 Mouse TumorThis compoundEquimolar to PTX8-fold higher tumor AUC vs. PTX[4]

Table 3: Clinical Pharmacokinetic Parameters of this compound (1100 mg/m² dose)

ParameterValueUnitReference
Volume of Distribution7.5Liters[9]
Beta Half-life112Hours[9]
Clearance0.11Liters/hour[9]

Experimental Protocols

Protocol 1: Preparation of Paclitaxel/DHA-Lipid Nanoemulsions (PTX/DHA-LNs)

  • Objective: To prepare lipid nanoemulsions co-delivering paclitaxel and docosahexaenoic acid.

  • Materials: Paclitaxel (PTX), Docosahexaenoic Acid (DHA), Egg Phosphatidylcholine (EPC), Cholesterol (CHOL), DSPE-PEG2000 (for PEGylated LNs), Chloroform (B151607), Deionized Water.

  • Methodology:

    • Dissolve PTX, DHA, EPC, and CHOL in 6 mL of chloroform to form a mixed solution. For targeted formulations, DSPE-PEG2000-FA can also be included.[11]

    • Remove the chloroform using a rotary evaporator at 45°C to form a thin lipid film on the wall of a round-bottom flask.[11]

    • Maintain the flask under vacuum for at least 30 minutes to ensure complete removal of any residual solvent.[11]

    • Hydrate the lipid film by adding an appropriate amount of deionized water and incubating at 37°C.[11]

    • Obtain the final PTX/DHA-LNs by processing the hydrated lipid suspension through a microfluidizer to achieve a uniform particle size.[11]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound formulations on cancer cell lines.

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, this compound formulation, Paclitaxel (as control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound formulation, paclitaxel alone, and a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). A 24-hour treatment has been previously reported.[11]

    • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Antitumor Activity Study

  • Objective: To evaluate the in vivo efficacy of this compound formulations in a tumor-bearing animal model.

  • Materials: Immunocompromised mice (e.g., BALB/c nude mice), cancer cell line (e.g., MCF-7), this compound formulation, control formulations, saline, calipers.

  • Methodology:

    • Establish the tumor model by subcutaneously injecting a suspension of cancer cells (e.g., 5 x 10⁵ MCF-7 cells) into the flank of each mouse.[11]

    • Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[11]

    • Randomly assign the mice into treatment groups (e.g., this compound formulation, paclitaxel alone, vehicle control, saline).

    • Administer the treatments via a specified route (e.g., tail vein injection) and schedule.[11]

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, apoptosis assays).

Visualizations

G cluster_0 Experimental Workflow: In Vivo Antitumor Activity A Tumor Cell Implantation (e.g., MCF-7 in nude mice) B Tumor Growth to ~100 mm³ A->B C Randomization into Treatment Groups B->C D Treatment Administration (e.g., IV injection of This compound) C->D E Monitor Tumor Volume & Animal Weight D->E F Endpoint: Tumor Excision & Analysis E->F

Caption: Workflow for assessing in vivo antitumor activity.

G cluster_1 Signaling Pathway: Overcoming P-gp Mediated Resistance cluster_cell DHA_PTX This compound (Prodrug) Cell Cancer Cell DHA_PTX->Cell Enhanced Uptake Pgp P-glycoprotein (Efflux Pump) PTX_out PTX_out PTX_in Intracellular Paclitaxel PTX_in->Pgp Efflux Microtubule Microtubule Stabilization PTX_in->Microtubule DHA_in Intracellular DHA DHA_in->Pgp Inhibition Apoptosis Apoptosis Microtubule->Apoptosis Hydrolysis Esterase Cleavage Hydrolysis->PTX_in Hydrolysis->DHA_in DHA_PTX_in This compound DHA_PTX_in->Hydrolysis

Caption: this compound circumvents P-glycoprotein efflux.

G cluster_2 Troubleshooting Logic: Low In Vitro Efficacy Start Low Efficacy/ High IC50 Check1 Is esterase activity sufficient in cell line? Start->Check1 Action1 Increase incubation time Use positive control cell line Check1->Action1 No Check2 Is formulation optimal? Check1->Check2 Yes Action1->Check2 Action2 Characterize formulation (size, encapsulation) Optimize delivery vehicle Check2->Action2 No End Improved Efficacy Check2->End Yes Action2->End

References

Technical Support Center: Optimizing DHA-Paclitaxel Dosage for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHA-paclitaxel in preclinical cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound over standard paclitaxel (B517696)?

This compound is a prodrug created by covalently linking docosahexaenoic acid (DHA) to paclitaxel.[1][2] This conjugation is designed to increase the therapeutic index of paclitaxel by targeting the drug to tumors. Tumor cells exhibit a high demand for fatty acids like DHA for membrane synthesis and as an energy source.[3] The this compound conjugate is inactive and less toxic than paclitaxel until the ester bond linking DHA and paclitaxel is cleaved within the cancer cell, releasing the active paclitaxel.[2] This targeted delivery leads to a higher concentration and longer retention of paclitaxel in tumor tissue compared to normal tissues, potentially enhancing anti-tumor activity and reducing systemic toxicity.

Q2: What is a typical starting dose for this compound in a mouse xenograft model?

The optimal dose of this compound will vary depending on the cancer model, mouse strain, and treatment schedule. However, preclinical studies have shown efficacy at doses significantly higher than those tolerated for paclitaxel. For example, in a PANC-1 human pancreatic cancer xenograft model, a total dose of 240 mg/kg or 300 mg/kg of a DHA-taxoid resulted in complete tumor regressions and cures in the majority of mice, with negligible weight loss.[4] In contrast, paclitaxel is often administered at doses around 12-24 mg/kg/day for 5 consecutive days in lung cancer xenografts.[5] It is crucial to perform a maximum tolerated dose (MTD) study in your specific model to determine the optimal and safe dosage.

Q3: How should I prepare this compound for in vivo administration?

The preparation of this compound for in vivo studies requires careful consideration of its solubility. A common formulation used in preclinical studies consists of 10% Cremophor EL, 10% ethanol, and 80% saline. Another formulation that has been used is a mixture of Solutol HS-15 (or polysorbate 80), ethanol, and saline.[4] It is important to note that the use of certain excipients can be associated with adverse effects.[4]

Q4: What are the expected differences in toxicity between this compound and paclitaxel?

This compound is generally less toxic than paclitaxel at equimolar doses. In the M109 mouse tumor model, this compound was found to be less toxic than paclitaxel. Clinical studies have also reported a favorable toxicity profile for this compound, with myelosuppression being the principal dose-limiting toxicity.[6] Notably, side effects commonly associated with paclitaxel, such as alopecia and significant peripheral neuropathy, have been reported to be less frequent or severe with this compound.[6]

Q5: How does this compound affect signaling pathways to induce cell death?

The primary mechanism of action of this compound is the intracellular release of paclitaxel, which then exerts its cytotoxic effects. Paclitaxel is a microtubule-stabilizing agent that disrupts the normal function of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[7]

Several signaling pathways are implicated in paclitaxel-induced apoptosis, including:

  • MAPK Pathways (ERK and p38): Both the ERK and p38 MAP kinase cascades have been shown to be essential for the apoptotic response to paclitaxel.[8]

  • TAK1-JNK Pathway: Paclitaxel can induce apoptosis through the activation of the TAK1-JNK signaling pathway.[9][10]

  • Apoptosis Induction: DHA itself can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.[11] This may create a synergistic effect with the released paclitaxel.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Various Xenograft Models
Cancer TypeCell LineDosing ScheduleEfficacyReference
Pancreatic CancerPANC-1q7dx3 or q3dx3Tumor growth delay >90 days[4]
Colon CancerDLD-1 (Pgp+)Not specifiedRemarkable efficacy against drug-resistant tumor[4]
Lung Cancer (NSCLC)H460q3dx3Very effective, causing complete regressions and cures[4]
Breast CancerMCF-7Not specified in this study, but DHA enhances paclitaxel efficacyDHA enhances cytotoxicity of paclitaxel[12]
Murine Madison 109 Lung CarcinomaM109Bolus injectionCured 10/10 tumored animals
Table 2: Comparative Pharmacokinetics of Paclitaxel and this compound in Mice (M109 Model)
ParameterPaclitaxelThis compoundFold DifferenceReference
Tumor AUC (equimolar doses)Lower8-fold higher8x
Tumor AUC (equitoxic doses)Lower61-fold higher61x
Paclitaxel AUC in Plasma (from MTD of this compound)-~0.5% of this compound AUC-

Experimental Protocols

Detailed Methodology 1: In Vivo Tumor Growth Inhibition Study

This protocol is a general guideline and should be adapted for the specific cancer model and experimental design.

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., PANC-1, H460) under standard conditions.

    • Harvest cells in their exponential growth phase and resuspend in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring and Animal Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound and paclitaxel (as a comparator) in a suitable vehicle (e.g., 10% Cremophor EL/10% ethanol/80% saline).

    • Administer the drugs intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., q3dx3 - every 3 days for 3 doses).

    • The control group should receive the vehicle only.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate tumor growth inhibition at the end of the study.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Detailed Methodology 2: In Vitro Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and paclitaxel in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different drug concentrations.

    • Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Preclinical Evaluation of this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Mechanism of Action Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Seed cells IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Analyze results MTD_Study Maximum Tolerated Dose (MTD) Study IC50_Determination->MTD_Study Inform dose range Tumor_Implantation Xenograft Tumor Implantation in Mice Tumor_Implantation->MTD_Study Establish tumors Efficacy_Study Tumor Growth Inhibition Study MTD_Study->Efficacy_Study Determine optimal dose Data_Analysis Tumor Volume & Survival Analysis Efficacy_Study->Data_Analysis Collect data Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis Correlate with molecular effects Western_Blot Western Blot Analysis (e.g., MAPK, Apoptosis markers) Western_Blot->Pathway_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Signaling_Pathway Proposed Signaling Pathway of this compound DHA_Paclitaxel This compound (Prodrug) Tumor_Cell Tumor Cell DHA_Paclitaxel->Tumor_Cell Uptake Intracellular_Paclitaxel Intracellular Paclitaxel Tumor_Cell->Intracellular_Paclitaxel Cleavage DHA DHA Tumor_Cell->DHA Cleavage Microtubule_Stabilization Microtubule Stabilization Intracellular_Paclitaxel->Microtubule_Stabilization MAPK_Activation MAPK Activation (ERK, p38) Intracellular_Paclitaxel->MAPK_Activation TAK1_JNK_Activation TAK1-JNK Activation Intracellular_Paclitaxel->TAK1_JNK_Activation Oxidative_Stress Oxidative Stress & DNA Damage DHA->Oxidative_Stress G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MAPK_Activation->Apoptosis TAK1_JNK_Activation->Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent tumor growth in control group - Poor cell viability at implantation- Variation in injection technique- Health status of the mice- Ensure high viability of cells before injection (>95%)- Standardize the injection volume and location- Use age- and weight-matched, healthy mice
High toxicity or animal death at expected therapeutic dose - Incorrect dose calculation or formulation error- Mouse strain is more sensitive than anticipated- Vehicle toxicity- Re-verify all calculations and preparation steps- Perform a thorough MTD study in the specific mouse strain being used- Run a vehicle-only control group to assess its toxicity
This compound precipitates out of solution during preparation or administration - Poor solubility of the conjugate- Inadequate amount of solubilizing agent- Temperature fluctuations- Ensure complete dissolution in the initial solvent (e.g., ethanol, DMSO) before adding aqueous components- Optimize the ratio of co-solvents (e.g., Cremophor EL, ethanol)- Prepare the formulation fresh before each use and maintain at a consistent temperature
Lack of significant anti-tumor efficacy - Sub-optimal dosing or schedule- Tumor model is resistant to paclitaxel- Insufficient drug delivery to the tumor- Re-evaluate the dose and schedule based on MTD and literature- Test the sensitivity of the cell line to paclitaxel in vitro- Analyze drug concentration in tumor tissue to confirm delivery
High variability in tumor response within a treatment group - Inconsistent drug administration- Heterogeneity of the tumor xenografts- Differences in drug metabolism between individual mice- Ensure consistent and accurate dosing for each animal- Increase the number of animals per group to account for biological variability- Monitor for any signs of altered metabolism (e.g., changes in liver enzymes if possible)

References

Technical Support Center: Challenges in the Clinical Translation of DHA-Paclitaxel Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DHA-paclitaxel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental and clinical translation phases of this compound research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind conjugating paclitaxel (B517696) with docosahexaenoic acid (DHA)?

A1: The conjugation of paclitaxel with DHA, an omega-3 fatty acid, is designed to create a prodrug that enhances the therapeutic index of paclitaxel.[1] Tumor cells exhibit a high uptake of fatty acids like DHA to support their rapid growth and membrane synthesis.[2] This targeted delivery approach aims to increase the concentration of the cytotoxic agent within the tumor while minimizing systemic toxicity.[1][3] The this compound conjugate itself is relatively non-toxic and is designed to be cleaved intracellularly, releasing the active paclitaxel.[3]

Q2: What is the primary mechanism of action of this compound?

A2: As a prodrug, this compound is largely inactive until the ester bond linking DHA and paclitaxel is cleaved within the cancer cell, releasing paclitaxel.[3] The released paclitaxel then exerts its cytotoxic effect by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for cell division. The stabilization of microtubules leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Q3: What are the key pharmacokinetic differences between this compound and conventional paclitaxel?

A3: Clinical studies have revealed significant pharmacokinetic differences between this compound and paclitaxel. This compound exhibits a much smaller volume of distribution and a slower systemic clearance compared to paclitaxel.[2][4] This suggests that this compound is primarily confined to the plasma compartment.[4] The half-life of paclitaxel derived from this compound is also significantly longer than that of conventionally administered paclitaxel.[2]

Q4: What are the main toxicities associated with this compound observed in clinical trials?

A4: The principal and dose-limiting toxicity of this compound observed in Phase I and II clinical trials is myelosuppression, specifically neutropenia.[2][4] However, compared to conventional paclitaxel, this compound has been associated with a more favorable toxicity profile, with notable reductions in alopecia (hair loss) and peripheral neuropathy.[4]

Q5: Has this compound shown superior efficacy in clinical trials?

A5: While preclinical studies demonstrated promising antitumor activity, the clinical efficacy of this compound has been met with mixed results. Phase I and some Phase II trials showed encouraging signs of activity and disease stabilization in various solid tumors.[1][5] However, a Phase III trial in patients with metastatic malignant melanoma did not demonstrate superiority of this compound over the standard chemotherapy agent dacarbazine.[5] Further research is needed to identify patient populations and cancer types that may benefit most from this targeted approach.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during this compound experiments.

Formulation and Stability
Problem Possible Cause(s) Recommended Solution(s)
Low drug loading or encapsulation efficiency in nanoformulations. 1. Suboptimal lipid composition or drug-to-lipid ratio. 2. Inefficient homogenization or sonication. 3. Poor solubility of this compound in the organic solvent.1. Optimize the formulation by screening different lipids and varying the drug-to-lipid ratio. 2. Adjust homogenization speed/time or sonication parameters (amplitude, duration). 3. Select an organic solvent in which this compound is highly soluble and that is compatible with the formulation method.
Precipitation or aggregation of this compound formulation during storage. 1. Physical instability of the formulation (e.g., liposomes, nanoparticles). 2. Chemical degradation of the conjugate. 3. Inappropriate storage temperature or pH.1. Incorporate stabilizing agents such as PEGylated lipids into the formulation. 2. Conduct stability studies at different temperatures (e.g., 4°C, 25°C) and pH values to determine optimal storage conditions. Protect from light. 3. Store formulations at the recommended temperature and pH, and use within the validated stability period.
Inconsistent formulation characteristics (size, polydispersity index) between batches. 1. Variability in raw materials. 2. Inconsistent processing parameters. 3. Inaccurate measurements of components.1. Ensure consistent quality of all raw materials from suppliers. 2. Standardize all formulation parameters, including mixing speed, temperature, and time. 3. Calibrate all measuring equipment regularly.
In Vitro Experiments
Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability assay results. 1. Uneven cell seeding. 2. Incomplete dissolution of this compound in culture medium. 3. Instability of this compound in aqueous media over the incubation period.1. Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for 15-20 minutes before incubation for even cell distribution. 2. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure thorough mixing when diluting into culture medium. Include a vehicle control. 3. Prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the medium before being added to cells.
Lower than expected cytotoxicity in cancer cell lines. 1. Insufficient intracellular cleavage of the this compound conjugate. 2. Short drug exposure time. 3. Cell line is resistant to paclitaxel.1. Verify the expression of esterases in your cell line of interest, as these enzymes are required to cleave the ester bond and release active paclitaxel. 2. Increase the incubation time to allow for sufficient uptake and intracellular processing of the prodrug. 3. Confirm the paclitaxel sensitivity of your cell line. Consider using a paclitaxel-sensitive cell line as a positive control.
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. apoptosis assay). 1. Different assays measure different cellular events (metabolic activity vs. apoptosis). 2. Interference of the compound with the assay reagents.1. Understand the mechanism of each assay. This compound may induce cytostatic effects before cytotoxic effects, which could be reflected differently in various assays. 2. Run appropriate controls to check for any direct interaction between this compound and the assay components.
In Vivo Experiments
Problem Possible Cause(s) Recommended Solution(s)
Poor tumor growth inhibition in animal models. 1. Inadequate drug accumulation in the tumor. 2. Rapid clearance of the drug from circulation. 3. The chosen animal model is not representative of the human disease.1. Evaluate the biodistribution of your this compound formulation to confirm tumor targeting. 2. Perform pharmacokinetic studies to determine the drug's half-life and optimize the dosing schedule accordingly. 3. Select an appropriate tumor model (e.g., patient-derived xenograft) that is known to be sensitive to paclitaxel.
High toxicity and weight loss in treated animals. 1. The administered dose is above the maximum tolerated dose (MTD). 2. Off-target effects of the formulation vehicle. 3. The animal strain is particularly sensitive to taxanes.1. Conduct a dose-escalation study to determine the MTD of your specific this compound formulation. 2. Include a control group treated with the vehicle alone to assess its toxicity. 3. Consult literature for information on the sensitivity of the chosen animal strain to paclitaxel and its derivatives.
Variability in tumor size and response within the same treatment group. 1. Inconsistent tumor cell implantation. 2. Heterogeneity of the tumor microenvironment. 3. Inaccurate drug administration.1. Standardize the tumor cell implantation procedure to ensure consistent initial tumor volumes. 2. Use a larger number of animals per group to account for biological variability. 3. Ensure accurate and consistent administration of the therapeutic agent (e.g., intravenous, intraperitoneal).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Patients (Phase I Study)
ParameterValue (at 1100 mg/m²)Unit
Mean Volume of Distribution (Vd)7.5 (CV% 64)Liters
Mean Beta Half-life (t½β)112 (CV% 56)Hours
Mean Clearance (CL)0.11 (CV% 30)Liters/hour
Mean Paclitaxel Cmax282 (CV% 46)ng/mL
Mean Paclitaxel AUC10,705 (CV% 60)ng/mL*h
Mean Paclitaxel Terminal Half-life85 (CV% 101)Hours
Data from a Phase I study involving patients with advanced refractory solid tumors receiving a 2-hour IV infusion of this compound.[4]
Table 2: Preclinical Efficacy of this compound vs. Paclitaxel in M109 Mouse Tumor Model
TreatmentDoseOutcome
Paclitaxel20 mg/kg (Optimum Dose)0/10 complete or partial regressions
This compound60 mg/kg4/10 complete regressions
This compound90 mg/kg9/10 complete regressions
This compound120 mg/kg (Optimum Dose)10/10 complete regressions
Data from a preclinical study in a Madison 109 (M109) s.c. lung tumor model.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Lipid Nanoemulsion

This protocol describes a general method for preparing this compound loaded lipid nanoemulsions (LNs) for preclinical studies.

Materials:

  • This compound

  • Egg phosphatidylcholine (EPC)

  • Cholesterol (CHOL)

  • DSPE-PEG2000 (optional, for pegylated LNs)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolve this compound, EPC, CHOL, and DSPE-PEG2000 (if used) in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for your specific application.

  • Remove the chloroform using a rotary evaporator at 45°C to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 30 minutes. This will form a coarse emulsion.

  • Reduce the particle size of the emulsion by probe sonication on an ice bath. Sonication parameters (e.g., power, time) should be optimized to achieve the desired particle size and polydispersity index (PDI).

  • Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter.

  • Characterize the prepared LNs for particle size, PDI, zeta potential, and drug encapsulation efficiency.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound against a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: Quantification of this compound in Plasma by HPLC

This protocol provides a general procedure for the extraction and quantification of this compound from plasma samples.

Materials:

  • Plasma samples containing this compound

  • Internal standard (e.g., cephalomannine)

  • Acetonitrile (B52724)

  • Reversed-phase HPLC system with UV detector

  • C18 column

  • Centrifuge

  • Vortex mixer

Procedure:

  • To a 200 µL aliquot of plasma, add an equal volume of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and inject a specific volume (e.g., 10-20 µL) into the HPLC system.

  • Perform chromatographic separation on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water). The specific gradient and flow rate should be optimized for your system.

  • Detect this compound and the internal standard using a UV detector at a wavelength of approximately 227 nm.

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound in blank plasma.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Formulation This compound Formulation (e.g., Nanoemulsion) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Drug Load) Formulation->Characterization Stability Stability Assessment Characterization->Stability InVitro In Vitro Studies (Cell Viability, Apoptosis) Stability->InVitro InVivo In Vivo Studies (Animal Models, Efficacy, Toxicity) InVitro->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD PhaseI Phase I Trials (Safety, MTD, PK) PKPD->PhaseI PhaseII Phase II Trials (Efficacy, Side Effects) PhaseI->PhaseII PhaseIII Phase III Trials (Comparison to Standard of Care) PhaseII->PhaseIII

Caption: Experimental workflow for this compound research.

paclitaxel_signaling This compound This compound Paclitaxel Paclitaxel This compound->Paclitaxel Intracellular Cleavage Microtubule Microtubule Paclitaxel->Microtubule Binds to β-tubulin Microtubule_Stabilization Microtubule Stabilization Microtubule->Microtubule_Stabilization Promotes Polymerization, Inhibits Depolymerization Apoptosis Apoptosis Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Disruption of Mitotic Spindle Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel.

References

Navigating the Challenges of DHA-Paclitaxel Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of DHA-paclitaxel in various solvent systems. This resource is designed to assist researchers in overcoming common experimental hurdles, ensuring the integrity and reliability of their results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing high-concentration stock solutions of this compound, it is recommended to use organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Paclitaxel (B517696), the parent compound of this compound, is soluble in DMSO at concentrations up to 50 mg/mL and in ethanol at up to 50 mg/ml.[1] Given the structural similarity, this compound is expected to have comparable solubility in these solvents. When preparing aqueous solutions for experiments, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[2]

Q2: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution into an aqueous buffer is a common issue due to the poor water solubility of the paclitaxel moiety. This can be caused by several factors, including the final concentration of the drug, the percentage of organic solvent in the final solution, and the temperature. To prevent precipitation, consider the following strategies:

  • Reduce the final concentration: Lowering the target concentration of this compound in the aqueous solution can help it stay below its solubility limit.

  • Optimize the dilution process: Add the stock solution to the aqueous medium slowly while gently vortexing or stirring to ensure even dispersion.

  • Maintain a sufficient co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) is high enough to maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.

  • Work at a controlled temperature: The solubility of paclitaxel can be temperature-dependent.[1] Maintaining a consistent and appropriate temperature during dilution may help prevent precipitation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for the paclitaxel core of this compound are hydrolysis and epimerization.

  • Hydrolysis: The ester linkages in the paclitaxel molecule, including the ester bond connecting DHA, are susceptible to hydrolysis, especially under basic or acidic conditions.

  • Epimerization: The C7 position of the paclitaxel molecule can undergo epimerization in neutral to basic aqueous solutions, leading to the formation of 7-epi-paclitaxel, an isomer with reduced biological activity.

The DHA moiety itself is an unsaturated fatty acid and can be prone to oxidation.[3][4] Therefore, protecting solutions from light and using degassed solvents may be beneficial.

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A4: Based on data for paclitaxel, the optimal pH for stability in aqueous solutions is in the range of 3 to 5.[1] Both acidic and basic conditions can accelerate the degradation of the paclitaxel structure.

Q5: How should I store my this compound stock solutions?

A5: It is recommended to store stock solutions of this compound in a tightly sealed vial at -20°C.[2] For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Cloudiness or precipitation upon dissolving this compound in an organic solvent. Incomplete dissolution due to insufficient solvent volume or low temperature.- Increase the solvent volume gradually while vortexing.- Gently warm the solution (e.g., to 37°C) to aid dissolution, but be cautious of potential degradation at elevated temperatures.
Precipitation of this compound over time in an aqueous experimental solution. - The concentration of this compound exceeds its solubility limit in the final buffer.- The percentage of the organic co-solvent is too low.- The pH of the solution is outside the optimal stability range (pH 3-5).[1]- Temperature fluctuations.- Lower the working concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol), ensuring it is compatible with your experimental system.- Adjust the pH of your buffer to be within the optimal range of 3-5, if your experiment allows.- Maintain a constant temperature for your experiment.
Loss of biological activity of this compound in an experiment. - Degradation of the compound due to improper storage or handling.- Hydrolysis of the ester linkages, particularly if the solution is at a non-optimal pH.- Epimerization at the C7 position, leading to a less active isomer.- Prepare fresh solutions for each experiment from a properly stored stock.- Ensure the pH of all solutions is within the optimal stability range.- Analyze the purity of your this compound solution using a stability-indicating HPLC method to check for degradation products.
Inconsistent experimental results. - Variability in the preparation of this compound solutions.- Degradation of the compound during the experiment.- Standardize the protocol for preparing this compound solutions, including solvent, concentration, and dilution procedure.- Monitor the stability of this compound in your experimental medium over the time course of the experiment using HPLC.

Section 3: Data Presentation

Table 1: Solubility of Paclitaxel in Common Solvents

Note: While specific quantitative data for this compound is limited in the public domain, the solubility of its parent compound, paclitaxel, provides a strong indication of its expected behavior.

SolventReported Solubility of PaclitaxelReference
DMSO~50 mg/mL[1]
Ethanol~50 mg/mL[1]
Methanol~50 mg/mL[1]
Acetonitrile (B52724)Soluble[1]
Water< 0.01 mg/mL[6]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[2]

Section 4: Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO or ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.

  • Store the stock solution in aliquots at -20°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Paclitaxel (Adaptable for this compound)

Objective: To assess the stability of this compound and detect the presence of degradation products. This method is based on established protocols for paclitaxel and may require optimization for this compound.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (pH can be adjusted to investigate pH-dependent stability)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer. A common starting point is a 60:40 (v/v) mixture of acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 227 nm (based on paclitaxel's absorbance maximum)[2]

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Injection Volume: 20 µL

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent system at a known concentration.

  • Forced Degradation (Optional but Recommended): To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light exposure.[8][9]

  • Analysis: Inject the prepared samples and forced degradation samples into the HPLC system.

  • Data Interpretation: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The retention times of the parent compound and its degradants should be well-resolved.

Section 5: Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Dilution for Experiment cluster_analysis Stability Analysis start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock Prepare Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe ready Solution Ready for Experiment observe->ready Clear troubleshoot Troubleshoot (See Guide) observe->troubleshoot Precipitate hplc Analyze by Stability-Indicating HPLC ready->hplc Optional Stability Check data Evaluate Data (Degradation Products, % Purity) hplc->data

Caption: Experimental workflow for preparing and analyzing this compound solutions.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products DHA_Paclitaxel This compound Hydrolysis Hydrolysis DHA_Paclitaxel->Hydrolysis H₂O, pH Epimerization Epimerization DHA_Paclitaxel->Epimerization Neutral/Basic pH Oxidation Oxidation (of DHA) DHA_Paclitaxel->Oxidation O₂, Light Paclitaxel_DHA Paclitaxel + DHA Hydrolysis->Paclitaxel_DHA Epi_DHA_Paclitaxel 7-epi-DHA-Paclitaxel Epimerization->Epi_DHA_Paclitaxel Oxidized_DHA_Paclitaxel Oxidized DHA- Paclitaxel Conjugates Oxidation->Oxidized_DHA_Paclitaxel

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Problem: Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_solvent Is the co-solvent percentage too low? check_conc->check_solvent No action_conc Action: Lower the concentration check_conc->action_conc Yes check_ph Is the pH outside the optimal range (3-5)? check_solvent->check_ph No action_solvent Action: Increase co-solvent % check_solvent->action_solvent Yes solution Solution Stable check_ph->solution No action_ph Action: Adjust pH check_ph->action_ph Yes action_conc->check_solvent action_solvent->check_ph action_ph->solution

References

Technical Support Center: DHA-Paclitaxel In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of DHA-paclitaxel during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from conventional paclitaxel (B517696)?

A1: this compound (Taxoprexin) is a prodrug created by covalently linking the omega-3 fatty acid, docosahexaenoic acid (DHA), to paclitaxel.[1][2] This conjugation is designed to enhance the therapeutic index of paclitaxel. Tumor cells exhibit a high uptake of DHA, which allows for targeted delivery of paclitaxel to the tumor tissue.[1][2] The cytotoxic paclitaxel is then released within the cancer cell upon cleavage of the bond with DHA.[3] This targeted approach leads to a different pharmacokinetic and toxicity profile compared to conventional paclitaxel, with studies showing a higher concentration of the drug in tumors and a lower concentration in some normal tissues.[4]

Q2: What are the primary off-target effects of this compound observed in in vivo studies?

A2: The principal and dose-limiting off-target effect of this compound is myelosuppression, specifically neutropenia (a significant decrease in neutrophils).[5][6][7] While other side effects associated with conventional paclitaxel, such as alopecia and peripheral neuropathy, are reported to be less frequent and severe with this compound, they can still occur.[4][7] In rare cases, serious adverse events like congestive heart failure have been noted in clinical trials, suggesting a potential for cardiotoxicity.[6]

Q3: How can I formulate this compound for in vivo administration in animal models?

A3: For preclinical in vivo studies in mice, a common formulation involves a three-component vehicle. First, prepare a stock solution of this compound in dehydrated ethanol (B145695) or DMSO. This stock is then dissolved in a 1:1 mixture of Cremophor EL and dehydrated ethanol. Just prior to injection, this solution is further diluted with sterile saline or a 5% dextrose solution to achieve the final desired concentration. A reported successful formulation for mouse studies is 10% Cremophor EL, 10% ethanol, and 80% saline.[4]

Q4: Is the vehicle for this compound toxic?

A4: The vehicle, particularly Cremophor EL, can have its own biological effects and may contribute to hypersensitivity reactions. It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from those of this compound. At high concentrations, Cremophor EL has been shown to antagonize the cytotoxic effects of paclitaxel.

Troubleshooting Guides

Issue 1: Severe Myelosuppression (Neutropenia) Observed

Symptoms in Mice:

  • Increased susceptibility to infections.

  • Weight loss exceeding 15% of initial body weight.

  • Lethargy and ruffled fur.

  • Hunched posture.

Troubleshooting Steps:

  • Confirm Neutropenia:

    • Perform a complete blood count (CBC) to quantify absolute neutrophil count (ANC). A detailed protocol for this procedure is provided below.

    • Establish a baseline CBC for your animal colony.

    • Monitor CBCs at regular intervals post-treatment (e.g., day 3, 5, and 7) to identify the nadir (lowest point) of neutrophil counts.

  • Dose Reduction:

    • If severe neutropenia is observed, consider a dose reduction of 20-25% in subsequent cohorts.

    • Titrate the dose to find the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Supportive Care with G-CSF:

    • Granulocyte-colony stimulating factor (G-CSF) can be administered to stimulate neutrophil production and reduce the duration and severity of neutropenia.[8]

    • Suggested Protocol: Administer a recombinant mouse G-CSF subcutaneously at a dose of 50-100 µg/kg/day, starting 24 hours after this compound administration and continuing for 3-5 days.

    • Always include a this compound only group to evaluate the efficacy of G-CSF treatment.

Issue 2: Suspected Cardiotoxicity

Symptoms in Mice:

  • Lethargy and exercise intolerance.

  • Changes in breathing patterns (rapid or labored breathing).

  • Edema (swelling).

Troubleshooting Steps:

  • Monitor Cardiac Function:

    • Incorporate regular monitoring of cardiac function in your study design, especially for long-term studies.

    • Methods include echocardiography to assess left ventricular ejection fraction (LVEF) and fractional shortening.

    • Electrocardiography (ECG) can be used to detect arrhythmias.

  • Histopathological Analysis:

    • At the end of the study, perform a thorough histopathological examination of heart tissue to look for signs of cardiotoxicity, such as cardiomyocyte damage, inflammation, or fibrosis.

  • Consider Cardioprotective Agents:

    • If cardiotoxicity is a concern, co-administration of cardioprotective agents could be explored, though this will add complexity to the study design.

Issue 3: Unexpected Neurotoxicity

Background: While this compound is designed to have reduced neurotoxicity compared to paclitaxel, it is still important to monitor for this potential side effect. The mechanism of paclitaxel-induced neurotoxicity is complex and involves disruption of microtubule dynamics in neurons.[9][10]

Symptoms in Mice:

  • Changes in gait and coordination.

  • Reduced grip strength.

  • Tail suspension test may reveal abnormalities.

Troubleshooting Steps:

  • Behavioral Testing:

    • Perform regular behavioral tests to assess motor function and sensory perception.

    • Common tests include the rotarod test for motor coordination and the von Frey filament test for mechanical allodynia.

  • Histopathology:

    • At the end of the study, collect and analyze nervous tissue (e.g., dorsal root ganglia, sciatic nerve) for signs of axonal damage or demyelination.

Quantitative Data Summary

Table 1: In Vivo Efficacy and Toxicity of this compound vs. Paclitaxel in a Mouse Tumor Model

ParameterThis compoundPaclitaxelReference
Tumor Model M109 Mouse TumorM109 Mouse Tumor[4]
Cure Rate 10/10 animals0/10 animals[4]
Toxicity Less toxicMore toxic[4]
Tumor AUC (equitoxic doses) 61-fold higherBaseline[4]
Tumor AUC (equimolar doses) 8-fold higherBaseline[4]

Table 2: Comparative In Vitro Cytotoxicity of Paclitaxel

Cell TypeIC50 (µM)ObservationReference
Neoplastic Cells (MKN-28, MKN-45, MCF-7) 0.01 - 0.5Growth inhibition, prolonged G2+M phase[11]
Normal Cells (Balb/c 3T3, human fibroblasts) > 0.5No growth inhibition[11]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Injection
  • Materials:

    • This compound powder

    • Dehydrated ethanol (200 proof, sterile)

    • Cremophor EL (sterile)

    • Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

    • Sterile microcentrifuge tubes and syringes

  • Procedure:

    • Prepare a stock solution of this compound in dehydrated ethanol at a concentration of, for example, 10 mg/mL.

    • In a sterile tube, mix equal volumes of the this compound stock solution and Cremophor EL to create a 1:1 (v/v) mixture.

    • Vortex thoroughly to ensure complete dissolution. This is your drug concentrate.

    • Just prior to injection, dilute the drug concentrate with sterile saline or D5W to the final desired concentration for injection. For a final formulation of 10% ethanol, 10% Cremophor EL, and 80% saline, dilute the concentrate 1:4 with the saline or D5W.

    • Administer the final formulation to the animals via the desired route (e.g., intravenous injection).

Protocol 2: Assessment of Neutropenia via Complete Blood Count (CBC) in Mice
  • Materials:

    • Anesthetic (e.g., isoflurane)

    • EDTA-coated micro-collection tubes

    • Capillary tubes or syringes with appropriate gauge needles for blood collection

    • Automated hematology analyzer

  • Procedure:

    • Anesthetize the mouse according to your institution's approved protocol.

    • Collect approximately 50-100 µL of blood via retro-orbital sinus, submandibular vein, or cardiac puncture (terminal procedure).

    • Immediately transfer the blood into an EDTA-coated micro-collection tube to prevent coagulation.

    • Gently invert the tube several times to mix the blood with the anticoagulant.

    • Analyze the sample using an automated hematology analyzer as soon as possible (within 1-2 hours) to obtain the CBC, including the absolute neutrophil count.

    • If immediate analysis is not possible, store the sample at 4°C for up to 24 hours. Allow the sample to return to room temperature before analysis.

Visualizations

experimental_workflow cluster_treatment Treatment Phase cluster_monitoring Off-Target Effect Monitoring cluster_intervention Intervention (if necessary) cluster_analysis Final Analysis start Administer this compound (and Vehicle Control) monitoring Monitor for Clinical Signs of Toxicity (Weight Loss, Behavior) start->monitoring cbc Perform CBC (Assess Neutropenia) monitoring->cbc Regularly cardiac Cardiac Function Tests (Echocardiography) monitoring->cardiac If cardiotoxicity is suspected neuro Behavioral Tests (Rotarod, von Frey) monitoring->neuro If neurotoxicity is suspected dose_reduction Dose Reduction cbc->dose_reduction If severe neutropenia gcsf Administer G-CSF cbc->gcsf If severe neutropenia cardioprotectant Consider Cardioprotectants cardiac->cardioprotectant data_analysis Analyze Tumor Growth Inhibition and Toxicity Data neuro->data_analysis dose_reduction->data_analysis gcsf->data_analysis cardioprotectant->data_analysis histopathology Histopathological Analysis (Tumor, Heart, Nerve Tissue) data_analysis->histopathology

Caption: Experimental workflow for monitoring and managing off-target effects of this compound.

signaling_pathway cluster_paclitaxel Paclitaxel Action cluster_dha DHA-Mediated Targeting cluster_outcome Therapeutic Outcome paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Tumor Cell Apoptosis mitotic_arrest->apoptosis dha_paclitaxel This compound tumor_cell Tumor Cell (High DHA Uptake) dha_paclitaxel->tumor_cell normal_cell Normal Cell (Low DHA Uptake) dha_paclitaxel->normal_cell cleavage Ester Bond Cleavage tumor_cell->cleavage reduced_toxicity Reduced Off-Target Toxicity normal_cell->reduced_toxicity cleavage->paclitaxel

Caption: Proposed mechanism for reduced off-target effects of this compound.

neutropenia_pathway paclitaxel Paclitaxel progenitors Bone Marrow Progenitor Cells paclitaxel->progenitors Target proliferation_inhibition Inhibition of Proliferation progenitors->proliferation_inhibition stimulation Stimulation of Proliferation and Differentiation progenitors->stimulation neutropenia Neutropenia proliferation_inhibition->neutropenia gcsf G-CSF (Granulocyte-Colony Stimulating Factor) gcsf->progenitors Intervention stimulation->neutropenia Mitigates

References

Technical Support Center: Enhancing Paclitaxel's Therapeutic Index with DHA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the therapeutic index of paclitaxel (B517696) through docosahexaenoic acid (DHA) conjugation. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind conjugating paclitaxel with DHA?

A1: Conjugating paclitaxel with DHA, an omega-3 fatty acid, aims to increase the therapeutic index of paclitaxel.[1][2] This is achieved by leveraging the fact that many tumor cells have a high demand for fatty acids like DHA for membrane synthesis and as an energy source.[3] This targeted delivery approach is designed to increase the concentration of the cytotoxic agent within tumor tissue while minimizing exposure and toxicity to healthy tissues.[2][4] The DHA-paclitaxel conjugate itself is a prodrug and is not cytotoxic until the ester bond linking DHA and paclitaxel is cleaved inside the cell, releasing the active paclitaxel.[4]

Q2: What are the main advantages of this compound over conventional paclitaxel observed in preclinical and clinical studies?

A2: Preclinical and clinical studies have highlighted several advantages of this compound (also known as Taxoprexin) over conventional paclitaxel:

  • Increased Tumor Targeting and Drug Accumulation: Studies in mouse models have shown that this compound leads to significantly higher paclitaxel concentrations in tumors compared to the administration of paclitaxel alone.[2]

  • Improved Therapeutic Efficacy: In some preclinical tumor models, this compound demonstrated superior anti-tumor activity, leading to complete tumor regression in scenarios where paclitaxel only delayed tumor growth.[2]

  • Favorable Pharmacokinetic Profile: this compound exhibits a longer plasma half-life and a larger area under the curve (AUC) compared to paclitaxel, allowing for sustained drug exposure in the tumor.[2][5]

  • Reduced Toxicity: Clinical trials have indicated a different and often more manageable toxicity profile for this compound. Notably, common paclitaxel-related side effects like alopecia (hair loss) and severe peripheral neuropathy were less frequent or absent with the conjugate.[2][5] The primary dose-limiting toxicity is typically myelosuppression, specifically neutropenia.[3][5]

Q3: What are the key challenges in synthesizing and formulating this compound?

A3: The primary challenge in synthesizing this compound lies in the selective esterification of the 2'-hydroxyl group of paclitaxel with DHA, while protecting other reactive hydroxyl groups on the paclitaxel molecule. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Formulation of the highly lipophilic this compound conjugate for intravenous administration presents another hurdle. While the conjugation improves upon the poor water solubility of paclitaxel, a suitable delivery vehicle is still necessary. Early formulations used a mixture of Cremophor EL and ethanol, similar to conventional paclitaxel, but at reduced concentrations.[2] However, the development of more advanced, Cremophor-free formulations, such as nanoparticles and liposomes, is an active area of research to further improve the safety and efficacy profile.[6][7] Stability of the formulation, particularly preventing precipitation of the drug, is a critical consideration.[8]

Q4: Are there any known mechanisms of resistance to this compound?

A4: While DHA conjugation is designed in part to overcome certain resistance mechanisms, such as those mediated by P-glycoprotein efflux pumps, resistance can still develop. Potential mechanisms could include altered fatty acid metabolism in tumor cells, reduced uptake of the conjugate, or mutations in the tubulin protein that prevent paclitaxel from binding effectively. Further research is needed to fully elucidate the mechanisms of resistance to this compound.

Troubleshooting Guides

Synthesis and Formulation
Issue Possible Cause(s) Troubleshooting Suggestions
Low yield of this compound conjugate Incomplete reaction; side reactions at other hydroxyl groups; degradation of starting materials.Optimize reaction time and temperature. Ensure proper protection of other reactive hydroxyl groups on paclitaxel. Use high-purity starting materials and anhydrous reaction conditions.
Difficulty in purifying the conjugate Presence of unreacted starting materials and byproducts.Employ multi-step purification techniques, such as column chromatography followed by preparative HPLC. Use a combination of normal and reverse-phase chromatography for optimal separation.
Precipitation of this compound in formulation Poor solubility of the conjugate in the chosen vehicle; instability of the formulation over time or with temperature changes.Screen different solvent systems and co-solvents. Consider nanoformulation strategies like liposomes or nanoparticles to enhance solubility and stability.[6][7] Conduct stability studies at various temperatures and time points.
Inconsistent drug loading in nanoformulations Variability in the preparation method (e.g., sonication time, homogenization pressure); poor affinity of the conjugate for the nanoparticle core.Standardize all parameters of the nanoformulation protocol. Optimize the composition of the nanoparticle to improve drug encapsulation efficiency.
In Vitro Experiments
Issue Possible Cause(s) Troubleshooting Suggestions
Low cytotoxicity of this compound compared to paclitaxel Insufficient incubation time for the prodrug to be cleaved and release active paclitaxel; low esterase activity in the chosen cell line.Extend the incubation time of the cytotoxicity assay (e.g., 48-72 hours).[6] Select a cell line known to have high esterase activity or transfect cells to express a specific esterase.
High variability in cytotoxicity assay results Inconsistent cell seeding density; edge effects in the multi-well plate; degradation of the compound in the culture medium.Ensure uniform cell seeding. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. Prepare fresh dilutions of the compound for each experiment and minimize exposure to light and heat.[9][10]
Compound precipitation in culture medium The concentration of the conjugate exceeds its solubility in the aqueous medium.Use a solubilizing agent (e.g., a low concentration of DMSO) and ensure the final concentration of the solvent is consistent across all wells, including controls.[9] Consider using a serum-containing medium, as proteins can help to solubilize lipophilic compounds.
In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Suggestions
Poor tumor growth inhibition Inadequate dosing or dosing frequency; poor bioavailability of the formulated conjugate; rapid clearance from circulation.Perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal dosing schedule. Characterize the pharmacokinetic profile of the formulation to assess bioavailability and clearance rates.
High toxicity in animal models The administered dose is above the MTD; off-target effects of the formulation vehicle.Conduct a thorough toxicity study to establish the MTD. Include a vehicle-only control group to assess the toxicity of the formulation components.
Inconsistent tumor growth in control and treatment groups High variability in tumor implantation and growth rates; inconsistent administration of the therapeutic agent.Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment. Use precise and consistent injection techniques for drug administration.

Data Presentation

Preclinical Efficacy: Paclitaxel vs. This compound in Mouse Models
Parameter Paclitaxel This compound Fold Change Tumor Model Reference
Tumor AUC (equitoxic doses)--61-fold higherM109 mouse lung carcinoma[2]
Tumor AUC (equimolar doses)--8-fold higherM109 mouse lung carcinoma[2]
Tumor AUC of paclitaxel (equitoxic doses)--6.1-fold higherM109 mouse lung carcinoma[2]
Tumor Cure Rate0/1010/10-M109 mouse lung carcinoma[2]
Clinical Pharmacokinetics: Paclitaxel vs. This compound in Patients
Pharmacokinetic Parameter Paclitaxel (175 mg/m² over 3h) This compound (1100 mg/m² over 2h) Reference
Cmax (paclitaxel) Varies with infusion time282 ng/mL[5]
AUC (paclitaxel) Varies with infusion time10,705 ng/mL*h[5]
Terminal Half-life (paclitaxel) ~13-27 hours85 hours[5]
Volume of Distribution (this compound) Not Applicable7.5 L[5]
Clearance (this compound) Not Applicable0.11 L/h[5]
Clinical Toxicity Profile: Paclitaxel vs. This compound
Adverse Event (Grade 3/4) Paclitaxel (Typical Incidence) This compound (Phase I/II Trials) Reference
Neutropenia CommonDose-limiting toxicity[3][5]
Febrile Neutropenia OccursReported, especially at higher doses[3]
Peripheral Neuropathy Common, can be severeInfrequent, typically mild[2][5]
Alopecia (Hair Loss) CommonNot observed[2][5]
Musculoskeletal Pain CommonInfrequent[5]
Nausea and Vomiting CommonInfrequent[2]

Experimental Protocols

Synthesis of this compound Conjugate (Esterification)

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • Paclitaxel

  • Docosahexaenoic acid (DHA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Dissolve paclitaxel and DMAP in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve DHA and DCC in anhydrous DCM.

  • Slowly add the DHA/DCC solution to the paclitaxel solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield the this compound conjugate.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Paclitaxel stock solution (for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and paclitaxel in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the drugs. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • This compound formulation

  • Paclitaxel formulation (for comparison)

  • Vehicle control formulation

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, paclitaxel, this compound).

  • Administer the treatments according to the planned dosing schedule and route (e.g., intravenous injection).

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis s1 1. Esterification of Paclitaxel with DHA s2 2. Purification of This compound s1->s2 s3 3. Formulation (e.g., Nanoformulation) s2->s3 iv1 4. Cytotoxicity Assays (e.g., MTT) s3->iv1 iv3 6. Cellular Uptake Studies s3->iv3 inv1 7. Tumor Xenograft Model Efficacy Study s3->inv1 iv2 5. Apoptosis Assays (e.g., Flow Cytometry) iv1->iv2 inv2 8. Pharmacokinetic Analysis inv1->inv2 inv3 9. Toxicity Assessment inv1->inv3 da1 10. Determination of Therapeutic Index inv1->da1 inv3->da1 signaling_pathway cluster_drug Drug Action cluster_microtubule Microtubule Dynamics cluster_apoptosis Apoptosis Pathway cluster_nfkb NF-κB Pathway drug Paclitaxel mt Microtubule Stabilization drug->mt binds to β-tubulin nfkb NF-κB Activation drug->nfkb can induce mitosis Mitotic Arrest (G2/M Phase) mt->mitosis bcl2 Bcl-2 Phosphorylation (Inactivation) mitosis->bcl2 bax Bax Activation bcl2->bax inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis dha DHA (Potential Inhibition) dha->nfkb may inhibit troubleshooting_logic cluster_synthesis Synthesis/Formulation Issues cluster_invitro In Vitro Assay Issues cluster_invivo In Vivo Study Issues start Inconsistent Experimental Results s1 Check Purity of Starting Materials start->s1 s2 Verify Reaction Conditions start->s2 s3 Assess Formulation Stability start->s3 iv1 Optimize Incubation Time start->iv1 iv2 Standardize Cell Seeding start->iv2 iv3 Evaluate Compound Solubility in Media start->iv3 inv1 Review Dosing and Schedule start->inv1 inv2 Analyze Formulation Pharmacokinetics start->inv2 inv3 Ensure Consistent Tumor Implantation start->inv3

References

Technical Support Center: Enhancing the Oral Bioavailability of Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of taxanes, such as DHA-paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the effective oral delivery of taxanes like paclitaxel (B517696) and this compound?

The primary barriers limiting the oral bioavailability of taxanes are:

  • Low Aqueous Solubility: Taxanes are inherently hydrophobic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • P-glycoprotein (P-gp) Efflux: Taxanes are substrates for the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter highly expressed in the intestinal epithelium. P-gp actively transports taxanes from the enterocytes back into the intestinal lumen, significantly reducing their net absorption.[3][4][5]

  • First-Pass Metabolism: Taxanes undergo extensive metabolism in both the gut wall and the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8.[1][4][6] This metabolic degradation further reduces the amount of active drug that reaches systemic circulation.

Q2: How does conjugating paclitaxel with docosahexaenoic acid (DHA) to form this compound affect its properties for oral delivery?

Conjugating paclitaxel with DHA was primarily investigated to enhance tumor targeting and reduce the toxicity associated with intravenous administration.[7][8] Preclinical studies have shown that this compound can increase drug accumulation in tumors.[7] While the initial focus was not on oral delivery, the modification could potentially influence oral bioavailability by altering the molecule's interaction with efflux pumps and metabolic enzymes. However, specific data on the oral bioavailability of this compound is less abundant compared to other oral taxane (B156437) formulations. Further research into nano-formulations of this compound may hold promise for improving its oral delivery.[9]

Q3: What are the main strategies currently being explored to improve the oral bioavailability of taxanes?

Several strategies are being investigated to overcome the challenges of oral taxane delivery:

  • Co-administration with Inhibitors: Using inhibitors of P-gp and CYP3A4, such as cyclosporin (B1163) A, ritonavir (B1064), and encequidar, has been shown to significantly increase the oral bioavailability of paclitaxel and docetaxel (B913) in both preclinical and clinical studies.[1][10][11]

  • Development of Novel Taxane Analogs: Synthesizing taxane derivatives that are poor substrates for P-gp has been a successful approach. Novel taxanes like ortataxel (B1683853) and tesetaxel (B1683096) have demonstrated improved oral bioavailability.[3][12][13]

  • Advanced Formulation Technologies:

    • Nanotechnology-based Drug Delivery Systems: Formulations such as polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions can protect the drug from degradation, enhance its solubility, and facilitate its transport across the intestinal epithelium.[14][15][16]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the solubility and membrane permeability of taxanes.[17]

    • Micellar Formulations: Micelles can encapsulate hydrophobic drugs like paclitaxel, increasing their solubility and stability in the gastrointestinal tract.[18][19]

Troubleshooting Guides

Problem 1: Low and variable oral bioavailability in preclinical animal studies.

  • Possible Cause: Inefficient inhibition of P-gp and/or CYP3A4.

    • Troubleshooting Tip: Ensure the dose and timing of the P-gp/CYP3A4 inhibitor are optimal. Consider using a more potent inhibitor or a combination of inhibitors. For instance, co-administration of ritonavir can inhibit both P-gp and CYP3A4.[20]

  • Possible Cause: Poor formulation stability in the gastrointestinal tract.

    • Troubleshooting Tip: Characterize the stability of your formulation under simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations or encapsulation in protective nanoparticles.

  • Possible Cause: The taxane analogue is still a substrate for other efflux transporters.

    • Troubleshooting Tip: Investigate the interaction of your compound with other ABC transporters like Multidrug Resistance-associated Protein (MRP) and Breast Cancer Resistance Protein (BCRP).[21]

Problem 2: High inter-individual variability in pharmacokinetic parameters.

  • Possible Cause: Genetic polymorphisms in P-gp or CYP3A4 among the animal population.

    • Troubleshooting Tip: While challenging to control in standard animal models, acknowledging this potential source of variability is important. Using well-characterized and genetically homogenous animal strains can help minimize this.

  • Possible Cause: Food effects on drug absorption.

    • Troubleshooting Tip: Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to assess the impact of food on the bioavailability of your formulation.

Problem 3: In vitro Caco-2 cell permeability assay shows high efflux ratio.

  • Possible Cause: The compound is a strong substrate for P-gp.

    • Troubleshooting Tip: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin A). A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.[22]

  • Possible Cause: The formulation does not effectively bypass the efflux mechanism.

Quantitative Data Summary

Table 1: Oral Bioavailability of Different Taxane Formulations

FormulationSubjectCo-administered AgentOral Bioavailability (%)Reference
PaclitaxelPatientsCyclosporin A~50%[10]
DocetaxelPatientsCyclosporin A~90%[10]
IDN 5109 (Ortataxel)MiceNone~50%[12][13]
Paclitaxel-SMEDDSRabbitsNoneIncreased by 4.5-fold[17]
Paclitaxel-SMEDDSRabbitsCyclosporin AIncreased by 7.8-fold[17]
Paclitaxel-loaded GA micellesRatsNoneIncreased by 6-fold[18]
DHP23002 (Oral Paclitaxel)MiceNone~40%[23]

Table 2: Characteristics of Nanoparticle-based Taxane Formulations

FormulationParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
PTX/DHA-LNs157.7 ± 4.2Not SpecifiedNot Specified[9]
PTX/DHA-FA-LNs186.6 ± 4.9Not SpecifiedNot Specified[9]
Paclitaxel-loaded nanosponges350 ± 2599.1 ± 1.050 ± 0.27[24]

Detailed Experimental Protocols

1. Caco-2 Cell Transwell Permeability Assay

  • Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of a taxane formulation.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Permeability Study (Apical to Basolateral): The taxane formulation is added to the apical (AP) side of the Transwell insert, and samples are collected from the basolateral (BL) side at various time points.

    • Efflux Study (Basolateral to Apical): The taxane formulation is added to the BL side, and samples are collected from the AP side over time.

    • Role of P-gp: The permeability studies are repeated in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to determine the contribution of P-gp to the transport of the taxane.

    • Sample Analysis: The concentration of the taxane in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both AP to BL and BL to AP transport. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 2 suggests the involvement of active efflux.

2. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel taxane formulation.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are fasted overnight before drug administration.

    • Dosing Groups:

      • Group 1 (Oral): Animals receive the taxane formulation orally via gavage.

      • Group 2 (Intravenous): Animals receive the taxane (typically in a solubilizing vehicle like Cremophor EL/ethanol) via tail vein injection to determine the absolute bioavailability.

    • Blood Sampling: Blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Sample Analysis: The concentration of the taxane in plasma samples is quantified by a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Oral Taxane Oral Taxane Absorbed Taxane Absorbed Taxane Oral Taxane->Absorbed Taxane Absorption Pgp Pgp Absorbed Taxane->Pgp CYP3A4 CYP3A4 Absorbed Taxane->CYP3A4 Systemic Taxane Systemic Taxane Absorbed Taxane->Systemic Taxane To Blood Metabolized Taxane Metabolized Taxane Pgp->Oral Taxane Efflux CYP3A4->Metabolized Taxane Metabolism

Caption: Mechanism of low oral taxane bioavailability.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulation Solubility Solubility Formulation->Solubility Stability Stability Formulation->Stability Caco-2 Assay Caco-2 Assay Formulation->Caco-2 Assay Animal Model Animal Model Caco-2 Assay->Animal Model Promising results lead to Pharmacokinetics Pharmacokinetics Animal Model->Pharmacokinetics Bioavailability Bioavailability Pharmacokinetics->Bioavailability

Caption: Workflow for evaluating a novel oral taxane formulation.

G Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Bcl2 Bcl2 Microtubules->Bcl2 Phosphorylates (inactivates) Caspase9 Caspase9 Bcl2->Caspase9 Inhibits activation of Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

References

Technical Support Center: Mitigating Taxane-Induced Peripheral Neuropathy (TIPN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating strategies to mitigate peripheral neuropathy associated with taxane-based drugs.

Section 1: Frequently Asked Questions (FAQs) - Understanding TIPN

Q1: What are the primary pathophysiological mechanisms of taxane-induced peripheral neuropathy (TIPN) that my research should target?

A1: Taxane-based drugs, such as paclitaxel (B517696) and docetaxel (B913), induce peripheral neuropathy through a multifactorial process.[1] The primary mechanisms to consider for therapeutic targeting are:

  • Microtubule Disruption: Taxanes stabilize microtubules, which is key to their anticancer effect by arresting mitosis.[2] However, in neurons, this stabilization disrupts normal axonal transport, leading to axonal degeneration and synaptic vesicle interference.[3]

  • Mitochondrial Dysfunction: Taxanes can directly damage mitochondria within neurons.[1] This leads to the release of reactive oxygen species (ROS), altered calcium homeostasis, and energy deficits, contributing to oxidative stress and neuronal damage.[1]

  • Neuroinflammation: Taxanes can trigger inflammatory responses within the peripheral and central nervous systems.[4] This involves the activation of glial cells and the infiltration of immune cells into the dorsal root ganglia (DRG), which sensitizes nociceptors and contributes to neuropathic pain.[4][5]

  • Ion Channel Alterations: The activity and expression of various ion channels (such as TRP, Nav, and Cav) on sensory neurons are altered following taxane (B156437) exposure, leading to neuronal hyperexcitability and pain.[1][4]

Q2: What are the established risk factors for developing severe TIPN that I should consider when designing my experiments?

A2: Several factors influence the incidence and severity of TIPN. When designing preclinical models or interpreting clinical data, consider the following:

  • Cumulative Dose and Dose Intensity: The total cumulative dose is a primary determinant of neuropathy severity.[2] Severe TIPN is more common in patients receiving higher cumulative doses of paclitaxel (around 1000 mg/m²) or docetaxel (400 mg/m²).[2]

  • Treatment Schedule: Weekly paclitaxel schedules have been associated with a higher incidence of neurotoxicity compared to tri-weekly schedules.[2]

  • Co-administration with Other Neurotoxic Agents: Concurrent treatment with other neurotoxic drugs, like platinum-based agents (e.g., cisplatin), can have a synergistic effect, leading to more severe neuropathy.[2]

  • Pre-existing Conditions: Pre-existing neuropathies, such as those caused by diabetes, can increase susceptibility to TIPN.

Section 2: Troubleshooting Guide - Experimental Models & Protocols

Q: My rodent model is showing inconsistent or minimal signs of peripheral neuropathy. What are the common pitfalls?

A: Inconsistency in TIPN models is a common challenge. Here are several factors to troubleshoot:

  • Animal Strain, Sex, and Age: There are significant variations in neuropathy development across different rodent strains and sexes.[6] For instance, a pivotal study demonstrated that mechanical allodynia varies significantly among different inbred mouse strains receiving the same paclitaxel regimen.[6] C57BL/6 female mice are noted as a particularly effective model for paclitaxel-induced neuropathy.[7]

  • Drug Formulation and Administration: Ensure the taxane is correctly solubilized. For paclitaxel, a common vehicle is a mixture of Cremophor EL and ethanol, diluted in saline.[8] The route of administration (intraperitoneal vs. intravenous) and injection volume can also impact drug distribution and toxicity.[7]

  • Dosing Regimen: The cumulative dose and administration schedule are critical. A single high dose may not replicate the clinical scenario of cumulative toxicity.[8] Mimicking clinical administration with multiple cycles of lower doses can produce a more relevant phenotype.[8]

  • Behavioral Testing Environment: Ensure a consistent environment for behavioral assays. Factors like lighting, noise, and handling can stress the animals and affect results. Allow for proper acclimatization before testing.

  • Baseline Measurements: Always take baseline measurements before drug administration to establish a clear reference point for each animal.

Q: What are the standard behavioral assays to quantify sensory neuropathy in rodents, and what do they measure?

A: The most common assays for assessing sensory neuropathy in rodent models include:

  • Von Frey Test: This test measures mechanical allodynia, which is a pain response to a normally non-painful stimulus.[9] It involves applying calibrated filaments to the plantar surface of the paw to determine the withdrawal threshold.

  • Plantar Test (Hargreaves Test): This assay measures thermal hyperalgesia by applying a radiant heat source to the paw and measuring the time it takes for the animal to withdraw its paw (withdrawal latency).[9]

  • Cold Plate Test: This test assesses hypersensitivity to cold by placing the animal on a cold surface and measuring the latency to a pain response (e.g., lifting or licking the paw).

Section 3: Data Summaries

Table 1: Dosing Parameters for Inducing TIPN in Rodent Models

Chemotherapeutic AgentAnimal ModelDosing RegimenCumulative DoseKey OutcomeReference
PaclitaxelC57BL/6J Mice (male & female)4 mg/kg, IP, every other day (4 doses/cycle) for 3 cycles48 mg/kgLong-lasting mechanical and cold hypersensitivity[8]
PaclitaxelInbred Mouse Strains4 mg/kg, IP, every other day (4 injections)16 mg/kgStrain-dependent mechanical allodynia[6]
BortezomibWistar Rats (female)0.2 mg/kg, 3 times/week for 4 weeks2.4 mg/kgTolerable dose producing neuropathy[10]

Table 2: Summary of Clinical Evidence for TIPN Mitigation Strategies

Agent / StrategyStudy DesignEfficacy in Taxane-Treated PatientsASCO Guideline Recommendation (2020)Reference
Duloxetine Randomized, double-blind, placebo-controlledModestly but significantly effective for pain. Sub-analysis suggests a weaker effect for taxane-induced vs. platinum-induced pain.The only agent recommended for treatment of established painful CIPN.[2][11]
Acetyl-L-Carnitine Randomized, double-blind, placebo-controlledWorsened taxane-related peripheral neuropathy.Discouraged for prevention.[11]
Gabapentin / Pregabalin Randomized, placebo-controlledDid not show benefit in preventing paclitaxel-associated pain or neuropathy.Not recommended for prevention.[12]
Cryotherapy (Cooling) Randomized clinical trialReduced self-reported neuropathy symptoms and improved nerve conduction studies.Promising non-pharmacological intervention, but more large trials are needed.[12][13]
Compression Therapy Randomized clinical trialReduced incidence of grade ≥2 sensory neuropathy in hands.Promising non-pharmacological intervention, but more large trials are needed.[12]
Omega-3 Fatty Acids Randomized, double-blind, placebo-controlledSignificantly improved the incidence of peripheral neuropathy.Insufficient evidence for a recommendation.[11]
Vitamin E Randomized, controlled studySignificantly improved the incidence and scores of neuropathy.Insufficient evidence for a recommendation.[11]

Section 4: Experimental Protocols

Protocol 1: Paclitaxel-Induced Peripheral Neuropathy (PIPN) in Mice (Clinically-Modeled)

  • Objective: To induce a clinically relevant, cumulative-dose-dependent peripheral neuropathy in mice.

  • Materials:

    • Paclitaxel (6 mg/mL stock in Cremophor EL/Ethanol)

    • Vehicle: 5% Ethanol, 5% Cremophor EL, 90% Sterile 0.9% Sodium Chloride

    • C57BL/6J mice (male or female)

    • Sterile 0.9% Sodium Chloride

  • Methodology:

    • Acclimatization: Allow mice to acclimate to the housing facility for at least 48 hours before any procedures.[8]

    • Drug Preparation: Immediately prior to administration, dilute the paclitaxel stock solution to 0.5 mg/mL in sterile 0.9% sodium chloride.[8] The vehicle solution should be prepared in the same manner without the drug.

    • Administration: Administer paclitaxel via intraperitoneal (IP) injection at a dose of 4 mg/kg.[8] Control mice receive an equivalent volume of the vehicle.

    • Dosing Cycle: One cycle consists of four IP injections given every other day, for a cumulative cycle dose of 16 mg/kg.[8]

    • Cumulative Dosing: Repeat the cycle for a total of three cycles to achieve a total cumulative dose of 48 mg/kg, mimicking clinical administration.[8]

    • Monitoring: Conduct behavioral testing (e.g., Von Frey, Cold Plate) at baseline and longitudinally throughout the study to assess the onset and progression of neuropathy.

Section 5: Visual Guides - Pathways & Workflows

G cluster_cause Initiating Agent cluster_mechanisms Core Pathophysiological Mechanisms cluster_downstream Downstream Cellular Effects cluster_phenotype Resulting Clinical Phenotype Taxane-Based Drugs Taxane-Based Drugs M1 Microtubule Disruption Taxane-Based Drugs->M1 M2 Mitochondrial Dysfunction Taxane-Based Drugs->M2 M3 Neuroinflammation Taxane-Based Drugs->M3 D1 Impaired Axonal Transport M1->D1 Leads to D2 Oxidative Stress (ROS Production) M2->D2 Causes D3 Glial Cell Activation & Immune Infiltration M3->D3 Involves D4 Altered Ion Channel Activity D1->D4 Contributes to Peripheral Neuropathy Axonal Degeneration & Sensory Neuron Hyperexcitability D1->Peripheral Neuropathy D2->D4 Contributes to D2->Peripheral Neuropathy D3->D4 Contributes to D3->Peripheral Neuropathy D4->Peripheral Neuropathy

Caption: Key pathophysiological mechanisms of taxane-induced peripheral neuropathy.

G cluster_setup Phase 1: Model Setup cluster_induction Phase 2: Neuropathy Induction cluster_assessment Phase 3: Assessment & Analysis cluster_outcome Phase 4: Outcome A 1. Animal Model Selection (e.g., C57BL/6 Mice) B 2. Baseline Behavioral Testing (Von Frey, Plantar Test) A->B C 3. TIPN Induction Protocol (e.g., Cumulative Paclitaxel Dosing) B->C D 4. Co-administration of Test Neuroprotective Agent C->D Experimental Group E 5. Longitudinal Behavioral Testing (Monitor Neuropathy Progression) C->E D->E F 6. Tissue Collection (DRG, Sciatic Nerve, Spinal Cord) E->F G 7. Histological & Molecular Analysis (IHC, WB, qPCR) F->G H 8. Data Analysis & Interpretation G->H

Caption: Standard experimental workflow for preclinical TIPN studies.

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent Behavioral Results Observed check_animal Verify Animal Model: - Strain, Sex, Age Consistent? - Supplier Reliable? start->check_animal Is it the model? check_drug Verify Drug Protocol: - Correct Vehicle Used? - Freshly Prepared? - Accurate Dosing/Volume? start->check_drug Is it the drug? check_testing Verify Behavioral Assay: - Proper Acclimatization? - Consistent Environment? - Blinding Implemented? start->check_testing Is it the test? check_health Check Animal Health: - Signs of Systemic Toxicity? - Significant Weight Loss? check_animal->check_health solution_animal Standardize Animal Supply & Characteristics check_animal->solution_animal solution_drug Implement Strict SOPs for Drug Preparation check_drug->solution_drug solution_testing Refine Testing Protocols & Environment Control check_testing->solution_testing solution_health Adjust Dose/Schedule or Consider Humane Endpoints check_health->solution_health end Improved Consistency solution_animal->end solution_drug->end solution_testing->end solution_health->end

References

Validation & Comparative

A Comparative Guide to the Efficacy of DHA-Paclitaxel Versus Paclitaxel in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of DHA-paclitaxel (Taxoprexin®) and conventional paclitaxel (B517696). The data presented herein is collated from peer-reviewed studies to support informed decisions in oncological drug research and development.

Executive Summary

Paclitaxel is a cornerstone of chemotherapy for various malignancies, including breast cancer. Its therapeutic efficacy is, however, often limited by toxicities and the development of drug resistance. This compound is a prodrug conjugate of paclitaxel and docosahexaenoic acid (DHA), an omega-3 fatty acid. This conjugation is designed to enhance the therapeutic index of paclitaxel by leveraging the preferential uptake of fatty acids by tumor cells, thereby increasing intratumoral drug concentration and reducing systemic toxicity.

Data Presentation: In Vivo Efficacy

The most striking preclinical data comparing this compound and paclitaxel comes from a study utilizing the M109 murine lung carcinoma model in CD2F1 mice.

Table 1: Comparative Efficacy in the M109 Murine Lung Carcinoma Model

Treatment GroupDoseAdministration ScheduleTumor Growth InhibitionComplete Tumor Regression (Cures)Reference
This compound120 mg/kg (total dose)Intravenous, once daily for 5 daysSustained tumor regression10 out of 10 mice[1][2]
PaclitaxelOptimum doseIntravenous, once daily for 5 daysTemporary delay in tumor growth0 out of 10 mice[1][2]
ControlVehicleIntravenous, once daily for 5 daysUninhibited tumor growth0 out of 10 mice[1]

Pharmacokinetic Profile:

Studies in the M109 model also revealed a significantly improved pharmacokinetic profile for this compound, leading to higher and more sustained paclitaxel concentrations within the tumor.

Table 2: Pharmacokinetic Parameters in the M109 Murine Lung Carcinoma Model

ParameterThis compoundPaclitaxelFold Increase with this compoundReference
Tumor AUC (Area Under the Curve) of Paclitaxel1013 µM x hSignificantly lower6.1-fold higher at equi-toxic doses[2]
Peak Paclitaxel Concentration in Tumor4.8 µM (at 72 hours)Lower and earlier peak~13-fold higher than in healthy muscle[1]
Paclitaxel Detectability in TumorUp to 336 hoursUndetectable after 168 hoursExtended tumor exposure[1]

Experimental Protocols

M109 Murine Lung Carcinoma Xenograft Study
  • Cell Line: M109 (Madison 109) murine lung carcinoma cells.[3] This is a spontaneously arising, anaplastic murine lung carcinoma cell line.[3]

  • Animal Model: CD2F1 mice.[2]

  • Tumor Inoculation: M109 cells were inoculated subcutaneously into the mice.[2]

  • Treatment Initiation: Treatment began when tumors reached a weight of approximately 65-125 mg.[1][2]

  • Drug Formulation:

    • This compound: Formulated in a vehicle of 10% Cremophor EL, 10% ethanol, and 80% saline.[2]

    • Paclitaxel: Formulated in a similar vehicle.[2]

  • Administration: Drugs were administered intravenously (tail vein injection) once daily for five consecutive days.[1]

  • Endpoint: Tumor growth was monitored over time. Complete tumor regression was defined as the elimination of measurable tumor bulk for an extended period (e.g., 60 days).[1]

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Groups (i.v. daily x 5) cluster_analysis Efficacy Assessment cluster_pk Pharmacokinetic Analysis cell_culture M109 Cell Culture inoculation Subcutaneous Inoculation in CD2F1 Mice cell_culture->inoculation tumor_growth Tumor Growth to ~100 mg inoculation->tumor_growth group_dha_ptx This compound tumor_growth->group_dha_ptx Randomization group_ptx Paclitaxel tumor_growth->group_ptx Randomization group_control Vehicle Control tumor_growth->group_control Randomization tumor_measurement Tumor Volume/ Weight Measurement group_dha_ptx->tumor_measurement sampling Tumor and Plasma Sampling group_dha_ptx->sampling group_ptx->tumor_measurement group_ptx->sampling group_control->tumor_measurement survival Survival Analysis tumor_measurement->survival analysis LC/MS/MS Analysis sampling->analysis G cluster_dha_ptx This compound cluster_cell Breast Cancer Cell cluster_uptake Cellular Uptake cluster_paclitaxel_effects Paclitaxel-mediated Effects cluster_dha_effects DHA-mediated Effects dha_ptx This compound (Prodrug) fatty_acid_transporter Fatty Acid Transporters dha_ptx->fatty_acid_transporter Preferential Uptake passive_diffusion Passive Diffusion dha_ptx->passive_diffusion hydrolysis Esterase-mediated Hydrolysis fatty_acid_transporter->hydrolysis passive_diffusion->hydrolysis paclitaxel Paclitaxel (Active Drug) hydrolysis->paclitaxel dha DHA hydrolysis->dha microtubule Microtubule Stabilization paclitaxel->microtubule pi3k_akt Inhibition of PI3K/AKT Pathway paclitaxel->pi3k_akt aurora_cofilin Inhibition of Aurora Kinase/Cofilin-1 paclitaxel->aurora_cofilin membrane Membrane Fluidity Alteration dha->membrane nfkb Inhibition of NF-κB & Cox-2 dha->nfkb mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest apoptosis_ptx Apoptosis mitotic_arrest->apoptosis_ptx pi3k_akt->apoptosis_ptx aurora_cofilin->apoptosis_ptx membrane->paclitaxel Enhanced Uptake apoptosis_dha Apoptosis nfkb->apoptosis_dha

References

Comparative analysis of DHA-paclitaxel and docetaxel in lung cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DHA-paclitaxel (Taxoprexin) and docetaxel (B913) for the treatment of lung cancer, focusing on available experimental data. It is important to note that no head-to-head clinical trials directly comparing the two agents have been published. Therefore, this analysis is based on an indirect comparison of data from separate clinical trials.

Introduction and Mechanism of Action

Docetaxel is a well-established semi-synthetic taxane, a class of chemotherapy drugs that target microtubules. It is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), both as a single agent and in combination regimens. Its primary mechanism involves promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization. This action disrupts the normal dynamics of the microtubule network, leading to a blockage of mitosis at the G2/M phase of the cell cycle and subsequent apoptotic cell death[1].

This compound (Taxoprexin) is an investigational prodrug created by covalently linking paclitaxel (B517696) to docosahexaenoic acid (DHA), an omega-3 fatty acid[2][3]. The rationale behind this conjugation is to leverage the high metabolic demand of tumor cells for fatty acids like DHA, thereby targeting the delivery of paclitaxel[2][4]. It is proposed that this compound is not cytotoxic until the bond is cleaved intracellularly, releasing the active paclitaxel moiety[4]. This approach aims to increase the concentration and retention of the active drug within the tumor, potentially improving the therapeutic index compared to conventional taxanes[3][4].

Signaling and Action Pathways

The therapeutic actions of both drugs culminate in mitotic arrest and apoptosis, though their initial interaction with the cell differs.

Docetaxel Signaling Pathway

Docetaxel directly interferes with microtubule dynamics, a critical process for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.

Docetaxel_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilization Stabilization Microtubules->Stabilization Promotes Assembly & Inhibits Disassembly Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Bcl2_Inhibition Bcl-2 Inhibition Mitotic_Arrest->Bcl2_Inhibition Apoptosis Apoptosis Bcl2_Inhibition->Apoptosis

Caption: Docetaxel's mechanism of action leading to apoptosis.

This compound Proposed Action Pathway

This compound utilizes a tumor-targeting strategy. The DHA component facilitates its uptake into cancer cells, which overexpress fatty acid transport proteins. Intracellular enzymes then cleave the conjugate, releasing paclitaxel to exert its cytotoxic effects.

DHA_Paclitaxel_Pathway cluster_0 Extracellular cluster_1 Tumor Cell DHA_Paclitaxel This compound (Prodrug) Uptake Targeted Uptake (Fatty Acid Transporters) DHA_Paclitaxel->Uptake Cleavage Intracellular Cleavage Uptake->Cleavage Paclitaxel Free Paclitaxel Cleavage->Paclitaxel Microtubule_Action Microtubule Stabilization Paclitaxel->Microtubule_Action Apoptosis Apoptosis Microtubule_Action->Apoptosis

Caption: Proposed tumor-targeting and activation of this compound.

Experimental Protocols

This compound: Phase II First-Line Study in NSCLC

A prospective, open-label, multi-institutional Phase II study was conducted to evaluate this compound in chemotherapy-naive patients with advanced NSCLC.

  • Patient Population: Eligible patients had measurable Stage IIIB or IV NSCLC with no prior cytotoxic treatment. A World Health Organization (WHO) performance status of 0 or 1 was required, along with adequate renal, hepatic, and bone marrow function.

  • Dosage and Administration: this compound was administered as an intravenous infusion over 2 hours, every 21 days. The study evaluated two dose levels, initially 1100 mg/m², which was later reduced to 900 mg/m² due to toxicity.

  • Endpoints and Assessments: The primary endpoint was to assess the antitumor activity. Patients were monitored for tumor response using RECIST criteria and for toxicity.

Docetaxel: Representative Monotherapy Protocol in NSCLC

Docetaxel has been extensively studied as a single agent. A common protocol for first-line monotherapy in clinical trials is as follows.

  • Patient Population: Typically includes patients with locally advanced or metastatic NSCLC who have not received prior chemotherapy. Patients are generally required to have an ECOG performance status of 0 or 1 and adequate organ function.

  • Dosage and Administration: A standard dose is 75 mg/m² administered as a one-hour intravenous infusion every 3 weeks. Premedication with corticosteroids (e.g., dexamethasone) is standard to reduce the incidence of fluid retention and hypersensitivity reactions.

  • Endpoints and Assessments: Primary endpoints often include overall response rate and overall survival. Secondary endpoints include progression-free survival and safety. Tumor assessments are typically performed every 6 to 8 weeks.

Comparative Data Presentation

The following tables summarize efficacy and safety data from the respective single-agent trials in first-line advanced NSCLC.

Table 1: Efficacy of Single-Agent Therapy in First-Line Advanced NSCLC (Indirect Comparison)
Efficacy EndpointThis compound (900 mg/m²)Docetaxel (75-100 mg/m²)
Objective Response Rate (ORR) 4.5% - 6.7%20% - 38%
Stable Disease (SD) 36.4% - 43%Not consistently reported
Median Overall Survival (OS) 243 days (~8.1 months)~7.5 - 11 months
1-Year Survival Rate 35%~37%

Note: Data for this compound is from a Phase II trial. Data for docetaxel is a range compiled from several non-comparative trials in chemotherapy-naive patients. This table represents an indirect comparison and should be interpreted with caution.

Table 2: Key Grade 3/4 Toxicities (Indirect Comparison)
Adverse EventThis compound (900 mg/m²)Docetaxel (75-100 mg/m²)
Neutropenia 68%54% - 90%
Febrile Neutropenia Not specified in detailIncidence varies
Nausea/Vomiting 0%Infrequent
Stomatitis 0%Infrequent
Neuropathy 0%Infrequent
Alopecia Not a prominent side effectCommon

Note: Data presented are for Grade 3 or 4 events. Direct comparison is limited by differences in trial design and patient populations.

Summary of Comparative Analysis

  • Efficacy: In its key Phase II trial as a first-line single agent, this compound demonstrated a very low objective response rate (4.5%). Despite this, the median and 1-year survival rates were noted to be comparable to those seen with standard platinum-based combination chemotherapy at the time[5]. Docetaxel monotherapy, by contrast, has historically shown higher objective response rates in the first-line setting, ranging from 20% to 38% in various studies[6].

  • Safety and Tolerability: The dose-limiting toxicity for both agents is myelosuppression, specifically neutropenia. The 900 mg/m² dose of this compound resulted in Grade 3/4 neutropenia in 68% of patients[5]. This rate is within the range reported for docetaxel, which is also well-known for causing significant neutropenia[6][7]. A notable potential advantage of this compound was the lack of severe (Grade 3/4) non-hematologic toxicities like nausea, vomiting, stomatitis, or neuropathy in the Phase II study. Furthermore, alopecia was not reported as a major side effect, which contrasts with the common hair loss associated with docetaxel.

Conclusion

Based on an indirect comparison of available data, docetaxel demonstrates significantly higher tumor response rates as a single agent in first-line advanced NSCLC than was observed with this compound in its Phase II trial. While this compound showed a modest objective response, its associated survival outcomes were considered comparable to contemporary standards, and it presented a potentially favorable non-hematologic toxicity profile. However, the high rate of myelosuppression remained a significant challenge.

The novel tumor-targeting concept of this compound was promising, but the clinical data did not demonstrate a sufficient advantage to displace docetaxel, which remains a standard-of-care agent in lung cancer. The development of this compound did not progress to a direct comparative Phase III trial against docetaxel in this setting.

References

A Comparative Guide to the Therapeutic Targets of DHA-Paclitaxel in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DHA-paclitaxel and paclitaxel (B517696), focusing on their therapeutic targets and performance in human cell lines. The information is supported by experimental data to aid in the evaluation of these compounds for further research and development.

Executive Summary

This compound (Taxoprexin) is a conjugate of paclitaxel and docosahexaenoic acid (DHA), an omega-3 fatty acid. This conjugation is designed to enhance the delivery of paclitaxel to tumor cells, which have a high demand for fatty acids.[1] While paclitaxel is a potent cytotoxic agent, this compound itself is largely inactive until the ester bond linking DHA and paclitaxel is cleaved within the cancer cell, releasing the active paclitaxel.[1] The primary therapeutic target of the released paclitaxel is the microtubule network, leading to cell cycle arrest and subsequent apoptosis. This guide will delve into a comparative analysis of their in vitro efficacy, the signaling pathways they modulate, and the experimental methodologies used to validate these targets.

Data Presentation: In Vitro Performance Comparison

The following tables summarize the quantitative data comparing the in vitro performance of this compound and paclitaxel in human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Paclitaxel

CompoundCell LinesIC50 ValueExposure TimeAssay MethodReference
This compound (TXP)Average of 56 human cancer cell lines~1 µM (~10-6 M)72 hoursNot Specified[2]
PaclitaxelAverage of 56 human cancer cell lines~1 nM (~10-9 M)72 hoursNot Specified[2]
PaclitaxelVarious human tumor cell lines2.5 - 7.5 nM24 hoursClonogenic Assay[3]
PaclitaxelMCF-7 (Breast Cancer)~10 nM96 hoursNot Specified[4][5]
PaclitaxelMDA-MB-231 (Breast Cancer)~15 nM96 hoursNot Specified[5]
PaclitaxelNCI/ADR-RES (Resistant Breast Cancer)300 nM96 hoursNot Specified[4]

Note: The higher IC50 value for this compound in vitro is attributed to the stability of the ester bond, which requires intracellular enzymatic cleavage to release the active paclitaxel.[2]

Table 2: Induction of Apoptosis

Direct comparative studies quantifying the percentage of apoptosis induced by this compound versus paclitaxel in a tabular format are limited in the reviewed literature. However, both compounds are known to induce apoptosis following the release of active paclitaxel from the conjugate. Paclitaxel has been shown to induce apoptosis in a dose-dependent manner in various cell lines. For instance, in HCT-116 colon cancer cells, paclitaxel treatment resulted in a significant increase in the apoptotic cell population compared to control.[6]

Table 3: Effect on Bcl-2 Family Protein Expression

TreatmentCell LineEffect on Bcl-2Effect on BaxReference
PaclitaxelBCBL-1Slight DecreaseIncrease[7]
Paclitaxel + DHA (Nanoparticle)HT-29DecreaseNot Specified[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the compounds at predetermined concentrations and for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of key apoptotic regulatory proteins.

  • Protein Extraction: Following treatment with this compound or paclitaxel, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Human Cancer Cells treat Treat with this compound or Paclitaxel start->treat mtt MTT Assay (Cell Viability) treat->mtt apop Annexin V/PI Staining (Apoptosis Assay) treat->apop wb Western Blot (Protein Expression) treat->wb ic50 IC50 Determination mtt->ic50 apop_quant Apoptosis Quantification apop->apop_quant protein_quant Protein Quantification (Bcl-2, Bax) wb->protein_quant logical_relationship cluster_drug Drug cluster_cell Cancer Cell cluster_target Therapeutic Target cluster_outcome Cellular Outcome dha_pac This compound cleavage Intracellular Cleavage dha_pac->cleavage Uptake paclitaxel Paclitaxel cleavage->paclitaxel microtubule Microtubule Stabilization paclitaxel->microtubule apoptosis Apoptosis microtubule->apoptosis signaling_pathway cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton cluster_apoptosis Apoptotic Pathway paclitaxel Paclitaxel microtubule Microtubule Stabilization paclitaxel->microtubule mitotic_arrest G2/M Mitotic Arrest microtubule->mitotic_arrest bcl2 Bcl-2 (Anti-apoptotic) (Expression ↓) mitotic_arrest->bcl2 bax Bax (Pro-apoptotic) (Expression ↑) mitotic_arrest->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Head-to-head comparison of DHA-paclitaxel and Abraxane in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed preclinical comparison of two notable paclitaxel (B517696) formulations: DHA-paclitaxel and Abraxane. While direct head-to-head preclinical studies are not available in the current body of scientific literature, this document synthesizes available data to offer an objective comparison of their performance, supported by experimental data.

Introduction: Reimagining Paclitaxel Delivery

Paclitaxel, a potent anti-cancer agent, has been a cornerstone of chemotherapy for decades. However, its poor solubility necessitates the use of solubility-enhancing agents, such as Cremophor EL in the conventional formulation (Taxol), which can lead to hypersensitivity reactions and limit the deliverable dose. To overcome these limitations, several novel formulations have been developed, including this compound and Abraxane.

This compound is a conjugate of paclitaxel and docosahexaenoic acid (DHA), an omega-3 fatty acid. This formulation is designed to leverage the high metabolic activity of cancer cells for fatty acids, potentially leading to targeted drug delivery.

Abraxane (nab-paclitaxel) is a nanoparticle albumin-bound paclitaxel. This formulation avoids the use of Cremophor EL and utilizes the natural transport pathways of albumin in the body to deliver paclitaxel to tumors.

This guide will delve into the available preclinical data for both formulations, focusing on their efficacy, pharmacokinetics, and safety profiles.

Efficacy in Preclinical Models

While a direct comparative study is lacking, preclinical data from separate studies provide insights into the anti-tumor efficacy of both formulations in various cancer models.

Table 1: Preclinical Efficacy Data

FormulationAnimal ModelTumor ModelKey Efficacy FindingsReference
This compound CD2F1 miceM109 mouse lung carcinomaAt equitoxic doses, this compound cured 10/10 animals, whereas paclitaxel cured 0/10.[1]
Abraxane Nude miceMX-1 human mammary xenograftsAt equal doses (15 mg/kg weekly for 3 weeks), Abraxane showed significantly greater tumor growth inhibition (79.8%) compared to Taxotere (docetaxel) (29.1%).[2]
Abraxane Athymic miceNCI-H460 human lung cancerPGG–PTX, another novel paclitaxel formulation, showed greater inhibition of tumor growth than Abraxane at equitoxic doses.[3]
Abraxane Athymic mice2008 human ovarian cancerBoth PGG–PTX and Abraxane produced statistically significant tumor growth inhibition.[3]
Abraxane Athymic miceB16 melanomaPGG–PTX showed greater inhibition of tumor growth than Abraxane at equitoxic doses.[3]

Pharmacokinetic Profiles

Pharmacokinetic studies reveal significant differences in how this compound and Abraxane behave in the body, which likely underlies their distinct efficacy and toxicity profiles.

Table 2: Preclinical Pharmacokinetic Data

FormulationAnimal ModelKey Pharmacokinetic FindingsReference
This compound CD2F1 mice with M109 tumorsTumor AUC for this compound was 61-fold higher than for paclitaxel at equitoxic doses.[1]
This compound CD2F1 mice with M109 tumorsTumor AUC for paclitaxel derived from this compound was 6.1-fold higher than for paclitaxel derived from i.v. paclitaxel at equitoxic doses.[1]
Abraxane -In comparison to paclitaxel injection, Abraxane had a 43% larger clearance and a 53% higher volume of distribution.[4]
Abraxane -The terminal half-lives of Abraxane and paclitaxel injection were not different.[4]

Safety and Toxicity

Preclinical toxicity studies are crucial for determining the therapeutic window of a drug. Both this compound and Abraxane have been evaluated for their safety profiles in animal models.

Table 3: Preclinical Toxicity Data

FormulationAnimal ModelKey Toxicity FindingsReference
This compound CD2F1 mice with M109 tumorsThis compound was found to be less toxic than paclitaxel.[1]
Abraxane Nude miceThe Maximum Tolerated Dose (MTD) of Abraxane was between 120 and 240 mg/kg, with an LD100 of 240 mg/kg.[2]
Abraxane Nude miceThe MTD of Taxotere was 15 mg/kg, with an LD100 of 50 mg/kg.[2]
Abraxane Athymic mice with NCI-H460 tumorsThe single-dose MTD for Abraxane was 250 mg PTX/kg.[3]
Abraxane Athymic mice with B16 melanomaThe single-dose MTD for Abraxane was 150 mg PTX/kg.[3]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in key studies.

Efficacy Study of this compound in M109 Mouse Lung Carcinoma Model
  • Animal Model: CD2F1 mice.

  • Tumor Implantation: Subcutaneous implantation of M109 mouse lung carcinoma cells.

  • Treatment: Mice were treated with either this compound or paclitaxel formulated in 10% Cremophor/10% ethanol/80% saline.

  • Efficacy Assessment: Tumor growth was monitored, and the number of cured animals was recorded.[1]

Efficacy and Toxicity Study of Abraxane vs. Taxotere in MX-1 Mammary Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Implantation: Human MX-1 mammary xenografts.

  • Toxicity Study: A dose-ranging study was conducted with Taxotere (7, 15, 22, 33, and 50 mg/kg) and Abraxane (15, 30, 60, 120, and 240 mg/kg) administered on a q4dx3 schedule to determine the MTD and LD100.[2]

  • Efficacy Study: Mice with established tumors were treated with Abraxane or Taxotere at a dose of 15 mg/kg weekly for 3 weeks.[2]

  • Efficacy Assessment: Tumor growth inhibition was calculated and compared between the treatment groups.[2]

Mechanistic Insights and Experimental Workflows

The distinct formulations of this compound and Abraxane suggest different mechanisms of drug delivery and tumor targeting.

G cluster_DHA This compound Delivery cluster_Abraxane Abraxane Delivery DHA_paclitaxel This compound (in circulation) FattyAcidReceptor Fatty Acid Receptors DHA_paclitaxel->FattyAcidReceptor Binds to TumorCell Tumor Cell IntracellularPaclitaxel Intracellular Paclitaxel TumorCell->IntracellularPaclitaxel Esterase cleavage FattyAcidReceptor->TumorCell Internalization Abraxane Abraxane (Albumin-bound paclitaxel) gp60 gp60 Receptor Abraxane->gp60 Binds to EndothelialCell Endothelial Cell TumorInterstitium Tumor Interstitium EndothelialCell->TumorInterstitium gp60->EndothelialCell Transcytosis via Caveolin-1 Caveolin1 Caveolin-1 SPARC SPARC TumorInterstitium->SPARC Binds to TumorCell_A Tumor Cell SPARC->TumorCell_A Uptake

Caption: Proposed mechanisms of tumor targeting for this compound and Abraxane.

G start Select Animal Model (e.g., Nude Mice) implant Implant Tumor Cells (e.g., Human Xenograft) start->implant randomize Randomize into Treatment Groups implant->randomize treat_dha Administer This compound randomize->treat_dha treat_abraxane Administer Abraxane randomize->treat_abraxane control Administer Vehicle Control randomize->control monitor_tumor Monitor Tumor Volume and Body Weight treat_dha->monitor_tumor treat_abraxane->monitor_tumor control->monitor_tumor pk_sampling Collect Blood/Tumor for PK Analysis monitor_tumor->pk_sampling toxicity_eval Evaluate Toxicity (e.g., Histopathology) pk_sampling->toxicity_eval data_analysis Analyze Data (Efficacy, PK, Toxicity) toxicity_eval->data_analysis end Comparative Report data_analysis->end

Caption: A hypothetical workflow for a head-to-head preclinical comparison study.

Conclusion

Based on the available preclinical data, both this compound and Abraxane represent significant advancements over conventional paclitaxel formulations. This compound demonstrates a remarkable ability to target tumors, leading to substantially higher drug concentrations within the tumor and improved efficacy in the M109 mouse model.[1] Abraxane, on the other hand, has a broader preclinical dataset against various tumor xenografts and shows a favorable toxicity profile compared to both Taxol and Taxotere, allowing for the administration of higher doses.[2]

The distinct mechanisms of action and pharmacokinetic profiles of these two formulations suggest that their clinical utility may vary depending on the tumor type and patient characteristics. The fatty acid-mediated targeting of this compound could be particularly advantageous in tumors that overexpress fatty acid receptors. The albumin-based transport of Abraxane may be more universally applicable across a range of solid tumors.

Ultimately, direct head-to-head preclinical and clinical studies are necessary to definitively establish the comparative efficacy and safety of this compound and Abraxane. The data presented in this guide, however, provide a valuable foundation for researchers and clinicians to understand the preclinical characteristics of these two innovative paclitaxel formulations.

References

In vivo comparative study of DHA-paclitaxel and conventional paclitaxel pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers and Drug Development Professionals

The conjugation of docosahexaenoic acid (DHA) to paclitaxel (B517696) marks a significant advancement in the delivery and efficacy of this potent anti-cancer agent. This guide provides a comprehensive in vivo comparison of the pharmacokinetic profiles of DHA-paclitaxel (Taxoprexin®) and conventional paclitaxel. The data presented herein, derived from clinical and preclinical studies, highlights the distinct advantages offered by the DHA conjugate in terms of drug exposure, distribution, and retention.

Enhanced Pharmacokinetic Parameters with this compound

The covalent linkage of DHA to paclitaxel dramatically alters the drug's behavior in the body, leading to a more favorable pharmacokinetic profile. As a prodrug, this compound is designed for targeted activation within the tumor, which is reflected in its prolonged circulation and altered distribution.

A summary of key pharmacokinetic parameters from a phase I clinical trial in patients with advanced solid tumors is presented below.[1] This data underscores the significant differences between this compound and the paclitaxel derived from it, as well as historical data for conventional paclitaxel infusions.

Pharmacokinetic ParameterThis compound (at 1100 mg/m²)Paclitaxel (derived from this compound at 1100 mg/m²)Conventional Paclitaxel (at 175 mg/m² over 3-h infusion)
Maximum Plasma Concentration (Cmax) Not directly comparable282 ng/mL (CV 46%)[1]~5.1 µmol/L (~4350 ng/mL)[2][3]
Area Under the Curve (AUC) Substantially higher10,705 ng/mL x h (CV 60%)[1]Dose- and infusion-duration dependent[2][3]
Terminal Half-Life (t½) 112 h (CV 56%)[1]85 h (CV 101%)[1]8 to 10 hours[4]
Volume of Distribution (Vd) 7.5 L (CV 64%)[1]Not specified67 - 103 L/m²[2]
Clearance (CL) 0.11 L/h (CV 30%)[1]Not specified12.0 L/h/m² (at 175 mg/m² over 3h)[2][3]
Plasma Protein Binding >99.6%[5]Not specified89% - 98%[2]

Note: Direct comparison of Cmax and AUC for this compound and conventional paclitaxel is challenging due to different dosing and the prodrug nature of this compound. The plasma exposure of paclitaxel derived from this compound represented ≤0.06% of the this compound exposure.[1]

Preclinical studies in mouse models further illuminate the tumor-targeting advantage of this compound. At equitoxic doses, the tumor AUC for this compound was 61-fold higher than for conventional paclitaxel.[6] Similarly, the tumor AUC of paclitaxel derived from this compound was 6.1-fold higher than that of paclitaxel administered directly.[6]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo pharmacokinetic studies.

Phase I Clinical Trial Protocol
  • Patient Population: Patients with advanced, refractory solid tumors were enrolled.[1]

  • Drug Administration: this compound was administered as a 2-hour intravenous infusion every 3 weeks.[1] Doses were escalated from 200 to 1100 mg/m².[1]

  • Sample Collection: Plasma and urine samples were collected to characterize the pharmacological profile of both this compound and the released paclitaxel.[1]

  • Analytical Method: While not explicitly detailed in the abstract, pharmacokinetic analysis typically involves a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of the parent drug and its metabolites in biological matrices.

In Vitro Protein Binding Protocol
  • Methodology: The blood distribution of this compound was studied in vitro using equilibrium dialysis.[5]

  • Procedure: The binding of [³H]this compound to plasma proteins was determined by dialyzing plasma or protein solutions against a buffer for 24 hours. The concentration of the radiolabeled drug in both compartments was then quantified to determine the extent of binding.[7]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_patient Patient Enrollment cluster_treatment Treatment Protocol cluster_sampling Sample Collection cluster_analysis Pharmacokinetic Analysis p1 Advanced Solid Tumors d1 This compound Infusion (2-hour IV, q3w) p1->d1 s1 Plasma Samples d1->s1 s2 Urine Samples d1->s2 a1 Quantification of This compound & Paclitaxel (LC-MS/MS) s1->a1 s2->a1 a2 PK Parameter Calculation (Cmax, AUC, t½, etc.) a1->a2

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

dha_paclitaxel_conjugation cluster_reactants Reactants cluster_process Conjugation Process cluster_product Product paclitaxel Paclitaxel ester_bond Ester Bond Formation (at 2'-hydroxyl group) paclitaxel->ester_bond dha Docosahexaenoic Acid (DHA) dha->ester_bond dha_paclitaxel This compound (Prodrug) ester_bond->dha_paclitaxel

Caption: Logical relationship of DHA conjugation to paclitaxel.

References

A Comparative Analysis of the Anti-Angiogenic Properties of DHA-Paclitaxel and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic effects of DHA-paclitaxel and paclitaxel (B517696), drawing upon available preclinical and clinical data. While direct comparative studies are limited, this document synthesizes the known anti-angiogenic mechanisms of both agents to offer a detailed assessment for research and development purposes.

Executive Summary

Paclitaxel, a cornerstone of cancer chemotherapy, exhibits well-documented anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[1][2] Docosahexaenoic acid (DHA), an omega-3 fatty acid, has also been shown to possess intrinsic anti-angiogenic effects, primarily by suppressing endothelial cell migration and proliferation through modulation of signaling pathways, including the VEGF pathway.[3][4][5][6][7] The conjugation of DHA to paclitaxel to form this compound (Taxoprexin) is designed to enhance the therapeutic index of paclitaxel by increasing its accumulation in tumor tissues.[8] This targeted delivery, combined with the inherent anti-angiogenic activities of both DHA and paclitaxel, suggests a potential for superior anti-angiogenic efficacy of the conjugate. However, a direct, head-to-head comparison in dedicated anti-angiogenesis studies remains to be extensively reported in the literature.

Data Presentation: In Vitro Anti-Angiogenic Effects

The following tables summarize the known effects of paclitaxel and the potential effects of DHA on key processes of angiogenesis. Direct comparative data for this compound is largely inferred from the activities of its constituent parts.

Table 1: Comparison of Effects on Endothelial Cell Proliferation

CompoundCell Line(s)Effective ConcentrationKey Findings
Paclitaxel HUVEC, HMEC-11-5 nmol/L (cytostatic)Inhibits proliferation without inducing apoptosis at low concentrations.[9]
HUVEC, HMEC-1>10 nmol/L (cytotoxic)Induces apoptosis at higher concentrations.
DHA HMEC-1Dose-dependentSuppressed endothelial cell proliferation.[5]
This compound Not ReportedNot ReportedExpected to inhibit proliferation due to the paclitaxel component and potentially enhanced by DHA.

Table 2: Comparison of Effects on Endothelial Cell Migration

CompoundAssay TypeCell Line(s)Key Findings
Paclitaxel Transwell, Wound HealingECV304Significantly suppresses endothelial cell adhesion and migration.[10]
DHA Transwell, Wound HealingHUVECSignificantly reduced the number of migrated cells and the wound healing area.[11] Inhibits VEGF-induced cell migration.[4][6]
This compound Not ReportedNot ReportedThe combination of paclitaxel's and DHA's inhibitory effects on migration suggests a potentially potent anti-migratory activity.

Table 3: Comparison of Effects on Endothelial Cell Tube Formation

CompoundAssay TypeCell Line(s)Key Findings
Paclitaxel Matrigel Tube FormationHUVECInhibited cord formation in a dose-dependent manner.[1]
DHA Matrigel Tube FormationHUVECMetabolites of DHA (EDPs) dramatically inhibit endothelial tube formation. DHA itself showed no direct effect in one study.[12]
This compound Not ReportedNot ReportedThe anti-tube formation activity of paclitaxel may be complemented by the effects of DHA metabolites.

Experimental Protocols

Detailed methodologies for the key in vitro angiogenesis assays are provided below.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of a compound on the proliferation of endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM).

  • Seeding: Cells are seeded in 96-well plates at a density of 2 x 10³ cells per well and incubated for 12 hours.

  • Synchronization: Cells are synchronized by incubation in a medium with reduced serum (e.g., 2% FBS) for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, paclitaxel, or vehicle control).

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

  • Quantification: Cell proliferation is assessed using a metabolic assay such as the MTS assay, which measures the reduction of a tetrazolium compound by viable cells to a colored formazan (B1609692) product. The absorbance is read at 490 nm using a microplate reader.[13]

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, measures the chemotactic response of endothelial cells.

  • Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate, creating an upper and a lower chamber.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF).

  • Cell Seeding: Endothelial cells, pre-treated with the test compounds, are seeded into the upper chamber in a serum-free medium.

  • Incubation: The plate is incubated for a period that allows for cell migration through the membrane (typically 4-6 hours).

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining and Quantification: Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet). The number of migrated cells is then quantified by microscopy.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[14]

  • Plate Coating: A 96-well plate is coated with a layer of Matrigel, a reconstituted basement membrane extract, and allowed to solidify at 37°C.[15][16]

  • Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in the presence of the test compounds.

  • Incubation: The plate is incubated for a period sufficient for tube formation (typically 4-18 hours).

  • Visualization and Quantification: The formation of tubular networks is observed and captured using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Mechanisms of Action

Paclitaxel's Anti-Angiogenic Signaling

Paclitaxel's anti-angiogenic effects are multifaceted. At low, non-cytotoxic concentrations, it can inhibit endothelial cell migration and tube formation.[1][2] It has also been shown to decrease the synthesis of VEGF.[17]

Paclitaxel_Anti_Angiogenic_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules VEGF_Production Decreased VEGF Production Paclitaxel->VEGF_Production EC_Migration Endothelial Cell Migration Inhibition Microtubules->EC_Migration EC_Proliferation Endothelial Cell Proliferation Inhibition Microtubules->EC_Proliferation Tube_Formation Tube Formation Inhibition EC_Migration->Tube_Formation EC_Proliferation->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis VEGF_Production->Angiogenesis DHA_Anti_Angiogenic_Pathway DHA DHA VEGF VEGF DHA->VEGF VEGFR2 VEGFR2 DHA->VEGFR2 EC_Migration Endothelial Cell Migration Inhibition DHA->EC_Migration EC_Proliferation Endothelial Cell Proliferation Inhibition DHA->EC_Proliferation VEGF->VEGFR2 Ras_ERK Ras/ERK Pathway VEGFR2->Ras_ERK Ras_ERK->EC_Migration Ras_ERK->EC_Proliferation Angiogenesis Angiogenesis EC_Migration->Angiogenesis EC_Proliferation->Angiogenesis Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Proliferation Endothelial Cell Proliferation Assay Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Migration Endothelial Cell Migration Assay Migration->Data_Analysis Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->Data_Analysis Matrigel_Plug Matrigel Plug Assay Matrigel_Plug->Data_Analysis Tumor_Xenograft Tumor Xenograft Model Tumor_Xenograft->Data_Analysis Conclusion Conclusion on Comparative Anti-Angiogenic Efficacy Data_Analysis->Conclusion

References

Navigating Taxane Resistance: A Comparative Analysis of DHA-Paclitaxel and Other Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of DHA-paclitaxel, paclitaxel (B517696), and docetaxel (B913), this guide offers researchers, scientists, and drug development professionals a comprehensive overview of preclinical data. By examining key experimental findings, this report aims to illuminate the nuances of taxane (B156437) resistance and the potential of novel formulations to overcome these challenges.

The emergence of drug resistance is a significant hurdle in the clinical efficacy of taxanes, a cornerstone of chemotherapy for various cancers. Understanding the cross-resistance patterns between different taxanes is crucial for optimizing treatment strategies and developing next-generation therapies. This guide provides a comparative analysis of this compound, a novel conjugate of paclitaxel and docosahexaenoic acid (DHA), with the conventional taxanes, paclitaxel and docetaxel, in the context of drug resistance.

Quantitative Comparison of Cytotoxicity

The following tables summarize the in vitro cytotoxicity data for paclitaxel, docetaxel, and the effect of DHA on paclitaxel sensitivity in various cancer cell lines, including those with acquired taxane resistance.

Table 1: Cross-Resistance Between Paclitaxel and Docetaxel in Isogenic Breast Cancer Cell Lines

Cell LineParent IC50 (nM) - PaclitaxelResistant IC50 (nM) - PaclitaxelParent IC50 (nM) - DocetaxelResistant IC50 (nM) - DocetaxelFold Resistance (Paclitaxel)Fold Resistance (Docetaxel)
MDA-MB-231 PACR 3.5 ± 0.660 ± 8.52.5 ± 0.445 ± 5.7~17~18
ZR75-1 PACR 8.0 ± 1.11360 ± 1904.0 ± 0.5680 ± 95170170
ZR75-1 DOCR 8.0 ± 1.1140 ± 224.0 ± 0.5400 ± 63~18100

Data adapted from a study on isogenic taxane-resistant cell lines. IC50 values represent the mean ± standard deviation.

Table 2: Effect of DHA on Paclitaxel Cytotoxicity in Taxol-Resistant Ovarian Carcinoma Cells

Cell LineTreatmentIC50 (µM/L)Reversal Fold
A2780/T (Taxol-Resistant) Paclitaxel alone5.42 ± 1.451-
Paclitaxel + DHA1.83 ± 0.5322.96
A2780 (Sensitive Parent) Paclitaxel aloneNot specified-
Paclitaxel + DHANo significant effect-

Data from a study investigating the reversal effect of DHA on paclitaxel resistance.[1]

Note on this compound (Taxoprexin) In Vitro Potency:

Direct comparative in vitro studies of this compound against paclitaxel and docetaxel in the same taxane-resistant cell lines are limited. However, an initial screening of this compound (TXP) against 56 human cancer cell lines showed a significantly lower in vitro potency compared to paclitaxel, with average IC50 values of approximately 10⁻⁶ M for TXP versus 10⁻⁹ M for paclitaxel.[2] This is attributed to the prodrug nature of this compound, which requires the cleavage of the ester bond linking DHA to paclitaxel for the drug to become active.[2]

Experimental Protocols

1. Generation of Taxane-Resistant Cell Lines

The development of drug-resistant cell lines is a critical step in studying resistance mechanisms. A common method is the stepwise exposure of a parental cancer cell line to increasing concentrations of the taxane over a prolonged period.

  • Cell Seeding: Parental cancer cells (e.g., MDA-MB-231 or ZR75-1 breast cancer cells) are seeded in appropriate culture vessels.

  • Initial Drug Exposure: Cells are exposed to a low concentration of paclitaxel or docetaxel (typically around the IC20-IC50 value).

  • Dose Escalation: As cells adapt and resume proliferation, the concentration of the taxane is gradually increased in subsequent passages.

  • Maintenance Culture: Once a desired level of resistance is achieved (often confirmed by a significant increase in IC50 compared to the parental line), the resistant cell line is maintained in a culture medium containing a specific concentration of the taxane to preserve the resistant phenotype.

  • Verification: The resistance level is periodically verified by performing cytotoxicity assays and comparing the IC50 values to the parental cell line.

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Plating: Cells (both parental and resistant lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the taxanes (this compound, paclitaxel, docetaxel).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 values are determined by plotting the cell viability against the drug concentration.

Visualizing Experimental Workflows and Signaling Pathways

G start Parental Cancer Cell Line expose_low Expose to low conc. of Taxane (IC20-IC50) start->expose_low culture Culture until proliferation resumes expose_low->culture increase_conc Gradually increase Taxane concentration culture->increase_conc repeat Repeat multiple cycles increase_conc->repeat Iterative Process repeat->culture characterize Characterize Resistant Cell Line (IC50 determination) repeat->characterize Resistance Achieved maintain Maintain in Taxane- containing medium characterize->maintain

Caption: Role of P-glycoprotein in taxane resistance.

References

A Comparative Analysis of the Safety Profiles of DHA-Paclitaxel and Other Taxane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of DHA-paclitaxel, a novel taxane (B156437) formulation, with other established taxanes such as conventional solvent-based paclitaxel (B517696) (sb-paclitaxel) and nanoparticle albumin-bound paclitaxel (nab-paclitaxel). The information is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.

Executive Summary

Taxanes are a cornerstone of chemotherapy for various solid tumors, with paclitaxel and its formulations being widely utilized. However, their clinical use is often limited by significant toxicities. This compound, a conjugate of paclitaxel and the omega-3 fatty acid docosahexaenoic acid (DHA), has been developed to enhance tumor targeting and improve the safety profile. Preclinical and early-phase clinical data suggest that this compound may offer a different safety profile compared to other taxanes, with a notable difference in the incidence and severity of certain adverse events. Myelosuppression, particularly neutropenia, remains a primary dose-limiting toxicity for this compound[1][2]. However, reports indicate a potentially lower incidence of neurotoxicity and alopecia at clinically evaluated doses[3]. In contrast, solvent-based paclitaxel is associated with significant hypersensitivity reactions, necessitating premedication, and peripheral neuropathy[4]. Nanoparticle albumin-bound (nab)-paclitaxel was developed to circumvent the toxicities associated with the Cremophor EL vehicle in sb-paclitaxel, leading to a reduced risk of hypersensitivity reactions but a higher incidence of neuropathy in some studies[5][6].

Data Presentation: Comparative Safety Profiles

The following tables summarize the quantitative data on the most common and clinically significant adverse events associated with this compound, sb-paclitaxel, and nab-paclitaxel, based on available clinical trial data. Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE)[7][8].

Table 1: Hematological Toxicities

Adverse EventThis compound (Phase I/II)sb-Paclitaxel (Various Studies)nab-Paclitaxel (Various Studies)
Neutropenia (Grade 3/4) 23% - 77% (Dose-dependent)[2][9]24% - 79%9% - 47%
Febrile Neutropenia Reported, incidence varies with dose[1]2% - 15%2% - 5%
Anemia (Grade 3/4) Infrequent2% - 11%2% - 6%
Thrombocytopenia (Grade 3/4) Infrequent1% - 7%1% - 3%

Table 2: Non-Hematological Toxicities

Adverse EventThis compound (Phase I/II)sb-Paclitaxel (Various Studies)nab-Paclitaxel (Various Studies)
Peripheral Neuropathy (Grade ≥2) Infrequent to mild at tested doses[3]20% - 71%10% - 83%
Alopecia (Any Grade) Not frequently observed[3]>80%~49%
Hypersensitivity Reaction (Any Grade) Not a major reported issue2% - 41% (despite premedication)<1%
Myalgia/Arthralgia (Grade 3/4) ~10%[9]2% - 19%2% - 8%
Nausea/Vomiting (Grade 3/4) Infrequent[3]2% - 15%1% - 4%
Diarrhea (Grade 3/4) Infrequent3% - 14%4% - 6%
Mucositis/Stomatitis (Grade 3/4) Infrequent1% - 20%1% - 7%

Note: The incidence rates are compiled from various clinical trials and may vary depending on the patient population, dosing schedule, and concomitant medications.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety and efficacy studies. Below are outlines of key experimental protocols used in the evaluation of taxane formulations.

Preclinical Safety Evaluation in Animal Models

Objective: To determine the maximum tolerated dose (MTD), identify potential target organs of toxicity, and characterize the dose-response relationship for adverse effects.

Methodology:

  • Animal Species: Typically, two rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs) species are used[10][11].

  • Dosing: The taxane formulation is administered intravenously, often mimicking the clinical route and schedule. A range of doses, including the anticipated clinical dose and higher doses expected to induce toxicity, are evaluated.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., changes in body weight, food consumption, behavior).

  • Pathology: At the end of the study, a full necropsy is performed. Tissues from all major organs are collected, preserved, and examined histopathologically to identify any drug-related changes.

  • Toxicokinetics: Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug and its metabolites.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of different taxane formulations on cancer cell lines and normal cells.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and, if available, normal human cell lines (e.g., human peripheral blood mononuclear cells) are used[12][13].

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Exposure: Cells are treated with a range of concentrations of the taxane formulations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is then calculated[14].

Clinical Assessment of Adverse Events (NCI-CTCAE)

Objective: To standardize the grading of adverse events in clinical trials to ensure consistent reporting and comparison across studies.

Methodology:

  • Grading Scale: The National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE) is used. This system grades the severity of adverse events on a scale from 1 to 5[7][8].

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living.

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care activities of daily living.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to the adverse event.

  • Data Collection: Adverse events are systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests.

  • Reporting: All adverse events are recorded in the patient's case report form with the corresponding CTCAE grade.

Mandatory Visualization

Taxane-Induced Apoptosis Signaling Pathway

The cytotoxic effect of taxanes is primarily mediated through the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key regulatory step in this process involves the phosphorylation of the anti-apoptotic protein Bcl-2.

Taxane_Apoptosis_Pathway cluster_0 Cellular Response to Taxanes Taxane Taxane (e.g., Paclitaxel) Microtubules Microtubule Stabilization Taxane->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest JNK_Activation JNK Pathway Activation G2M_Arrest->JNK_Activation Stress Signal Bcl2 Bcl-2 JNK_Activation->Bcl2 Phosphorylation Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_P Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2_P->Apoptosis Promotes

Caption: Taxane-induced apoptosis pathway.

Experimental Workflow for Comparative Safety Assessment

The evaluation of a novel taxane formulation like this compound against existing formulations involves a structured workflow from preclinical studies to clinical trials.

Safety_Assessment_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Assays (Cytotoxicity, Mechanistic) Animal_Models In Vivo Animal Models (Toxicology, Pharmacokinetics) In_Vitro->Animal_Models Phase_I Phase I Trials (Safety, MTD, Pharmacokinetics) Animal_Models->Phase_I IND Submission Phase_II Phase II Trials (Efficacy, Further Safety) Phase_I->Phase_II Phase_III Phase III Trials (Comparative Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval NDA Submission

Caption: Drug safety assessment workflow.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to DHA-Paclitaxel Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of DHA-paclitaxel. As a conjugate of the potent antineoplastic agent paclitaxel (B517696), all waste materials contaminated with this compound must be managed as hazardous cytotoxic waste to ensure personnel safety, environmental protection, and regulatory compliance. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to handle the compound in a designated area to prevent cross-contamination. Gentle handling is crucial to avoid the formation of dust or aerosols. In the event of exposure, follow these immediate steps:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with a large amount of water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data for Waste Classification

The proper segregation of hazardous drug waste is paramount. The primary quantitative measure for determining the type of waste is the amount of residual drug remaining in a container.

Waste ClassificationQuantitative ThresholdDisposal Container
Trace Cytotoxic Waste Containers with less than 3% of the original drug volume remaining.Yellow Sharps/Waste Bins
Bulk Cytotoxic Waste Containers with 3% or more of the original drug volume remaining, or materials from a spill cleanup.Black RCRA Waste Bins

Experimental Protocols: Decontamination

Effective decontamination of surfaces and equipment is crucial to prevent secondary exposure.

Surface Decontamination:

For routine cleaning of work surfaces after handling this compound, a thorough wipe-down with a suitable decontamination agent is necessary. For spills, the following procedure should be followed:

  • Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover the spill with wetted paper towels or absorbent pads to avoid raising dust.

  • Deactivation: A study on paclitaxel decontamination found that a 0.5% w/v sodium hypochlorite (B82951) solution can degrade over 99% of paclitaxel within 20 minutes. Apply the deactivating solution to the spill area and allow for sufficient contact time.

  • Cleaning: Following deactivation, clean the area with a detergent solution, followed by a final rinse with clean water.

  • Disposal: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Equipment Decontamination:

Non-porous materials such as glassware can be decontaminated by soaking in a suitable decontamination solution.

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

Caption: this compound Waste Disposal Workflow

Regulatory Compliance

All disposal procedures must comply with federal, state, and local regulations for hazardous waste. This includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure that all legal requirements are met. The standard final disposal method for cytotoxic waste is incineration at a licensed facility.

Essential Safety and Logistics for Handling DHA-Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific handling of DHA-paclitaxel is limited. The following guidance is based on established protocols for the safe handling of cytotoxic drugs, particularly paclitaxel (B517696). Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

The safe handling of this compound, a cytotoxic compound, is paramount to protect laboratory personnel from potential health risks associated with exposure. Adherence to strict safety protocols and logistical planning for its use and disposal are critical. This guide provides essential, step-by-step information for the operational and safe management of this compound in a research environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure to hazardous drugs.[1] The following table summarizes the recommended PPE for handling this compound, based on guidelines for paclitaxel and other cytotoxic agents.

Body PartRequired PPESpecifications
Hands Double Nitrile GlovesChemotherapy-rated and powder-free. The outer glove should be changed immediately if contaminated.[1]
Body Disposable GownLint-free, low-permeability fabric with a solid front, back closure, and long sleeves. Cuffs should be tucked under the outer glove.[1]
Eyes Safety GogglesChemical splash goggles with side shields are required to protect against splashes and aerosols.[1]
Respiratory N95 Respirator or HigherMandatory when handling the powder form of the compound or when there is a risk of aerosolization.[1]

Operational Plan for Safe Handling

A clear, step-by-step operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.

StageProcedure
Preparation All work with this compound, especially in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation and spread.[1] All necessary materials should be gathered and placed in the BSC before starting work. The work surface should be covered with a disposable, absorbent pad to contain any potential spills.[1]
Handling Don all required PPE in the correct order: gown, inner gloves, respirator, safety goggles, and outer gloves over the gown's cuffs.[1] Handle the compound gently to avoid creating dust or aerosols.[1] All containers must be clearly labeled with the compound's name, concentration, and appropriate hazard warnings.[1]
In Case of Exposure Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[1]

Waste TypeDisposal Procedure
Sharps All needles, syringes, and other contaminated sharps must be placed in a designated cytotoxic sharps container. Needles should not be recapped.[2]
Contaminated PPE All used PPE, such as gloves, gowns, and masks, should be disposed of in a designated cytotoxic waste container.[2]
Unused Solutions & Solid Waste Unused solutions and contaminated solid waste are to be disposed of as hazardous cytotoxic material in a specially labeled container.[2]
Decontamination Work surfaces should be decontaminated after handling the compound. For spills, gently cover with absorbent pads, then clean the area with a detergent solution followed by water.[2]
Final Disposal The standard final disposal method for cytotoxic waste is incineration at a licensed facility.[2] All disposal procedures must comply with local, regional, and national regulations.[2]

Visualizing Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical workflows for waste disposal and spill management.

This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Final Disposal Sharps Sharps Cytotoxic Sharps Container Cytotoxic Sharps Container Sharps->Cytotoxic Sharps Container Contaminated PPE Contaminated PPE Cytotoxic Waste Container Cytotoxic Waste Container Contaminated PPE->Cytotoxic Waste Container Unused Solutions & Solid Waste Unused Solutions & Solid Waste Unused Solutions & Solid Waste->Cytotoxic Waste Container Licensed Incineration Facility Licensed Incineration Facility Cytotoxic Sharps Container->Licensed Incineration Facility Cytotoxic Waste Container->Licensed Incineration Facility

This compound Waste Disposal Workflow

DHA_Paclitaxel_Spill_Management start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (2 pairs of gloves, gown, goggles, respirator) evacuate->ppe contain Contain the Spill (use absorbent pads) ppe->contain clean Clean the Spill Area contain->clean decontaminate Decontaminate the Area (detergent, then water) clean->decontaminate dispose Dispose of all contaminated materials in cytotoxic waste container decontaminate->dispose report Report the Incident to Safety Officer dispose->report

This compound Spill Management

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DHA-paclitaxel
Reactant of Route 2
DHA-paclitaxel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.